7,8-Difluoroquinolin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7,8-difluoroquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRUKTJMDNQDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314012-52-6 | |
| Record name | 7,8-difluoroquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7,8-Difluoroquinolin-3-ol: A Privileged Scaffold for Drug Discovery
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural features, including a weakly basic nitrogen atom and an extended aromatic system, provide a versatile template for designing compounds with a wide array of biological activities.[2][3] Quinoline derivatives have found clinical success as antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., topotecan).[4] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated quinoline scaffolds, such as 7,8-Difluoroquinolin-3-ol, are of significant interest to researchers and drug development professionals. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound.
Physicochemical Properties of this compound
| Property | Value (Quinolin-3-ol) | Predicted/Inferred Value (this compound) | Source |
| Molecular Formula | C₉H₇NO | C₉H₅F₂NO | - |
| Molecular Weight | 145.16 g/mol | 181.14 g/mol | - |
| Appearance | Light brown crystalline powder | Predicted to be a crystalline solid | [5] |
| pKa | 4.28 (at 20°C) | Predicted to be lower (more acidic) than 4.28 due to the electron-withdrawing nature of the two fluorine atoms. | [5][6] |
| Solubility | 587.9 mg/L in water (at 20°C) | The effect of difluorination on aqueous solubility is complex and difficult to predict without experimental data. It could either increase or decrease depending on the interplay between increased polarity and potential changes in crystal lattice energy. | [5] |
| LogP | - | Predicted XlogP of 2.0 | - |
Causality Behind Property Predictions:
-
pKa: The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect is transmitted through the aromatic system, decreasing the electron density on the quinoline nitrogen and the hydroxyl oxygen. This inductive effect stabilizes the corresponding phenoxide anion, making the hydroxyl group more acidic and thus lowering the pKa compared to the unsubstituted quinolin-3-ol.
-
Solubility: Fluorine substitution can have a variable impact on solubility. While the C-F bond is polar, the overall effect on aqueous solubility is influenced by factors such as the molecule's overall polarity, its ability to form hydrogen bonds, and its crystal packing energy.
Proposed Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a robust synthetic route can be proposed based on established methods for synthesizing substituted quinolinols. The Combes quinoline synthesis offers a straightforward approach.
Proposed Synthetic Workflow:
A proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Condensation of 2,3-Difluoroaniline with Diethyl Malonate:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess diethyl malonate can be removed under reduced pressure to yield the intermediate enamine.
-
-
Thermal Cyclization:
-
The crude enamine from the previous step is added to a high-boiling point solvent such as diphenyl ether.
-
The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization. This step should be performed in a well-ventilated fume hood.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.
-
-
Hydrolysis and Decarboxylation:
-
The cyclized product, a 4-hydroxy-3-carbethoxy-7,8-difluoroquinoline, is then subjected to hydrolysis and decarboxylation.
-
This can be achieved by heating the crude product in a strong aqueous acid (e.g., 48% HBr) or a strong base (e.g., 20% NaOH) followed by acidic workup.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
-
Purification:
-
After cooling, the reaction mixture is neutralized, and the crude this compound precipitates.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Self-Validating System: The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and recorded.
Chemical Reactivity and Derivatization Potential
The this compound scaffold possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.
Potential reaction pathways for this compound.
-
Reactions at the Hydroxyl Group:
-
O-Alkylation: The phenolic hydroxyl group can be readily alkylated using various alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to yield the corresponding ether derivatives.[7][8] The choice of base can be critical for achieving good yields.[8]
-
O-Acylation: Ester derivatives can be synthesized by reacting this compound with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine.
-
-
Electrophilic Aromatic Substitution:
-
Electrophilic substitution on the quinoline ring is a complex process. The pyridine ring is generally deactivated towards electrophilic attack. Therefore, substitution is expected to occur on the benzene ring.[9] The directing effects of the hydroxyl group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing and deactivating) will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. The most likely positions for electrophilic attack are C-5 and C-6, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
-
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological activities of related quinoline derivatives.
-
Anticancer Activity: Numerous fluorinated quinoline derivatives have demonstrated potent anticancer properties.[10][11] They can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The presence of the difluoro substitution pattern in this compound may enhance its potential as an anticancer scaffold.
-
Antimicrobial Activity: Quinolines are well-known for their antimicrobial properties.[3] The fluoroquinolone class of antibiotics is a prime example. Derivatives of this compound could be explored for their activity against a range of bacterial and fungal pathogens.[12]
-
Anti-inflammatory Activity: Certain quinoline derivatives have shown anti-inflammatory effects.[2] The this compound core could be elaborated to design novel anti-inflammatory agents.
-
Neuroprotective Agents: The quinoline scaffold is also present in compounds with neuroprotective properties. Further investigation into derivatives of this compound for applications in neurodegenerative diseases could be a fruitful area of research.
Conclusion
This compound is a fascinating and underexplored molecule with significant potential in medicinal chemistry and drug discovery. While experimental data on its basic properties are currently sparse, this guide has provided a comprehensive overview based on the properties of its parent compound and the well-understood principles of physical organic chemistry. The proposed synthetic route and the discussion of its reactivity offer a solid foundation for researchers to begin exploring the chemistry of this promising scaffold. The diverse biological activities associated with the broader family of fluorinated quinolines strongly suggest that this compound and its derivatives are worthy of further investigation as potential therapeutic agents.
References
-
3-QUINOLINOL - ChemBK. (2024). Available at: [Link]
-
Chapter 7_Quinolines and Isoquinolines.pdf. Available at: [Link]
-
3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link]
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - ResearchGate. Available at: [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available at: [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed. Available at: [Link]
-
Quinoline - mVOC 4.0. Available at: [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Available at: [Link]
-
(PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]
-
α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - NIH. Available at: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF - ResearchGate. Available at: [Link]
-
electrophilic substitution reaction of quinoline and isoquinoline - YouTube. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. Available at: [Link]
-
Quinoline - Wikipedia. Available at: [Link]
-
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC - NIH. Available at: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available at: [Link]
-
Quinoline | C9H7N | CID 7047 - PubChem. Available at: [Link]
-
Reaction conditions for O-alkylation of (E)-2-styryl quino- line-4-ol - ResearchGate. Available at: [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. Available at: [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
7,8-Difluoroquinolin-3-ol CAS number 1314012-52-6
An In-Depth Technical Guide to 7,8-Difluoroquinolin-3-ol (CAS: 1314012-52-6)
Abstract
This compound is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide therapeutic index, including antibacterial and anticancer agents.[1][2] The introduction of fluorine atoms to the quinoline ring is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This guide provides a comprehensive technical overview of this compound, presenting its physicochemical characteristics, a proposed synthetic pathway, and a forward-looking analysis of its potential biological activities and applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals interested in exploring novel fluorinated quinoline derivatives.
The Fluoroquinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system is a bicyclic aromatic heterocycle that has proven to be an exceptionally versatile scaffold in the development of therapeutic agents. Its derivatives have demonstrated a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[5][6] A significant breakthrough in the evolution of this scaffold was the introduction of fluorine substituents, which gave rise to the highly successful fluoroquinolone class of antibiotics.[4][7]
The strategic placement of fluorine can profoundly influence a molecule's properties:
-
Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions, enhancing binding to target proteins.
-
Lipophilicity and Permeability: Fluorination can increase lipophilicity, which may improve cell membrane penetration and oral bioavailability.
The specific compound, this compound, combines the privileged quinoline core with two adjacent fluorine atoms on the benzene ring and a hydroxyl group on the pyridine ring. This unique substitution pattern suggests potential for novel biological activity, distinguishing it from more common 6-fluoro or 7-chloro substituted quinolones. The 3-hydroxy moiety, in particular, offers a potential site for further chemical modification or could play a direct role in target binding.
Physicochemical and Structural Profile
The fundamental properties of this compound are summarized below. These data are compiled from publicly available chemical databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1314012-52-6 | [[“]] |
| Molecular Formula | C₉H₅F₂NO | [9] |
| Molecular Weight | 181.14 g/mol | [[“]] |
| Monoisotopic Mass | 181.03392 Da | [10] |
| IUPAC Name | This compound | [9] |
| SMILES | OC1=CC2=CC=C(F)C(F)=C2N=C1 | [[“]] |
| Predicted XlogP | 2.0 | [10] |
| Appearance | Expected to be a solid at room temperature | - |
| Storage | Sealed in dry, room temperature | [11] |
Synthesis and Characterization
Proposed Synthetic Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a highly effective method for constructing the 4-hydroxyquinoline core from an aniline derivative and a malonic ester derivative.[1] For the synthesis of this compound (which exists in tautomeric equilibrium with its 3-oxo form), the logical starting materials are 2,3-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM).
The proposed workflow involves two key stages:
-
Condensation: Nucleophilic substitution of the ethoxy group of DEEM by 2,3-difluoroaniline to form the intermediate diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate, which closes the pyridine ring. This is typically performed in a high-boiling solvent like Dowtherm A or mineral oil.[13] Subsequent hydrolysis and decarboxylation would yield the target molecule, though for a 3-hydroxyquinoline, the pathway is slightly different from the classic 4-hydroxyquinoline synthesis, often involving different malonic precursors or subsequent modifications. A more direct approach to the 3-hydroxy scaffold can be achieved through variations of the Conrad-Limpach synthesis.[3][9]
However, adapting the Gould-Jacobs principle provides a solid foundation for a synthetic approach.
Caption: Proposed Gould-Jacobs pathway for this compound synthesis.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate
-
To a round-bottom flask, add 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 100-120°C for 2-3 hours, monitoring the reaction by TLC until the aniline is consumed.
-
Cool the reaction mixture to room temperature. The intermediate product may crystallize upon cooling or can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Thermal Cyclization, Hydrolysis, and Decarboxylation
-
Add the purified intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 250-260°C) for 30-60 minutes.[13]
-
Cool the mixture and dilute with a non-polar solvent like hexane to precipitate the cyclized ester product. Filter and wash the solid.
-
Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 2-4 hours to achieve hydrolysis.
-
Cool the solution and carefully acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Filter the acid and heat it above its melting point until gas evolution (CO₂) ceases, yielding the final this compound. Purify by recrystallization.
Expected Spectroscopic Characterization
The successful synthesis of this compound would be confirmed using standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following signatures are expected:
-
¹H NMR (in DMSO-d₆): The spectrum would be complex due to fluorine coupling. Expected signals include distinct aromatic protons on both rings, with splitting patterns influenced by adjacent protons and fluorine atoms (H-F coupling). A broad singlet for the hydroxyl proton (OH) would likely appear downfield (>9.0 ppm). Aromatic protons would likely resonate in the 7.0-8.5 ppm range.[14][15]
-
¹³C NMR (in DMSO-d₆): Nine distinct carbon signals are expected. Carbons bonded to fluorine (C7, C8) will appear as doublets with large C-F coupling constants. The carbon bearing the hydroxyl group (C3) and other carbons in the heterocyclic ring will also be identifiable.
-
¹⁹F NMR: Two distinct signals corresponding to the fluorine atoms at C7 and C8 would be observed. Their chemical shifts and coupling patterns would confirm their positions on the aromatic ring.[16]
-
IR Spectroscopy (ATR): Key absorption bands would include a broad O-H stretch (~3200-3400 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1650 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 182.0412.
Postulated Biological Activity and Therapeutic Potential
The structure of this compound strongly suggests it could be a potent bioactive molecule, primarily as an antibacterial or anticancer agent.
Potential as an Antibacterial Agent: DNA Gyrase Inhibition
The fluoroquinolone scaffold is synonymous with antibacterial activity via the inhibition of bacterial type II topoisomerases, namely DNA gyrase (GyrA/GyrB) and topoisomerase IV.[17] These enzymes are essential for bacterial DNA replication, and their inhibition leads to DNA fragmentation and cell death.[4][11]
The core pharmacophore for this activity includes the bicyclic quinolone ring and the C3-carboxylic acid (or a bioisostere like the 3-hydroxyl group). It is highly probable that this compound acts as a DNA gyrase inhibitor. The fluorine atoms at C7 and C8 could enhance binding within the enzyme-DNA complex and improve cell penetration into bacterial cells.
Caption: General mechanism of DNA gyrase inhibition by fluoroquinolones.
Potential as an Anticancer Agent: Kinase Inhibition
The quinoline scaffold is also prevalent in a number of approved anticancer drugs that function as protein kinase inhibitors.[18] Kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers. Many quinoline-based drugs target the ATP-binding site of kinases like EGFR, VEGFR, and Abl kinase.[5][19][20][21]
The 7,8-difluoro substitution pattern could confer selectivity and potency against specific kinases. The 3-hydroxyl group can serve as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the kinase active site. Therefore, this compound is a strong candidate for screening against a panel of cancer-relevant kinases.
Caption: General mechanism of competitive tyrosine kinase inhibition.
Recommended Experimental Workflows for Target Validation
For researchers seeking to investigate the therapeutic potential of this compound, the following experimental workflows are recommended as a starting point.
In Vitro Antibacterial Screening Workflow
-
Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using broth microdilution methods.
-
DNA Gyrase Inhibition Assay: If antibacterial activity is confirmed, perform an in vitro DNA supercoiling assay using purified E. coli DNA gyrase to confirm the mechanism of action.[7][17] The concentration required to inhibit 50% of the enzyme's activity (IC₅₀) should be determined.
-
Cytotoxicity Assay: Evaluate the compound's toxicity against a mammalian cell line (e.g., HEK293, HepG2) to establish a preliminary therapeutic index.
In Vitro Anticancer Screening Workflow
-
Multi-cell Line Cytotoxicity Screen: Screen the compound for antiproliferative activity against a panel of human cancer cell lines from different tissues (e.g., NCI-60 panel). Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Kinase Inhibition Profiling: If potent cytotoxicity is observed, profile the compound against a broad panel of recombinant human kinases (e.g., a 96-well kinase panel) to identify primary targets and assess selectivity. Determine IC₅₀ values for the most potently inhibited kinases.
-
Mechanism of Action Studies: For promising hits, conduct further cellular assays. This could include Western blotting to assess the phosphorylation status of the target kinase's downstream substrates, cell cycle analysis, and apoptosis assays (e.g., Annexin V staining).
Conclusion
This compound (CAS: 1314012-52-6) is a sparsely studied but highly promising chemical entity. Its structure combines the pharmacologically privileged quinoline core with a unique difluorination pattern that is known to enhance drug-like properties. Based on extensive precedent from the broader classes of fluoroquinolones and quinoline-based kinase inhibitors, this compound warrants significant investigation as a potential lead for novel antibacterial and anticancer therapeutics. The proposed synthetic route provides a clear path to obtaining the material for study, and the recommended screening workflows offer a logical framework for elucidating its biological function and therapeutic potential. Further research into this and related difluoroquinolinols could uncover next-generation agents to combat antimicrobial resistance and cancer.
References
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Efthimiadou, E. K., et al. (2007). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 288-295.
- Forster, M., et al. (2008). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds.
- Barnard, F. M., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3473-3479.
- Watanabe, M., et al. (2023). Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium. Microbiology Spectrum, 11(6), e01633-23.
-
Doron Scientific. (2023). This compound. Retrieved from [Link]
- Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Rosso, E. (2010). Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases. University of Zurich.
- MDPI. (2018). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Al-Hussain, S. A., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 29(14), 3328.
-
ResearchGate. (2024). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved from [Link]
- Google Patents. (2003).
-
PubChemLite. (n.d.). This compound (C9H5F2NO). Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Journal of Population Therapeutics and Clinical Pharmacology. (2023).
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
CoLab. (2024). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Fluoro-quinoline. Retrieved from [Link]
- Le, T. N., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 8(7), 481-484.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6596.
- RSC Publishing. (2015). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 5(105), 86326-86333.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts (ppm) in 1 H NMR spectra of the complexes. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
PMC. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. jptcp.com [jptcp.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. synarchive.com [synarchive.com]
- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gould-Jacobs Reaction [drugfuture.com]
- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijmphs.com [ijmphs.com]
- 20. Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases [iris.unive.it]
- 21. researchgate.net [researchgate.net]
Synthesis of 7,8-Difluoroquinolin-3-ol
An In-depth Technical Guide to the
Prepared by: Gemini, Senior Application Scientist
**Executive Summary
This guide provides a comprehensive, technically-grounded methodology for the synthesis of 7,8-Difluoroquinolin-3-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The quinoline core, particularly when functionalized with fluorine atoms, is a privileged structure found in numerous therapeutic agents. This document details a robust and efficient synthetic pathway commencing from the readily available starting material, 2,3-difluoroaniline. The proposed route leverages a modern, metal-catalyzed intramolecular cyclization of a custom-synthesized N-propargyl aniline intermediate. This strategy is designed for high regioselectivity and functional group tolerance. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles that govern the experimental choices, ensuring both reproducibility and a deep understanding of the process.
Introduction: Significance of the Fluoroquinoline Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] The introduction of fluorine atoms onto the carbocyclic ring, as seen in this compound, profoundly influences the molecule's physicochemical and biological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving pharmacokinetic profiles.
Specifically, the 7,8-difluoro substitution pattern is of interest for creating analogues of potent fluoroquinolone antibiotics. While most classical synthetic routes like the Gould-Jacobs reaction reliably produce 4-hydroxyquinolines, the synthesis of the 3-hydroxy isomer presents a distinct chemical challenge.[3][4] The 3-hydroxyquinoline moiety offers a unique vector for further chemical derivatization, serving as a critical synthon for novel drug candidates. This guide outlines a rational, modern synthetic approach to access this valuable compound with high fidelity.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a disconnection strategy centered on the formation of the heterocyclic pyridine ring. The most strategic bond disconnection is between the nitrogen (N1) and the adjacent carbon (C8a), and between C3 and C4, which points to an intramolecular cyclization of an N-substituted aniline precursor.
This leads to a key intermediate: an N-(3-hydroxyprop-2-yn-1-yl)aniline derivative. This intermediate, in turn, can be constructed from two primary building blocks: 2,3-difluoroaniline and a suitable three-carbon electrophile, such as a propargyl alcohol derivative .
To ensure the success of the key cyclization step and prevent unwanted side reactions of the free hydroxyl group, it is prudent to employ a protecting group strategy. A tert-butyldimethylsilyl (TBDMS) ether is an ideal choice due to its ease of installation, stability under the planned reaction conditions, and facile removal in the final step.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Pathway
The forward synthesis is designed as a three-step sequence: (I) Synthesis of the N-alkynyl aniline intermediate, (II) Gold-catalyzed 6-endo-dig intramolecular cyclization, and (III) Deprotection to yield the final product. This pathway is predicated on the well-documented electrophilic cyclization of N-(2-alkynyl)anilines, a powerful method for constructing the quinoline core under mild conditions.[1][2][5]
// Nodes Start_Aniline [label="2,3-Difluoroaniline"]; Start_Propargyl [label="3-Bromo-1-((tert-butyldimethylsilyl)oxy)propyne"]; Intermediate [label="N-(3-((tert-butyldimethylsilyl)oxy)prop-2-yn-1-yl)\n-2,3-difluoroaniline", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized [label="7,8-Difluoro-3-((tert-butyldimethylsilyl)oxy)quinoline", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges {rank=same; Start_Aniline; Start_Propargyl} Start_Aniline -> Intermediate [label="Step I: N-Alkylation\n(NaH, DMF)"]; Start_Propargyl -> Intermediate; Intermediate -> Cyclized [label="Step II: Cyclization\n(AuCl3, CH3CN)"]; Cyclized -> Final_Product [label="Step III: Deprotection\n(TBAF, THF)"]; }
Caption: Proposed three-step synthesis of this compound.
Mechanistic Insight: The Gold-Catalyzed Cyclization
The key transformation is the gold(III)-catalyzed intramolecular cyclization. Gold catalysts are exceptionally effective in activating alkyne systems towards nucleophilic attack due to their high carbophilicity. The proposed mechanism proceeds as follows:
-
π-Complex Formation: The gold(III) catalyst coordinates with the alkyne triple bond of the N-propargyl aniline intermediate, forming a π-complex. This coordination polarizes the alkyne, rendering it highly electrophilic.
-
6-endo-dig Cyclization: The electron-rich aniline ring, specifically the C6 carbon, acts as an intramolecular nucleophile. It attacks the activated alkyne in a 6-endo-dig fashion. This step is regioselective, favoring the formation of the six-membered quinoline ring over a five-membered indole ring.[6]
-
Rearomatization/Protodeauration: The resulting cationic intermediate undergoes rapid rearomatization by losing a proton. Subsequent protodeauration releases the cyclized product and regenerates the active gold catalyst, allowing it to re-enter the catalytic cycle.
Caption: Simplified mechanism of the key cyclization step.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Step I: Synthesis of N-(3-((tert-butyldimethylsilyl)oxy)prop-2-yn-1-yl)-2,3-difluoroaniline
-
Rationale: This step involves the N-alkylation of 2,3-difluoroaniline. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the aniline nitrogen, forming a highly nucleophilic anilide anion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation. The reaction is conducted at 0°C initially to control the exothermic deprotonation step before warming to ensure the reaction goes to completion.
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with dry hexanes (3x) to remove the mineral oil, and carefully decant the hexanes each time.
-
Add anhydrous DMF to the flask, and cool the resulting suspension to 0°C in an ice bath.
-
Slowly add a solution of 2,3-difluoroaniline (1.0 eq.) in anhydrous DMF dropwise via a syringe.
-
Stir the mixture at 0°C for 30 minutes. The formation of the sodium anilide may be observed as a color change.
-
Add a solution of 3-bromo-1-((tert-butyldimethylsilyl)oxy)propyne (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
-
Step II: 7,8-Difluoro-3-((tert-butyldimethylsilyl)oxy)quinoline
-
Rationale: This is the pivotal ring-forming reaction. Gold(III) chloride (AuCl₃) is chosen as the catalyst for its proven efficacy in activating alkynes for intramolecular hydroarylation.[2] Anhydrous acetonitrile (CH₃CN) is used as the solvent. The reaction is heated to facilitate the cyclization process.
-
Protocol:
-
To a flame-dried Schlenk tube under an inert nitrogen atmosphere, add the N-alkynyl aniline intermediate from Step I (1.0 eq.) and anhydrous acetonitrile.
-
Add gold(III) chloride (AuCl₃, 0.05 eq.) to the solution.
-
Seal the tube and heat the reaction mixture to 80°C in an oil bath.
-
Stir for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a short plug of Celite to remove the catalyst.
-
Rinse the Celite plug with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
-
Step III: this compound
-
Rationale: The final step is the removal of the TBDMS protecting group. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation. It provides a source of fluoride ions which have a very high affinity for silicon, leading to clean and efficient cleavage of the Si-O bond under mild conditions.
-
Protocol:
-
Dissolve the crude product from Step II (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Add a 1.0 M solution of TBAF in THF (1.5 eq.) dropwise at room temperature.
-
Stir the reaction for 1-2 hours. Monitor the deprotection by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or flash column chromatography to afford pure this compound.
-
Data Summary
The following table summarizes the key reaction parameters and expected outcomes for the proposed synthesis. Yields are estimated based on analogous transformations reported in the literature.
| Step | Reactants | Key Reagents / Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| I | 2,3-Difluoroaniline, 3-Bromo-1-((TBDMS)oxy)propyne | NaH | DMF | 0 → RT | 12-16 | 75-85 |
| II | N-(3-((TBDMS)oxy)prop-2-yn-1-yl)-2,3-difluoroaniline | AuCl₃ (5 mol%) | CH₃CN | 80 | 4-8 | 80-90 |
| III | 7,8-Difluoro-3-((TBDMS)oxy)quinoline | TBAF | THF | RT | 1-2 | 90-98 |
Conclusion
The synthetic route detailed in this guide represents a modern, reliable, and highly adaptable method for the preparation of this compound. By employing a protecting group strategy and a powerful gold-catalyzed intramolecular cyclization, this pathway overcomes the limitations of classical quinoline syntheses to selectively generate the desired 3-hydroxy isomer. The provided protocols are grounded in established chemical principles and offer a clear roadmap for researchers and drug development professionals seeking to access this valuable heterocyclic building block for further exploration and application.
References
- Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of substituted quinolines by the electrophilic cyclization of n-(2-alkynyl)anilines. Tetrahedron, 66(6), 1177-1187. [URL: https://doi.org/10.1016/j.tet.2009.12.012]
- Larock, R. C., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 763-766. [URL: https://pubs.acs.org/doi/10.1021/ol0476218]
- Zhang, X., Campo, M. A., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(18), 7334-7343. [URL: https://pubs.acs.org/doi/10.1021/jo050964j]
- Larock, R. C., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 763-766. [URL: https://pubs.acs.org/doi/abs/10.1021/ol0476218]
- Larock, R. C., et al. (2010). Synthesis of substituted quinolines by the electrophilic cyclization of n-(2-alkynyl)anilines. Tetrahedron, 66(6), 1177-1187. [URL: https://www.scilit.net/article/2e5e408d277732a35368541a8775267b]
- Boger, D. L., & Chen, J.-H. (1998). A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates. The Journal of Organic Chemistry, 63(24), 8930-8935. [URL: https://pubs.acs.org/doi/10.1021/jo981448q]
- Sreelatha, T., & Muralidharan, A. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 1-20. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10754217/]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]
- Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 49(6), 1340-1346. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.928]
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). Journal of Natural Products, 86(3), 634-643. [URL: https://pubs.acs.org/doi/10.1021/acs.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(21), 5089. [URL: https://www.mdpi.com/1420-3049/25/21/5089]
-
ResearchGate. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321. [URL: https://www.mdpi.com/1420-3049/25/18/4321]
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). Molbank, 2024(2), M1889. [URL: https://www.mdpi.com/1422-8599/2024/2/M1889]
- Google Patents. (2016). CN105906563A - Synthesis method of 7, 8-difluoroquinoline-3-formic acid.
- 8-Hydroxyquinoline-substituted boron-dipyrromethene compounds: synthesis, structure, and OFF-ON-OFF type of pH-sensing properties. (2015). Dalton Transactions, 44(1), 269-281. [URL: https://pubmed.ncbi.nlm.nih.gov/25380063/]
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). Molecules, 23(6), 1280. [URL: https://pubmed.ncbi.nlm.nih.gov/29890637/]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570457/]
-
ResearchGate. (2019). Synthesis of 3-Organoseleno-Substituted Quinolines Through Cyclization of 2-Aminophenylprop-1-yn-3-ols Promoted by Iron(III) Chloride with Diorganyl Diselenides. Retrieved from [Link]
Sources
An In-depth Technical Guide to 7,8-Difluoroquinolin-3-ol: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 7,8-Difluoroquinolin-3-ol, a fluorinated heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, plausible synthetic routes, analytical characterization, and potential applications, offering insights grounded in established chemical principles and supported by available data.
Introduction: The Significance of Fluorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The strategic incorporation of fluorine atoms into the quinoline ring system can profoundly influence a molecule's physicochemical properties. Fluorination is known to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets, thereby offering a powerful tool for optimizing drug candidates[2][3]. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel bioactive molecules.
Physicochemical Properties of this compound
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1314012-52-6 | PubChem |
| Molecular Formula | C₉H₅F₂NO | PubChem |
| Molecular Weight | 181.14 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=CC(=C(C2=NC=C(C=C21)O)F)F | PubChem |
| InChI | InChI=1S/C9H5F2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H | PubChem |
| Predicted XLogP3 | 2.0 | PubChemLite |
Synthesis of this compound: A Proposed Pathway
A Chinese patent (CN104447543B) outlines a method for the synthesis of 3-amino-7,8-difluoroquinoline, which serves as a crucial starting point for our proposed synthesis[4].
Proposed Synthetic Workflow
Sources
A Technical Guide to the Spectroscopic Profile of 7,8-Difluoroquinolin-3-ol
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 7,8-Difluoroquinolin-3-ol, a fluorinated quinolinol derivative of interest in medicinal chemistry and materials science. In the absence of extensive publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative analysis with structurally related fluoroquinolones and quinolinol compounds to construct a detailed, predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Methodologies for spectral acquisition are also detailed, providing a robust framework for the experimental characterization of this and similar compounds.
Introduction: The Significance of this compound
This compound belongs to the broad class of quinolone compounds, which are renowned for their diverse biological activities, most notably as antibacterial agents.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific placement of two fluorine atoms on the benzene ring of the quinoline scaffold, coupled with a hydroxyl group on the pyridinone ring, suggests that this compound may possess unique electronic and conformational properties. Accurate spectroscopic characterization is the cornerstone of understanding its structure, purity, and behavior in various chemical and biological systems.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, thereby facilitating its unambiguous identification and characterization in research and development settings.
Molecular Structure and Spectroscopic Correlations
The molecular structure of this compound is foundational to interpreting its spectroscopic data. The key structural features include a quinoline core, two fluorine substituents at positions 7 and 8, and a hydroxyl group at position 3. These features will give rise to distinct signals in various spectroscopic analyses.
Figure 1. Molecular Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The aromatic region will be of particular interest.
Expected ¹H NMR Data (in DMSO-d₆, predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.5-10.5 | broad singlet | - | OH |
| ~8.5-8.7 | doublet | ~2-3 | H2 |
| ~7.8-8.0 | doublet | ~4-5 | H4 |
| ~7.3-7.5 | doublet of doublets | ~8-9, ~4-5 | H5 |
| ~7.1-7.3 | doublet of doublets | ~8-9, ~1-2 | H6 |
Interpretation:
-
The hydroxyl proton (OH) is expected to be a broad singlet, and its chemical shift will be highly dependent on concentration and solvent.
-
The protons on the pyridinone ring (H2 and H4) will appear as doublets due to coupling with each other.
-
The protons on the benzene ring (H5 and H6) will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms at positions 7 and 8. The vicinal H-H coupling will be in the range of 8-9 Hz, while the smaller couplings will be due to long-range H-F interactions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of fluorine atoms will cause splitting of the signals for the carbons to which they are attached and for adjacent carbons.
Expected ¹³C NMR Data (in DMSO-d₆, predicted):
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |
| ~160-165 | - | C3 |
| ~145-150 (d) | ¹JCF ≈ 240-260 | C7 |
| ~140-145 (d) | ¹JCF ≈ 240-260 | C8 |
| ~135-140 | - | C8a |
| ~130-135 (d) | ²JCF ≈ 15-25 | C6 |
| ~125-130 | - | C4 |
| ~120-125 (d) | ²JCF ≈ 15-25 | C5a |
| ~115-120 (dd) | ³JCF ≈ 5-10 | C5 |
| ~110-115 | - | C4a |
| ~105-110 | - | C2 |
Interpretation:
-
Carbons directly bonded to fluorine (C7 and C8) will show large one-bond C-F coupling constants (¹JCF).[2]
-
Carbons two or three bonds away from the fluorine atoms will exhibit smaller coupling constants (²JCF and ³JCF).
-
The chemical shifts are influenced by the electronegativity of the fluorine and oxygen atoms. Carbons attached to these atoms will be deshielded and appear at higher chemical shifts.[3]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[4][5][6]
Expected ¹⁹F NMR Data (referenced to CFCl₃, predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |
| -110 to -130 | doublet of doublets | F-F, F-H | F7 |
| -130 to -150 | doublet of doublets | F-F, F-H | F8 |
Interpretation:
-
The two fluorine atoms are in different chemical environments and are expected to show two distinct signals.
-
These signals will be split into doublets of doublets due to coupling with each other (F-F coupling) and with neighboring protons (F-H coupling). The magnitude of F-F coupling through an aromatic ring is typically in the range of 15-25 Hz.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Set the spectral width to encompass the expected fluorine chemical shifts.
-
Acquire the spectrum with proton decoupling to simplify the multiplets if desired, or without decoupling to observe H-F couplings.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
Figure 2. Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Expected Mass Spectrometry Data:
The nominal molecular weight of this compound (C₉H₅F₂NO) is 181.14 g/mol .[7] High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement.
Predicted m/z values for common adducts: [8]
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₆F₂NO⁺ | 182.0412 |
| [M+Na]⁺ | C₉H₅F₂NNaO⁺ | 204.0231 |
| [M-H]⁻ | C₉H₄F₂NO⁻ | 180.0266 |
Fragmentation Pattern (Electron Ionization - EI):
Under EI conditions, the molecular ion peak (M⁺˙) at m/z 181 would be expected. Common fragmentation pathways for quinolones involve the loss of small neutral molecules such as CO, HCN, and cleavage of substituents.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF, GC-MS)
Procedure (for ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent.
-
-
Infusion:
-
Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
For HRMS, ensure the instrument is properly calibrated.
-
For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and apply collision-induced dissociation (CID).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad | O-H stretch (hydroxyl) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 1620-1650 | Strong | C=O stretch (pyridinone) |
| 1500-1600 | Medium-Strong | C=C and C=N stretches (aromatic rings) |
| 1200-1300 | Strong | C-F stretch |
| 1100-1200 | Strong | C-O stretch (hydroxyl) |
Interpretation:
-
The broad band in the high-frequency region is characteristic of the O-H stretching vibration of the hydroxyl group.
-
The strong absorption around 1620-1650 cm⁻¹ is indicative of the carbonyl group in the pyridinone ring.
-
The presence of strong C-F stretching bands in the fingerprint region confirms the fluorination of the molecule.
Experimental Protocol for IR Spectroscopy
Objective: To identify the functional groups in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline core is a chromophore that absorbs UV radiation.
Expected UV-Vis Absorption Maxima (in Methanol):
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~230-250 | High | π → π |
| ~270-290 | Medium | π → π |
| ~330-350 | Low | n → π* |
Interpretation:
-
Fluoroquinolones typically exhibit multiple absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions within the aromatic system.[9][10][11]
-
The exact position and intensity of these bands can be influenced by the solvent polarity and pH.
Experimental Protocol for UV-Vis Spectroscopy
Objective: To determine the absorption maxima of this compound.
Materials:
-
This compound sample
-
UV-grade solvent (e.g., methanol, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample of known concentration.
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorption spectrum of the sample solution over a range of wavelengths (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Conclusion
This technical guide has presented a detailed, predictive spectroscopic profile of this compound based on a thorough analysis of its molecular structure and comparison with related compounds. The expected ¹H, ¹³C, and ¹⁹F NMR, MS, IR, and UV-Vis data, along with standardized experimental protocols, provide a solid foundation for researchers to identify, characterize, and utilize this compound in their scientific endeavors. While the data presented herein are theoretical, they are grounded in established spectroscopic principles and are expected to closely match experimental results. This guide serves as a valuable resource for the scientific community, facilitating further research into the properties and applications of this and other novel fluoroquinolone derivatives.
References
- Urbania, B., & Kokot, Z. J. (2012). Spectroscopic Investigations of Fluoroquinolones Metal Ion Complexes. Acta Poloniae Pharmaceutica, 69(4), 621-628.
- Sultana, N., Arayne, M. S., & Naveed, S. (2008). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 38(2), 104-116.
- Park, S. Y., Kwon, O. H., & Kim, Y. R. (2001). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Journal of Photochemistry and Photobiology A: Chemistry, 143(2-3), 149-156.
- Nguyen, T. A., & Nguyen, T. H. (2015). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2015, 856193.
- Abu-Shqair, I., Diab, N., Salim, R., & Al-Subu, M. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. Journal of Chemistry, 2013, 1-6.
-
PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-7,8-difluoro-quinolin-3-ol. Retrieved January 5, 2026, from [Link]
- Kobal, G., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(11), 7546-7556.
- Gerig, J. T. (2004). Fluorine NMR. eMagRes, 5(2), 229-238.
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 5, 2026, from [Link]
-
Doron Scientific. (2023). This compound. Retrieved January 5, 2026, from [Link]
-
University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved January 5, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 5, 2026, from [Link]
-
JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved January 5, 2026, from [Link]
- Gîrd, C. E., et al. (2023). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Pharmaceuticals, 16(7), 960.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. jeol.com [jeol.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | C9H5F2NO | CID 68285573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H5F2NO) [pubchemlite.lcsb.uni.lu]
- 9. tandfonline.com [tandfonline.com]
- 10. Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Navigating the Spectral Complexity of Fluorinated Heterocycles
The integration of fluorine into pharmaceutical scaffolds is a cornerstone of modern drug development, prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity. The 7,8-difluoroquinolin-3-ol core, a key pharmacophore in various developmental agents, presents a unique and intricate challenge for structural elucidation. The presence of two adjacent fluorine atoms on the carbocyclic ring, coupled with the electronic effects of the quinolinol system, creates a complex spin system that demands a sophisticated, multi-dimensional Nuclear Magnetic Resonance (NMR) approach.
This guide eschews a simplistic, step-by-step template. Instead, it offers a strategic workflow, grounded in first principles, to guide the researcher from a raw sample to an unambiguously confirmed molecular structure. We will explore not just what experiments to run, but why specific choices are made, how to interpret the resulting data in a self-validating manner, and how to leverage the full power of modern NMR spectroscopy to resolve the nuanced challenges posed by this molecule.
Foundational Analysis: The Power of 1D NMR
The initial characterization begins with one-dimensional NMR experiments. These spectra provide the fundamental framework of the molecule's proton, carbon, and fluorine environments.
Sample Preparation: A Critical First Step
The quality of NMR data is inextricably linked to sample preparation. For this compound, a polar, hydrogen-bonding capable solvent is required.
Protocol 1: Standard Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the quinolinol, and its ability to form hydrogen bonds with the 3-hydroxyl proton prevents rapid chemical exchange, allowing for its observation in the ¹H NMR spectrum.[1][2]
-
Concentration: Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure a homogenous solution. A brief sonication step can be used if dissolution is slow.
-
Referencing: Tetramethylsilane (TMS) is added as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0.00 ppm. For ¹⁹F NMR, an external reference of CFCl₃ (Trichlorofluoromethane) at 0 ppm is standard.[3][4]
¹H NMR: The Proton Landscape
The ¹H NMR spectrum provides the initial count of chemically distinct protons and reveals critical connectivity information through spin-spin coupling.
-
Expert Insight: The aromatic region (typically 7.0-9.0 ppm) will be particularly complex due to both homo-nuclear (H-H) and hetero-nuclear (H-F) couplings. The protons H-4, H-5, and H-6 will exhibit splitting patterns that are not simple first-order multiplets. Analyzing these complex patterns requires understanding that coupling constants are transmitted through chemical bonds.[5][6]
Expected ¹H NMR Features:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| H-2 | 8.5 - 8.8 | Singlet (s) or narrow doublet due to coupling with H-4 (⁴JHH) |
| H-4 | 7.8 - 8.2 | Doublet of doublets (dd) or more complex multiplet due to coupling with H-2, H-5, and potentially F-8. |
| H-5 | 7.2 - 7.6 | Doublet of doublets of doublets (ddd) due to coupling with H-6, F-7, and F-8. |
| H-6 | 7.0 - 7.4 | Doublet of doublets of doublets (ddd) due to coupling with H-5, F-7, and F-8. |
| 3-OH | > 10.0 (broad) | Broad singlet (bs), exchangeable with D₂O. Its position is concentration and temperature dependent.[7] |
¹³C NMR: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of fluorine atoms introduces significant C-F coupling, which can be a powerful diagnostic tool.
-
Expert Insight: Carbons directly bonded to fluorine (C-7, C-8) will appear as large doublets due to one-bond C-F coupling (¹JCF), typically in the range of 240-260 Hz. Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF), providing crucial long-range connectivity information.[8][9]
Expected ¹³C NMR Features:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| C-2 | 145 - 150 | Singlet or small doublet (coupling to F) |
| C-3 | 165 - 175 | Singlet |
| C-4 | 110 - 115 | Singlet or small doublet (coupling to F) |
| C-4a | 120 - 125 | Doublet of doublets (dd) due to coupling with F-7 and F-8 |
| C-5 | 115 - 120 | Doublet of doublets (dd) due to coupling with F-7 and F-8 |
| C-6 | 118 - 123 | Doublet of doublets (dd) due to coupling with F-7 and F-8 |
| C-7 | 150 - 155 | Doublet (d), ¹JCF ≈ 250 Hz |
| C-8 | 148 - 153 | Doublet (d), ¹JCF ≈ 250 Hz |
| C-8a | 135 - 140 | Doublet (d) due to coupling with F-8 |
¹⁹F NMR: The Fluorine Perspective
¹⁹F NMR is indispensable for analyzing fluorinated compounds. Its high sensitivity and vast chemical shift range make it a powerful tool for resolving structural details.[3][10][11]
-
Expert Insight: The two fluorine atoms, F-7 and F-8, will couple to each other, resulting in a doublet for each signal in the ¹⁹F spectrum. They will also show smaller couplings to nearby protons (H-5, H-6), which can be observed with high-resolution acquisition. The chemical shifts are highly sensitive to the electronic environment.[5]
Expected ¹⁹F NMR Features:
| Fluorine Assignment | Expected Chemical Shift (δ, ppm, rel. to CFCl₃) | Expected Multiplicity & Coupling (J, Hz) |
| F-7 | -130 to -150 | Doublet (d) due to coupling with F-8 (³JFF), further split by H-5/H-6 |
| F-8 | -130 to -150 | Doublet (d) due to coupling with F-7 (³JFF), further split by H-5/H-6 |
Deconvoluting Complexity: The 2D NMR Toolkit
While 1D NMR provides a list of components, 2D NMR builds the molecule, connecting the pieces through correlations. This is a self-validating system where data from multiple experiments must converge to support a single structural hypothesis.
COSY (Correlation Spectroscopy): Mapping H-H Connections
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[12][13]
-
Causality: This is the first step in assembling molecular fragments. For this compound, a key correlation (cross-peak) is expected between H-5 and H-6. The absence of a strong cross-peak between H-2 and H-4 would confirm their para-relationship.
Protocol 2: Acquiring a ¹H-¹H COSY Spectrum
-
Load the prepared sample and tune the probe for ¹H.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Select a standard COSY pulse program (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire the data with a sufficient number of scans (e.g., 2-4) and increments (e.g., 256 in F1) to achieve good resolution and signal-to-noise.
-
Process the data using a sine-bell window function and perform Fourier transformation in both dimensions.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment reveals one-bond correlations between protons and the carbons they are directly attached to.[14][15]
-
Causality: This experiment is the most reliable way to assign protonated carbons. Each cross-peak definitively links a signal in the ¹H spectrum to a signal in the ¹³C spectrum. For example, the proton signal assigned as H-5 will show a cross-peak to the carbon signal for C-5. This is a critical validation step. Quaternary carbons (like C-3, C-4a, C-7, C-8, C-8a) will be absent from the HSQC spectrum, which is diagnostically important.[16]
Protocol 3: Acquiring a ¹H-¹³C HSQC Spectrum
-
Use the same sample. Tune the probe for both ¹H and ¹³C.
-
Acquire standard 1D spectra for both nuclei to determine spectral widths.
-
Select an HSQC pulse program with multiplicity editing (e.g., hsqcedetgpsp on Bruker systems). This will phase CH/CH₃ peaks opposite to CH₂ peaks, aiding in assignment.
-
Set the ¹H spectral width (F2) and ¹³C spectral width (F1).
-
The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is a standard value for aromatic and heteroaromatic systems.
-
Acquire and process the data.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Skeleton
The HMBC experiment detects correlations between protons and carbons over two and three bonds (and sometimes four in conjugated systems).[14][15]
-
Causality: This is the final and most powerful experiment for piecing the entire carbon skeleton together, especially for identifying the positions of quaternary carbons. For instance, the H-2 proton should show a correlation to C-3 and C-4, while the H-5 proton should show correlations to C-4, C-4a, C-6, and C-7. These long-range correlations act as molecular glue, connecting the fragments identified by COSY and HSQC.
Protocol 4: Acquiring a ¹H-¹³C HMBC Spectrum
-
Use the same sample and tuning.
-
Select a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
This experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8-10 Hz is a robust choice that captures most two- and three-bond correlations.[15]
-
Acquire the data, typically requiring more scans than an HSQC for good signal-to-noise.
-
Process the data and analyze the cross-peaks.
Data Synthesis and Structural Verification
The final stage of the analysis is the synthesis of all acquired data into a single, coherent structural assignment. This process is iterative and self-validating.
-
Start with the Clearest Signals: Assign the unambiguous signals first. For example, use the HSQC to assign all protonated carbons (C-2, C-4, C-5, C-6).
-
Build Fragments: Use the COSY correlations (H-5 to H-6) to establish proton connectivity.
-
Connect the Fragments: Use the HMBC correlations to link these fragments and, crucially, to place the quaternary carbons. The correlation from H-5 to the fluorinated carbon C-7, and from H-2 to C-4 and C-3, will be definitive in confirming the overall scaffold.
-
Validate with Fluorine Data: Ensure that the assignments are consistent with the ¹⁹F and ¹³C NMR data. The large ¹JCF couplings for C-7 and C-8 confirm their direct attachment to fluorine. The smaller ⁿJCF and ⁿJFF couplings observed should align perfectly with the proposed structure.
-
Final Check: Every proton, carbon, and fluorine should be assigned. All major correlations in the 2D spectra should be explained by the final structure. Any inconsistencies must be revisited and resolved.
By following this logical, causality-driven workflow, the complex NMR data of this compound can be systematically deconvoluted, leading to a confident and verifiable structural assignment.
References
-
Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. PubMed, National Center for Biotechnology Information. [Link]
-
19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. National Center for Biotechnology Information. [Link]
-
Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed, National Center for Biotechnology Information. [Link]
-
SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
-
NMR Chemical Shifts. Michigan State University. [Link]
-
Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
A guide to 13C NMR chemical shift values. Compound Interest. [Link]
-
Noncovalent interactions between fluoroquinolone antibiotics with dissolved organic matter: A 1H NMR binding site study and multi-spectroscopic methods. Semantic Scholar. [Link]
-
A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed, National Center for Biotechnology Information. [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
Levofloxacin. Magritek. [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Lethbridge. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. Nature. [Link]
-
Analyzing Coupling Constants. Oregon State University. [Link]
-
Chemical shifts. University College London. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
13 C NMR chemical shifts (ppm) of compounds 1-8. ResearchGate. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. MDPI. [Link]
-
Lecture 3: Coupling Constants. Harvard University. [Link]
-
calculating & reporting coupling constants. YouTube. [Link]
-
12: Complex Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives. Science.gov. [Link]
-
Regioselective synthesis of new 7,8-dichlorobenzofuro[3,2- c ]quinoline-6,9,10(5 H )-triones from reactions of 4-hydroxy-2-quinolones with 3,4,5,6-tetrachloro-1,2-benzoquinone. ResearchGate. [Link]
-
Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. ResearchGate. [Link]
Sources
- 1. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. colorado.edu [colorado.edu]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. rsc.org [rsc.org]
IR spectrum of 7,8-Difluoroquinolin-3-ol
An In-Depth Technical Guide to the Infrared Spectrum of 7,8-Difluoroquinolin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the theoretical infrared (IR) spectrum of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the scarcity of published experimental spectra for this specific molecule, this document synthesizes data from analogous fluoroquinolone and quinolinol structures, computational chemistry studies, and established spectroscopic principles to predict and interpret its key vibrational modes. We present a detailed breakdown of expected absorption frequencies, a robust experimental protocol for acquiring a high-quality spectrum from a solid sample, and the necessary safety precautions for handling quinoline derivatives. This guide is intended to serve as a foundational reference for scientists engaged in the synthesis, characterization, and application of novel fluoroquinoline compounds.
Introduction: The Significance of this compound
Quinolines and their fluorinated derivatives represent a cornerstone of modern medicinal chemistry, with applications ranging from antimalarials to potent antibiotics.[1][2][3] Fluoroquinolones, in particular, are a critical class of gyrase inhibitors used as broad-spectrum antibacterial agents.[4][5] The precise structure and functional group arrangement of these molecules are paramount to their biological activity. This compound combines the core quinoline scaffold with a hydroxyl group, which can act as a key hydrogen bonding donor/acceptor, and two fluorine atoms, which can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[6] For a novel or newly synthesized compound like this compound, the IR spectrum serves as a critical fingerprint for structural verification. It allows researchers to confirm the presence of key functional groups (e.g., O-H, C-F, aromatic systems), providing essential data for quality control and reaction monitoring. Understanding the expected IR spectrum is the first step in leveraging this technique for efficient and accurate chemical characterization.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound features a fused bicyclic aromatic system (quinoline), a hydroxyl group at position 3, and two fluorine atoms on the benzene ring at positions 7 and 8. Each functional group possesses characteristic vibrational frequencies that are expected to manifest as distinct absorption bands in the IR spectrum.
Caption: Molecular structure of this compound.
Interpreting the Infrared Spectrum: A Band-by-Band Analysis
The interpretation of the relies on identifying the absorption bands associated with its constituent functional groups. The following table and discussion outline the predicted locations and characteristics of these key bands, synthesized from spectroscopic data of similar compounds and computational studies.[7][8][9][10][11]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3600 - 3200 | O–H stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding in the solid state. A sharp, weaker peak may appear for free O-H if measured in a very dilute non-polar solution. |
| 3100 - 3000 | Aromatic C–H stretch | Weak to Medium | Characteristic of C-H bonds on the quinoline ring. Multiple weak peaks are possible.[10][11] |
| 1650 - 1550 | C=N stretch | Medium to Strong | Aromatic C=N stretching within the pyridine ring of the quinoline system. |
| 1620 - 1450 | Aromatic C=C stretch | Medium to Strong | Multiple sharp bands are expected from the vibrations of the quinoline backbone.[7] |
| ~1580 | O-H in-plane bend | Medium | This vibration is often coupled with ring modes. A similar mode is observed in quinolin-8-ol.[8] |
| 1300 - 1200 | C–O stretch (phenolic) | Strong | Strong absorption characteristic of the aryl C-O bond. |
| 1300 - 1100 | C–F stretch | Strong to Very Strong | Aromatic C-F bonds produce intense absorption bands. The presence of two adjacent C-F groups may result in complex, overlapping, or split peaks in this region. This is a key diagnostic region. |
| 900 - 650 | Aromatic C–H out-of-plane bend | Medium to Strong | The position and number of these bands are highly diagnostic of the substitution pattern on the aromatic rings. |
Causality Behind Key Spectral Features:
-
The O-H Stretch: In a solid sample, the hydroxyl groups will engage in hydrogen bonding, creating a network that lowers the vibrational frequency and significantly broadens the absorption band. The shape and position of this band can provide insights into the crystalline packing and intermolecular forces.
-
The Aromatic "Double Bond" Region (1650-1450 cm⁻¹): The quinoline ring system is rich in C=C and C=N bonds. The delocalized π-electron system results in a series of sharp, characteristic absorptions in this region. The exact pattern of these bands serves as a reliable fingerprint for the quinoline core.
-
The C-F Stretch: The carbon-fluorine bond is highly polar, resulting in a large change in dipole moment during vibration. This leads to a characteristically strong, often the most intense, band in the spectrum. Its presence is definitive proof of fluorination.
Experimental Protocol: Acquiring the IR Spectrum
Obtaining a high-quality, reproducible IR spectrum requires proper sample preparation. For a solid compound like this compound, the Thin Solid Film (or Solvent Cast) method is a reliable and straightforward choice.[12] An alternative, modern approach is Attenuated Total Reflection (ATR), which requires even less sample preparation.[6]
Protocol: Thin Solid Film Method
This protocol is chosen for its simplicity and minimal use of matrix materials (like KBr) that could obscure parts of the spectrum.
Materials:
-
This compound sample (~10-20 mg)
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., acetone or methylene chloride)
-
Small vial or test tube
-
Pasteur pipette or dropper
-
FTIR Spectrometer
Procedure:
-
Instrument Background: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background scan to measure the spectrum of the ambient air and instrument optics. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation:
-
Place approximately 10-20 mg of the solid sample into a clean, dry vial.
-
Add a few drops of a volatile solvent (e.g., acetone) to completely dissolve the solid.[12]
-
Using a pipette, transfer one or two drops of this solution onto the surface of a clean, dry salt plate.
-
-
Film Formation:
-
Allow the solvent to evaporate completely in a fume hood. This may take a few minutes. A thin, often cloudy or crystalline, film of the compound will remain on the plate.[12]
-
Visually inspect the film. It should be relatively uniform. If the film is too thick, subsequent spectral peaks may be flattened ("totally absorbing"). If it is too thin, the peaks will be weak. Adjust by adding more solution or by cleaning the plate and using a more dilute solution.
-
-
Spectrum Acquisition:
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Post-Acquisition:
-
Remove the salt plate.
-
Clean the plate thoroughly with a solvent (e.g., acetone) and a soft wipe.
-
Return the clean, dry plate to its desiccator for storage.
-
Caption: Experimental workflow for the Thin Solid Film IR method.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Engineering Controls: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine dust.[13] Ensure eyewash stations and safety showers are accessible.
-
Health Hazards: Quinoline derivatives may cause skin and serious eye irritation.[14][15] They may be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The key diagnostic features include a broad O-H stretching band above 3200 cm⁻¹, multiple sharp peaks in the 1650-1450 cm⁻¹ region corresponding to the quinoline ring system, and one or more very strong C-F stretching bands between 1300 and 1100 cm⁻¹. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can confidently acquire and interpret the IR spectrum of this compound, providing crucial validation for its synthesis and paving the way for further investigation into its potential applications.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. University of Colorado Boulder. Retrieved from [Link]
-
Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment. Retrieved from [Link]
-
Wagler, J., et al. (2007). The influence of fluoroquinolone drugs on the bacterial growth of S. epidermidis utilizing the unique potential of vibrational spectroscopy. The Journal of Physical Chemistry B, 111(19), 5467-5474. Retrieved from [Link]
-
Neugebauer, U., et al. (2005). Vibrational spectroscopic characterization of fluoroquinolones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1505-1517. Retrieved from [Link]
-
Stadnicka, K., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(21), 5022. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational IR spectrum of Quinoline at DFT (B3LYP)/6-31+G (d, p) level. Retrieved from [Link]
-
Emerald Cloud Lab. (2025). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]
-
Mohamed, T. A., et al. (2014). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1074, 448-455. Retrieved from [Link]
-
Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
Wang, Y., et al. (2006). Vibrational spectra study on quinolones antibiotics. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 65(1), 159-63. Retrieved from [Link]
-
Avensis. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical and Spectral Properties of the Quinolinic Derivatives (6-19). Retrieved from [Link]
-
Wang, Y., et al. (2006). Vibrational spectra study on quinolones antibiotics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 159-163. Retrieved from [Link]
-
Parveen, S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S3649-S3663. Retrieved from [Link]
-
National Institutes of Health. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]
-
Brandán, S. A., et al. (2012). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Open Journal of Inorganic Chemistry, 2(3), 53-66. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index. Retrieved from [Link]
-
Charles University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. The influence of fluoroquinolone drugs on the bacterial growth of S. epidermidis utilizing the unique potential of vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational spectroscopic characterization of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.nl [fishersci.nl]
Mass Spectrometry of 7,8-Difluoroquinolin-3-ol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 7,8-Difluoroquinolin-3-ol, a key heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the accurate characterization of this molecule.
Introduction: The Significance of this compound
This compound belongs to the quinoline class of compounds, which are foundational scaffolds in numerous pharmacologically active agents. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity. Therefore, the precise structural elucidation and sensitive detection of fluorinated quinolines like this compound are paramount in drug discovery and development. Mass spectrometry stands as a premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed in molecular weight determination and structural characterization.[1][2] This guide will delve into the anticipated mass spectrometric behavior of this compound, leveraging high-resolution mass spectrometry (HRMS) techniques.[3][4]
Experimental Design: A Rationale for Methodological Choices
The successful mass spectrometric analysis of this compound hinges on the selection of appropriate instrumentation and experimental parameters. Our approach is grounded in achieving high-quality data through a self-validating system.
Ionization Technique: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the method of choice for analyzing polar, thermally labile molecules like this compound.[5] ESI is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation, preserving the molecular integrity for subsequent tandem mass spectrometry (MS/MS) analysis.[5] Given the presence of a hydroxyl group and a nitrogen atom, this compound is expected to readily accept a proton in positive ion mode.
Mass Analyzer: High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), utilizing platforms such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is essential for the unambiguous characterization of this compound.[3][6] The high mass accuracy and resolving power of these instruments allow for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in structural assignments.[1][4]
Predicted Mass Spectrum and Fragmentation Pathways
Based on the known fragmentation patterns of fluoroquinolones and hydroxyquinolines, we can predict the mass spectrometric behavior of this compound.[7][8][9]
Parent Ion
The molecular formula of this compound is C₉H₅F₂NO.[10] In positive ion ESI-MS, the expected protonated molecule, [M+H]⁺, will have a monoisotopic mass of m/z 182.0412.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural insights. The primary fragmentation pathways are anticipated to involve the loss of small neutral molecules and rearrangements of the quinoline ring.[7][8]
Key predicted fragmentations include:
-
Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment ion at m/z 154.0463.
-
Loss of HCN: Characteristic of nitrogen-containing heterocyclic rings, resulting in a fragment at m/z 155.0333.
-
Loss of HF: The presence of fluorine atoms suggests the potential for neutral loss of hydrogen fluoride, yielding a fragment at m/z 162.0443.
Predicted Mass Spectral Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 182.0412 | Protonated Molecule |
| [M+H-CO]⁺ | 154.0463 | Loss of Carbon Monoxide |
| [M+H-HCN]⁺ | 155.0333 | Loss of Hydrogen Cyanide |
| [M+H-HF]⁺ | 162.0443 | Loss of Hydrogen Fluoride |
Proposed Fragmentation Pathway
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. longdom.org [longdom.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. PubChemLite - this compound (C9H5F2NO) [pubchemlite.lcsb.uni.lu]
The Multifaceted Biological Activities of Difluoroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and synthetic tractability have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. The introduction of fluorine atoms into the quinoline core, particularly at positions C6 and C8, gives rise to difluoroquinoline derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This strategic fluorination often enhances metabolic stability, membrane permeability, and binding affinity to target proteins, thereby amplifying the therapeutic potential of the parent molecule.
This technical guide provides an in-depth exploration of the multifaceted biological activities of difluoroquinoline derivatives. We will dissect their mechanisms of action, delve into key therapeutic applications, and provide detailed experimental protocols for their evaluation, empowering researchers and drug development professionals to navigate the promising landscape of these versatile compounds.
I. Antibacterial Activity: The Hallmark of Fluoroquinolones
The most well-established biological activity of difluoroquinoline derivatives lies in their potent antibacterial effects. As a prominent subclass of fluoroquinolones, these compounds have been instrumental in combating a wide range of bacterial infections.[1][2][3]
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Difluoroquinoline derivatives exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[][5][6][7] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase.[][8] This enzyme introduces negative supercoils into the bacterial DNA, a process vital for initiating replication. Difluoroquinolones bind to the gyrase-DNA complex, stabilizing the transient double-strand breaks and trapping the enzyme on the DNA.[5][7] This leads to a cessation of DNA replication and ultimately, cell death.[]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the principal target.[][8] This enzyme is responsible for decatenating (unlinking) the newly replicated daughter chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV by difluoroquinolones prevents this separation, leading to a lethal accumulation of interlinked chromosomes.[1][8]
The dual-targeting mechanism contributes to the broad-spectrum activity of these compounds and can slow the development of bacterial resistance.
Figure 1: Dual-targeting antibacterial mechanism of difluoroquinoline derivatives.
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of difluoroquinoline derivatives is intricately linked to their chemical structure. Key modifications influence their spectrum of activity, potency, and pharmacokinetic properties:
| Position | Substituent | Impact on Activity |
| N-1 | Cyclopropyl, Ethyl, Aryl | Influences overall potency and penetration into bacterial cells.[9] |
| C-3 | Carboxylic Acid | Essential for binding to the DNA gyrase-DNA complex.[10] |
| C-6 | Fluorine | Crucial for enhanced gyrase inhibition and cell permeability.[][11] |
| C-7 | Piperazine, Pyrrolidine rings | Modulates the spectrum of activity (Gram-positive vs. Gram-negative) and potency.[9][12] |
| C-8 | Methoxy, Halogen | Can enhance activity and reduce the emergence of resistance. |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standardized and widely used technique.
Objective: To determine the lowest concentration of a difluoroquinoline derivative that visibly inhibits the growth of a specific bacterial strain.
Materials:
-
Difluoroquinoline derivative stock solution (in a suitable solvent like DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Sterile 96-well microtiter plates.
-
Incubator (35°C ± 2°C).
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the difluoroquinoline derivative in the 96-well plate using CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
II. Anticancer Activity: A New Frontier for Fluoroquinolones
Beyond their antibacterial prowess, difluoroquinoline derivatives have emerged as a promising class of anticancer agents.[13][14] This "drug repositioning" is driven by their ability to target eukaryotic topoisomerases, which are essential for the proliferation of rapidly dividing cancer cells.[10][15]
Mechanism of Action: Inhibition of Eukaryotic Topoisomerase II and Induction of Apoptosis
The anticancer mechanism of many difluoroquinoline derivatives mirrors their antibacterial action but is directed at the human ortholog, topoisomerase II.[16][17]
-
Topoisomerase II Inhibition: Topoisomerase II is critical for resolving DNA tangles and supercoils during replication and chromosome segregation in cancer cells. Difluoroquinoline derivatives stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks.[18][19]
-
Cell Cycle Arrest: The resulting DNA damage triggers cell cycle checkpoints, often leading to arrest in the G2/M phase, preventing the cell from entering mitosis with damaged DNA.[10][18]
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis, through the activation of caspase cascades.[13][15]
Figure 2: Anticancer mechanism of action for difluoroquinoline derivatives.
Quantitative Data: Cytotoxicity of Novel Derivatives
The anticancer potential of newly synthesized difluoroquinoline derivatives is often evaluated against a panel of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values provide a quantitative measure of their cytotoxicity.
| Derivative | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | SKOV-3 (Ovarian) IC50 (µM) |
| Compound 32 | 4.3 | - | - |
| Compound 33 | 12.9 | - | - |
| Compound 77 | - | - | - |
| Compound 84 | - | - | - |
| Ciprofloxacin | >100 | >100 | >100 |
| Data synthesized from multiple sources.[13] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a difluoroquinoline derivative on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Difluoroquinoline derivative stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the difluoroquinoline derivative for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
III. Antiviral Activity: An Expanding Area of Investigation
While less explored than their antibacterial and anticancer properties, some difluoroquinoline derivatives have demonstrated promising antiviral activity, particularly against HIV and certain herpesviruses.[20][21]
Mechanism of Action: Diverse and Virus-Specific
The antiviral mechanisms of difluoroquinoline derivatives are not as universally defined as their other activities and appear to be virus-specific.
-
Anti-HIV Activity: Certain derivatives have been shown to inhibit HIV replication at the transcriptional level.[20] Specifically, they can interfere with the function of the Tat protein, which is a crucial trans-activator of HIV gene expression.[20][21]
-
Anti-Herpesvirus Activity: The mechanism against herpesviruses is less clear but may involve inhibition of viral DNA replication or other essential viral enzymes.[20] For instance, the derivative K-12 has shown inhibitory effects against herpesvirus saimiri, human cytomegalovirus, and varicella-zoster virus.[20]
Experimental Protocol: Plaque Reduction Assay
Objective: To quantify the antiviral activity of a difluoroquinoline derivative by measuring the reduction in viral plaque formation.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV).
-
Virus stock of known titer.
-
Difluoroquinoline derivative.
-
Cell culture medium.
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agar).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques.
-
Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of the difluoroquinoline derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained cells.
-
Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 (50% effective concentration).
IV. Other Biological Activities: Enzyme Inhibition
The versatile difluoroquinoline scaffold has also been found to interact with other enzymes, suggesting a broader therapeutic potential. For example, certain fluoroquinolone derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[22] This opens up possibilities for their use in treating hyperpigmentation disorders.
Conclusion: A Scaffold of Immense Potential
Difluoroquinoline derivatives represent a rich and versatile class of compounds with a proven track record in antibacterial therapy and burgeoning potential in oncology and virology. Their ability to be chemically modified allows for the fine-tuning of their biological activity, offering a powerful platform for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and characterization of this remarkable chemical scaffold. As our understanding of the intricate interplay between these molecules and their biological targets deepens, the difluoroquinoline core is poised to remain a central player in the future of drug discovery.
References
-
Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. Retrieved from [Link]
-
Slideshare. (2016). Antibacterial Action Mechanism of Fluoroquinolones.pptx. Retrieved from [Link]
-
Adesh University Journal of Medical Sciences & Research. (2020, July 23). Fluoroquinolone antibiotics: An overview. Retrieved from [Link]
-
Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. Retrieved from [Link]
-
Zarqa University. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(15), 4877. [Link]
-
Jia, Y., & Zhao, L. (2021). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). European Journal of Medicinal Chemistry, 224, 113741. [Link]
-
Witvrouw, M., et al. (1998). Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12. Antiviral Chemistry & Chemotherapy, 9(5), 403-411. [Link]
-
Al-Hiari, Y. M., et al. (2012). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 17(12), 14034-14046. [Link]
-
Galdiero, M., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 23(18), 10580. [Link]
-
Al-Qaraghuli, M. M., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 346. [Link]
-
Ali, N., et al. (2024, November 20). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Retrieved from [Link]
-
Bacci, M., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids, 19(8), 1327-1336. [Link]
-
Al-Trawneh, S. A., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(2), 297-321. [Link]
-
ResearchGate. (n.d.). Anticancer activities of Fluoroquinolone derivatives and complexes. Retrieved from [Link]
-
Pérez-Picaso, L., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4259. [Link]
-
ResearchGate. (n.d.). Potential mechanism of quinolones action on cancer cells. Changes in.... Retrieved from [Link]
-
PubMed. (2021). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Retrieved from [Link]
-
Andreola, M. L., et al. (2000). Antiviral properties of quinolone-based drugs. Mini Reviews in Medicinal Chemistry, 1(1), 63-71. [Link]
-
PubMed. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fluoroquinoline derivatives. Retrieved from [Link]
-
Blondeau, J. M. (2000). A review of clinical trials with fluoroquinolones with an emphasis on new agents. Expert Opinion on Investigational Drugs, 9(2), 383-413. [Link]
-
de Almeida, N. C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Viruses, 10(3), 133. [Link]
-
da Silva, A. F., et al. (2022). Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. Antibiotics, 11(10), 1342. [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. [Link]
-
Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(34), 23648-23669. [Link]
- Sales, E. M., & Figueroa-Villar, J. D. (2016). recent studies about synthesis and biological activity of quinolones and derivatives: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 253-272.
-
MDPI. (n.d.). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. Retrieved from [Link]
-
Chevalier, J., et al. (2001). New pyridoquinoline derivatives as potential inhibitors of the fluoroquinolone efflux pump in resistant Enterobacter aerogenes strains. Journal of Medicinal Chemistry, 44(24), 4023-4026. [Link]
-
Kim, H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals, 14(7), 650. [Link]
-
PubMed. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Ciprofloxacin derivative (b). Journal of Enzyme Inhibition and.... Retrieved from [Link]
Sources
- 1. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. The antibacterial activity of fluoroquinolone derivatives: An update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 15. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Rising Star in Medicinal Chemistry: A Technical Guide to 7,8-Difluoroquinolin-3-ol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents. The strategic introduction of fluorine atoms into this scaffold has become a paramount strategy for modulating physicochemical and pharmacological properties, enhancing metabolic stability, and improving target affinity. Within this class, 7,8-Difluoroquinolin-3-ol is emerging as a critical research chemical and a versatile building block for the synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of this compound, covering its synthesis via the Gould-Jacobs reaction, detailed analytical characterization, known chemical reactivity, and its potential applications in drug discovery, grounded in the broader context of fluoroquinolone activity.
Introduction: The Significance of Fluorinated Quinolines
The quinoline ring system is a privileged scaffold, famously represented in drugs spanning antimalarials (e.g., chloroquine) to antibiotics. The deliberate incorporation of fluorine is a well-established strategy in modern drug design, with approximately 20-30% of all current pharmaceuticals containing at least one fluorine atom.[1] Fluorination can dramatically alter a molecule's properties in several beneficial ways:[1]
-
Metabolic Stability: Fluorine can block sites susceptible to metabolic degradation by cytochrome P450 enzymes, thereby extending the drug's in vivo half-life.
-
Lipophilicity and Permeability: The high electronegativity of fluorine can modulate a molecule's lipophilicity (logP), influencing its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.
-
Binding Affinity: Fluorine can participate in unique, non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding affinity and selectivity.
This compound, with its vicinal fluorine atoms on the benzene ring and a reactive hydroxyl group on the pyridine ring, represents a synthetically valuable intermediate for creating diverse libraries of novel compounds for biological screening.
Physicochemical and Structural Properties
A precise understanding of a research chemical's fundamental properties is the bedrock of its effective application.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₉H₅F₂NO | [2] |
| Molecular Weight | 181.14 g/mol | [2] |
| Monoisotopic Mass | 181.03392 Da | [2] |
| Appearance | Predicted: Off-white to light yellow solid | --- |
| XLogP (Predicted) | 2.0 | [2] |
| Hydrogen Bond Donors | 1 (from -OH) | PubChem |
| Hydrogen Bond Acceptors | 3 (from N, O, and F atoms) | PubChem |
| CAS Number | 318685-31-3 | PubChem |
Note: Some properties are predicted based on computational models and may vary from experimental values.
Synthesis and Purification: The Gould-Jacobs Approach
The most established and versatile method for constructing the 4-hydroxyquinoline core (which exists in tautomeric equilibrium with the 4-oxo form, but for the 3-ol, the enol form is key) is the Gould-Jacobs reaction.[3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3]
For this compound, the logical starting material is 2,3-difluoroaniline.
// Nodes SM [label="Starting Materials\n(2,3-Difluoroaniline &\nDiethyl Ethoxymethylenemalonate)"]; Condensation [label="Step 1: Condensation\n(100-130°C)"]; Intermediate [label="Anilidomethylenemalonate\nIntermediate"]; Cyclization [label="Step 2: Thermal Cyclization\n(e.g., 250°C in Dowtherm A\nor Microwave)"]; Product_Ester [label="Ethyl 7,8-difluoro-3-hydroxy-\nquinoline-2-carboxylate"]; Hydrolysis [label="Step 3: Saponification\n(NaOH, Reflux)"]; Acidification [label="Step 4: Acidification\n(HCl)"]; Decarboxylation [label="Step 5: Decarboxylation\n(Heat)"]; Final_Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization or\nColumn Chromatography)"]; Analysis [label="Characterization\n(NMR, MS, HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges SM -> Condensation [label="Heat"]; Condensation -> Intermediate [label="Formation"]; Intermediate -> Cyclization [label="High Temp."]; Cyclization -> Product_Ester [label="Ring Closure"]; Product_Ester -> Hydrolysis [label="Base"]; Hydrolysis -> Acidification [label="Acid"]; Acidification -> Decarboxylation [label="Heat"]; Decarboxylation -> Final_Product; Final_Product -> Purification; Purification -> Analysis; }
Caption: General workflow for the Gould-Jacobs synthesis of this compound.
Field-Proven Experimental Protocol (Microwave-Assisted Adaptation)
This protocol is an adaptation of the general Gould-Jacobs reaction, optimized for efficiency and yield using microwave irradiation, a common modern enhancement.[4]
Causality Statement: The use of microwave heating dramatically accelerates the high-temperature cyclization step, which is often the rate-limiting and lowest-yielding step in traditional thermal methods.[4] Excess diethyl ethoxymethylenemalonate (DEEM) is used as both a reagent and a high-boiling solvent.
Step 1: Condensation & Cyclization
-
In a 5 mL microwave reactor vial equipped with a magnetic stir bar, combine 2,3-difluoroaniline (1.0 eq., e.g., 129 mg, 1.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq., e.g., 0.61 mL, 3.0 mmol).
-
Seal the vial securely.
-
Place the vial in a microwave reactor and heat the mixture to 250 °C , holding for 15-30 minutes.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the aniline and the formation of a new, more polar spot corresponding to the cyclized ester.
-
-
Cool the reaction vial to room temperature. A precipitate of the ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate is expected to form.
-
Filter the solid product and wash it with a small amount of ice-cold acetonitrile or ethanol to remove excess DEEM. Dry the solid under vacuum.
Step 2: Saponification (Hydrolysis)
-
Suspend the dried ester intermediate from the previous step in a 10% aqueous solution of sodium hydroxide (NaOH) (e.g., 5 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours, until the solid fully dissolves and hydrolysis is complete.
-
Self-Validation: The reaction can be monitored by TLC until the starting ester spot has completely disappeared.
-
-
Cool the reaction mixture in an ice bath.
Step 3: Decarboxylation
-
While stirring, slowly acidify the cooled basic solution with concentrated hydrochloric acid (HCl) until the pH is ~2-3. This will precipitate the carboxylic acid intermediate.
-
Heat the acidic slurry to reflux. The decarboxylation process is evidenced by the evolution of CO₂ gas. Maintain reflux for 1-2 hours or until gas evolution ceases.
-
Cool the mixture to room temperature. The final product, this compound, should precipitate out of the solution.
-
Filter the solid, wash with cold water to remove residual acid, and dry thoroughly under vacuum.
Purification: For highest purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purified by flash column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Due to the fluorine atoms, ¹⁹F NMR is an exceptionally powerful tool alongside standard ¹H NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR will confirm the presence of the aromatic and vinyl protons on the quinoline core. Expected signals would include distinct doublets and multiplets in the aromatic region (approx. 7.0-8.5 ppm) and singlets for the protons at the C2 and C4 positions. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: Carbon NMR will show the expected number of carbon signals, with the carbons directly bonded to fluorine exhibiting characteristic splitting (¹JCF coupling).
-
¹⁹F NMR: This is the most informative technique.[5] ¹⁹F NMR provides two key advantages: a wide chemical shift range and high sensitivity, meaning even small impurities can often be detected.[6][7] For this compound, two distinct signals are expected, likely appearing as doublets of doublets due to coupling to each other (ortho coupling) and to adjacent protons. The chemical shifts are highly sensitive to the electronic environment.[5][6]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the analysis would focus on identifying the molecular ion peak.
| Ion Mode | Predicted m/z | Interpretation |
| ESI+ | 182.0412 | [M+H]⁺ |
| ESI- | 180.0266 | [M-H]⁻ |
Data sourced from predicted values on PubChem.[2]
Causality Statement: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion ([M+H]⁺ or [M-H]⁻), which is essential for unambiguous molecular weight confirmation.
// Nodes Crude [label="Crude Product from Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="1. TLC Analysis\n(Assess purity, select solvent)"]; Purify [label="2. Purification\n(Column Chromatography\nor Recrystallization)"]; MS [label="3a. Mass Spectrometry (MS)\n(Confirm Molecular Weight)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="3b. NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)\n(Confirm Structure)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="4. HPLC Analysis\n(Quantify Purity >95%)"]; Pure [label="Pure, Characterized\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude -> TLC; TLC -> Purify; Purify -> MS [label="Identity Check"]; Purify -> NMR [label="Identity Check"]; MS -> HPLC; NMR -> HPLC; HPLC -> Pure [label="Final Validation"]; }
Caption: A self-validating workflow for purification and analysis.
Chemical Reactivity and Derivatization Potential
This compound is primarily valued as a research chemical due to its potential for further chemical modification. The key reactive handle is the nucleophilic hydroxyl group at the 3-position.
-
O-Alkylation: The hydroxyl group can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions (e.g., NaH, K₂CO₃) to form the corresponding ethers.
-
O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) will yield ester derivatives.
-
Electrophilic Aromatic Substitution: The quinoline ring can undergo further substitution, though the positions will be directed by the existing activating (-OH) and deactivating (-F) groups.
These derivatization pathways allow researchers to systematically modify the structure to probe structure-activity relationships (SAR) in drug discovery programs.
Biological Activity and Research Applications
While specific biological activity data for this compound itself is not extensively published, its core structure places it firmly within the fluoroquinolone class. Fluoroquinolones are a major class of broad-spectrum antibiotics.[8]
Mechanism of Action (General for Fluoroquinolones): The primary mechanism of action for antibacterial fluoroquinolones is the inhibition of two essential bacterial enzymes:[8]
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is critical for decatenating (separating) newly replicated circular chromosomes, allowing cell division to complete.
By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation step, leading to double-stranded DNA breaks and ultimately bacterial cell death.[8]
Applications in Research: this compound serves as a key intermediate for synthesizing novel therapeutic agents.[9] Its derivatives are explored for:
-
Novel Antibiotics: Modifying the core can lead to compounds that overcome existing bacterial resistance mechanisms.
-
Anticancer Agents: Some fluoroquinolones have shown potential as anticancer agents, often by targeting mammalian topoisomerases or through other mechanisms like inducing apoptosis.[8]
-
Antiviral and Anti-inflammatory Agents: The quinoline scaffold is versatile and has been investigated for a wide range of other therapeutic applications.[10]
Handling, Storage, and Safety
As with any research chemical, proper handling is essential.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. A recommended storage condition is sealed in dry, room temperature.[9]
-
Safety: The specific toxicity of this compound is not fully characterized. Treat as a potentially hazardous substance. Refer to the Material Safety Data Sheet (MSDS) from the supplier for complete safety information.
Conclusion and Future Outlook
This compound is more than just another chemical; it is a strategically designed scaffold poised for significant impact in medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution of the Gould-Jacobs reaction, is accessible through modern methods like microwave assistance. The presence of two fluorine atoms provides a unique electronic signature that can be leveraged to enhance the pharmacological properties of its derivatives. As researchers continue to combat antimicrobial resistance and search for novel anticancer therapeutics, versatile and intelligently designed building blocks like this compound will be indispensable tools in the development of the next generation of medicines.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Biotage. Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. [Link]
-
Al-Trawneh, A. et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1584. [Link]
-
National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]
-
PubChem. This compound. [Link]
- Google Patents.
-
ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [Link]
-
PubChem. 7-Fluoro-8-methyl-quinolin-3-ol. [Link]
-
LookChem. Cas 318685-41-5, 7,8-difluoroquinoline-3-carboxylic acid. [Link]
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
- Google Patents. CN105906563A - Synthesis method of 7, 8-difluoroquinoline-3-formic acid.
-
National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C9H5F2NO) [pubchemlite.lcsb.uni.lu]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. biophysics.org [biophysics.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. PubChemLite - 7,8-difluoro-2-methylquinolin-3-ol (C10H7F2NO) [pubchemlite.lcsb.uni.lu]
- 9. Cas 318685-41-5,7,8-difluoroquinoline-3-carboxylic acid | lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Discovery and History of Fluoroquinolone Compounds
Introduction
The quinolones represent a major class of synthetic broad-spectrum antibacterial agents that have become indispensable in clinical practice.[1][2] Their discovery was a serendipitous event stemming from antimalarial research, leading to the development of nalidixic acid, the first clinically useful quinolone.[3][4] This guide provides a comprehensive technical overview of the journey from the initial discovery of quinolones to the development of the highly potent and widely used fluoroquinolones. We will delve into the key scientific milestones, the evolution of their chemical structure, the intricacies of their mechanism of action, and the persistent challenge of bacterial resistance.
PART 1: The Genesis of Quinolones - A Serendipitous Discovery
The story of quinolones begins not with a targeted search for antibiotics, but as a byproduct of research into antimalarial compounds. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a 1,8-naphthyridine derivative with unexpected antibacterial properties.[3][4] This compound was nalidixic acid, the progenitor of the entire quinolone class.[2][5]
Nalidixic Acid: The First Generation
Nalidixic acid, introduced clinically in 1967, marked the dawn of the quinolone era.[6][7] Its antibacterial activity was primarily limited to Gram-negative bacteria, and it was mainly used for treating urinary tract infections.[8][9] However, its utility was hampered by low serum concentrations and the rapid development of bacterial resistance.[2][6]
Key Characteristics of First-Generation Quinolones:
-
Spectrum of Activity: Primarily effective against Gram-negative bacteria, with limited to no activity against Gram-positive or anaerobic bacteria.[4][10]
-
Pharmacokinetics: Achieved minimal serum levels, restricting their use to localized infections like UTIs.[2][11]
-
Resistance: Bacteria quickly developed resistance to these early quinolones.[6]
PART 2: The Fluorine Revolution - Emergence of the Fluoroquinolones
The significant breakthrough in quinolone research came with the introduction of a fluorine atom at the C-6 position of the core ring structure.[3] This seemingly minor modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity, giving rise to the "fluoroquinolone" subclass. Norfloxacin was the first of these second-generation agents, paving the way for a new era of antibacterial therapy.[4][12]
Generations of Fluoroquinolones: A Stepwise Evolution
The development of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic profiles.[1][8]
2.1.1 Second Generation: The Workhorses
The second-generation fluoroquinolones, including ciprofloxacin and ofloxacin, represented a quantum leap in antibacterial therapy.[1][11] They exhibited vastly increased activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and gained some activity against Gram-positive organisms.[10][11] Ciprofloxacin, in particular, became one of the most widely used antibiotics globally.[1]
2.1.2 Third Generation: Expanding Gram-Positive Coverage
The third generation, which includes levofloxacin (the levo-isomer of ofloxacin), was developed to address the limitations of the second generation, namely their weaker activity against Gram-positive bacteria, especially Streptococcus pneumoniae.[11][13] These agents demonstrated enhanced activity against Gram-positive cocci and atypical pathogens.[13][14]
2.1.3 Fourth Generation: The Broadest Spectrum
The fourth-generation fluoroquinolones, such as moxifloxacin and gatifloxacin, further expanded the antibacterial spectrum to include significant activity against anaerobic bacteria.[11][15] They also possess the most potent activity against Gram-positive bacteria among the fluoroquinolones.[15][16]
Table 1: Evolution of Fluoroquinolone Generations
| Generation | Representative Agents | Key Spectrum Enhancements |
| First | Nalidixic acid | Primarily Gram-negative (Enterobacteriaceae)[4][8] |
| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative, some Gram-positive activity[1][11] |
| Third | Levofloxacin, Sparfloxacin | Improved Gram-positive and atypical pathogen coverage[11][13] |
| Fourth | Moxifloxacin, Gatifloxacin, Trovafloxacin | Broadest spectrum, including anaerobes[11][15] |
PART 3: Mechanism of Action - Targeting Bacterial DNA Synthesis
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][17] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[18]
The Dual-Target Hypothesis
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.[19] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[19][20]
-
Topoisomerase IV: This enzyme's main role is in the separation of interlinked daughter chromosomes following DNA replication.[19] In many Gram-positive bacteria, topoisomerase IV is the primary target.[19][20]
The fluoroquinolones stabilize the complex formed between these enzymes and DNA, which blocks the movement of the replication fork and leads to double-strand breaks in the bacterial DNA, ultimately causing cell death.[17][19]
Diagram 1: Fluoroquinolone Mechanism of Action
Caption: Dual targeting of DNA gyrase and topoisomerase IV by fluoroquinolones.
PART 4: Structure-Activity Relationships (SAR) - The Chemistry of Potency
The evolution of fluoroquinolones has been driven by a deep understanding of the relationship between their chemical structure and biological activity.[21][22] Over 10,000 analogues have been synthesized, with modifications at various positions of the quinolone nucleus leading to improved potency, spectrum, and pharmacokinetics.[1][3]
Key Structural Modifications
-
N-1 Position: The substituent at this position influences antibacterial potency. A cyclopropyl group, as seen in ciprofloxacin, confers significant activity against Gram-negative bacteria.[1][3]
-
C-6 Position: The introduction of a fluorine atom at this position is a hallmark of the fluoroquinolones and dramatically increases activity.[1][3]
-
C-7 Position: Modifications at this position, often involving a piperazine or pyrrolidine ring, are crucial for enhancing activity against Gram-positive bacteria and improving pharmacokinetic properties.[1][23]
-
C-8 Position: A methoxy group at this position, as in gatifloxacin and moxifloxacin, can further enhance activity.[4]
Diagram 2: Core Fluoroquinolone Structure and Key Modification Sites
Caption: Key sites for chemical modification on the fluoroquinolone scaffold. (Note: A generic chemical structure image would be placed at the IMG SRC location in a live environment.)
PART 5: Experimental Protocols - Synthesizing a Fluoroquinolone
The synthesis of fluoroquinolones is a complex multi-step process. A common and efficient method for producing ciprofloxacin, a representative second-generation fluoroquinolone, starts from 2,4-dichloro-5-fluoro benzoyl chloride.[18]
Representative Synthesis of Ciprofloxacin
This protocol outlines a streamlined, high-yield synthesis.[18]
Step 1: Acylation and Enamine Formation
-
To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine at 10-15°C.
-
Add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene at 10-15°C.
-
Slowly raise the temperature to 80-85°C and maintain for 4 hours to facilitate enamine formation.
Causality: This initial step constructs a key intermediate by reacting the benzoyl chloride derivative with an acrylic acid ester. The subsequent heating drives the formation of the enamine, a crucial precursor for the cyclization step.
Step 2: Cyclization to form the Quinolone Core
-
Add potassium carbonate to the reaction mixture from Step 1.
-
Heat the mixture to 120-125°C and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction and quench with ice water.
Causality: The addition of a base (potassium carbonate) and heat promotes an intramolecular cyclization reaction, forming the fundamental bicyclic quinolone core structure.
Step 3: Nucleophilic Substitution with Piperazine
-
Dissolve the quinolone intermediate from Step 2 in dimethyl sulfoxide (DMSO).
-
Add piperazine to the mixture and heat to 90°C.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
Causality: This step introduces the C-7 substituent, which is critical for the antibacterial spectrum of ciprofloxacin. The piperazine acts as a nucleophile, displacing the chlorine atom at the C-7 position.
Step 4: Hydrolysis and Isolation
-
Add sodium hydroxide to the reaction mixture and heat to reflux for 3 hours to hydrolyze the ester.
-
Adjust the pH to 7 with hydrochloric acid to precipitate the ciprofloxacin.
-
Filter, wash, and dry the solid to obtain the final product.
Causality: The final hydrolysis step converts the methyl ester to the carboxylic acid, which is essential for the biological activity of fluoroquinolones.[1] pH adjustment is critical for precipitating the zwitterionic final product from the solution.
Diagram 3: Ciprofloxacin Synthesis Workflow
Caption: A simplified workflow for the synthesis of Ciprofloxacin.
PART 6: The Challenge of Resistance and Future Perspectives
The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, a significant challenge in modern medicine.[24][25]
Mechanisms of Resistance
Bacteria have developed several mechanisms to counteract the effects of fluoroquinolones:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) are the most common cause of high-level resistance.[19][26] These mutations reduce the binding affinity of the fluoroquinolone to its target enzymes.[17]
-
Reduced Drug Accumulation: Bacteria can decrease the intracellular concentration of fluoroquinolones by either reducing their uptake (e.g., through porin mutations) or by actively pumping the drugs out of the cell via efflux pumps.[17][27]
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids allows for the horizontal transfer of resistance between bacteria, accelerating its spread.[25]
Future Directions
The development of new fluoroquinolones and other antibacterials is a continuous effort to overcome resistance. Research is focused on:
-
Synthesizing novel fluoroquinolone analogues that can evade existing resistance mechanisms.[12]
-
Developing compounds that inhibit newly identified bacterial targets.
-
Exploring combination therapies to enhance efficacy and reduce the development of resistance.
Conclusion
The discovery and development of fluoroquinolone compounds represent a landmark achievement in the history of antimicrobial chemotherapy. From the serendipitous discovery of nalidixic acid to the rational design of broad-spectrum fourth-generation agents, the journey of the quinolones exemplifies the power of medicinal chemistry. Their unique mechanism of action, targeting bacterial DNA replication, has made them invaluable tools in combating a wide range of infectious diseases. However, the persistent threat of bacterial resistance underscores the need for continued research and development of new antibacterial agents and strategies to preserve the efficacy of this critical class of drugs for future generations.
References
-
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Brylinski, M. (2003). Classification and structure-activity relationships of fluoroquinolones. PubMed. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Bryant, K. M. (1998). Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]
-
Wikipedia. (2024). Quinolone antibiotic. In Wikipedia. [Link]
-
Gentry, L. O. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741. [Link]
-
Fernandes, P., & Martens, E. (2017). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pharmaceuticals, 10(4), 30. [Link]
-
Ball, P. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 17–24. [Link]
-
Zhanel, G. G., Ennis, K., Vercaigne, L., Walkty, A., Gin, A. S., Embil, J., Smith, H., & Hoban, D. J. (2002). A Critical Review of the Fluoroquinolones: Focus on Respiratory Infections. Drugs, 62(1), 13–59. [Link]
-
Scoper, S. V. (2008). Review of third-and fourth-generation fluoroquinolones in ophthalmology: in-vitro and in-vivo efficacy. PubMed. [Link]
-
Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]
-
Lobera, M., & Talla, V. (2011). Third and fourth generation fluoroquinolone antibacterials: a systematic review of safety and toxicity profiles. PubMed. [Link]
-
Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs, 47(4), 677–700. [Link]
-
ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... ResearchGate. [Link]
-
VA.gov. (2014). Therapeutic Class Overview Second and Third Generation Oral Fluoroquinolones. VA.gov. [Link]
-
Ball, P. (2000). Quinolone generations: natural history or natural selection? PubMed. [Link]
-
Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6–10. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(5), 959-978. [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]
-
CRSToday. (n.d.). Fourth-Generation Fluoroquinolones. CRSToday. [Link]
-
Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Quinolone antibiotics: past, present, and future. FEMS Microbiology Reviews, 38(4), 790–819. [Link]
-
Ball, P. (2003). The quinolones: decades of development and use. PubMed. [Link]
-
Wikipedia. (2024). Nalidixic acid. In Wikipedia. [Link]
-
ResearchGate. (n.d.). Review of Third- and Fourth-Generation Fluoroquinolones in Ophthalmology: In-Vitro and In-Vivo Efficacy. ResearchGate. [Link]
-
Review of Optometry. (2003). Fluoroquinolones: the Next Generation. Review of Optometry. [Link]
-
Drlica, K., & Zhao, X. (1997). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 25(Supplement_3), S238–S241. [Link]
-
SlidePlayer. (n.d.). The "first generation" of fluoroquinolones. SlidePlayer. [Link]
-
SlidePlayer. (n.d.). From second to third generation of fluoroquinolones. SlidePlayer. [Link]
-
ResearchGate. (n.d.). Quinolone generations: Natural history or natural selection? ResearchGate. [Link]
-
Wolfson, J. S., & Hooper, D. C. (1989). Adverse reactions and interactions of fluoroquinolones. Reviews of Infectious Diseases, 11(Supplement_5), S1275–S1284. [Link]
-
Andriole, V. T. (2005). The fluoroquinolone antibacterials: past, present and future perspectives. Infection, 33(Suppl 2), 2–6. [Link]
-
Bliziotis, I. A., Samonis, G., Vardakas, K. Z., Chrysos, G., & Falagas, M. E. (2005). First-generation fluoroquinolone use and subsequent emergence of multiple drug-resistant bacteria in the intensive care unit. Critical Care Medicine, 33(2), 283–289. [Link]
-
ResearchGate. (n.d.). The history of the development and changes of quinolone antibacterial agents. ResearchGate. [Link]
-
L., M., & C., T. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Antibiotics, 10(8), 927. [Link]
-
Química Orgánica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Química Orgánica.org. [Link]
-
WebMD. (2025). Fluoroquinolones: Safety, Risks, and Side Effects. WebMD. [Link]
-
Piddock, L. J. (1999). Overuse of fluoroquinolones in human and veterinary medicine can breed resistance. BMJ, 319(7216), 1039. [Link]
-
ResearchGate. (n.d.). Adverse Reactions to Fluoroquinolones. An Overview on Mechanistic Aspects. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 9(10), 4220-27. [Link]
-
H., A., & M., A. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus, 16(2), e54593. [Link]
-
Vila, J., Ruiz, J., Goñi, P., & Jimenez de Anta, T. (2002). Mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology, 2(5), 477–483. [Link]
-
MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]
-
Ruiz, J. (2003). Mechanisms involved in the development of resistance to fluoroquinolones in Escherichia coli isolates. Journal of Antimicrobial Chemotherapy, 51(5), 1109–1114. [Link]
-
One Health Trust. (n.d.). Rise of Fluoroquinolone Resistance (Part 2). One Health Trust. [Link]
Sources
- 1. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 10. reviewofoptometry.com [reviewofoptometry.com]
- 11. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 12. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levofloxacin, a second-generation fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinolone generations: natural history or natural selection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. crstoday.com [crstoday.com]
- 16. Review of third-and fourth-generation fluoroquinolones in ophthalmology: in-vitro and in-vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. Fluoroquinolone resistance: Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onehealthtrust.org [onehealthtrust.org]
- 26. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Methodological & Application
Introduction: The Significance of the Fluoroquinolone Scaffold
An Application Guide to the Synthesis of 7,8-Difluoroquinolin-3-ol
The quinolone and fluoroquinolone core structures are of paramount importance in medicinal chemistry, forming the backbone of a major class of synthetic broad-spectrum antibacterial agents.[1][2] These compounds function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[2][3] The introduction of fluorine atoms into the quinolone ring, particularly at the C-6, C-7, and C-8 positions, has been shown to dramatically enhance antibacterial potency and alter pharmacokinetic properties.[3][4] this compound is a valuable heterocyclic building block for the development of novel fluoroquinolone derivatives and other complex molecules in drug discovery programs. Its synthesis requires a nuanced approach, as common named reactions for quinoline synthesis often favor substitution at other positions.
This guide provides a detailed examination of a robust synthetic strategy for this compound, focusing on the post-cyclization functionalization of a pre-formed difluoroquinoline ring. The protocols and explanations are designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure reproducibility and success.
Strategic Overview: Ring Formation vs. Post-Cyclization Functionalization
The synthesis of substituted quinolinols can be broadly approached via two strategic pathways:
-
Direct Cyclization (Ring Formation): This involves constructing the quinoline ring from acyclic precursors. The most renowned method in this class is the Gould-Jacobs reaction, which reliably produces 4-hydroxyquinolines through the thermal cyclization of an anilinomethylenemalonate intermediate.[5][6][7] Similarly, the Conrad-Limpach-Knorr reaction can yield 2- or 4-quinolones depending on the conditions.[8] However, these classic methods are not directly suited for the synthesis of the 3-hydroxy isomer, making them less ideal for our target molecule.
-
Post-Cyclization Functionalization: This strategy involves synthesizing the parent 7,8-difluoroquinoline heterocycle first and then introducing the desired hydroxyl group at the C-3 position in a subsequent step. This approach offers greater control and is often more practical for accessing specific isomers that are difficult to obtain through direct cyclization. Evidence from the patent literature suggests this is a viable and scalable method for producing 3-substituted 7,8-difluoroquinolines.[9][10]
This guide will focus on the Post-Cyclization Functionalization strategy, as it provides a more direct and validated pathway to this compound.
Caption: Workflow for the functionalization protocol.
Step 1: Synthesis of 7,8-Difluoroquinoline (Skraup Reaction)
The Skraup synthesis is a classic method for generating the quinoline core via the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.
-
Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates the glycerol, facilitating its dehydration to acrolein, the key electrophile. The aniline undergoes a Michael addition to the acrolein. Subsequent cyclization and oxidation (often facilitated by an agent like nitrobenzene, which is reduced in the process) yields the aromatic quinoline ring.
Materials:
-
2,3-Difluoroaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (or an alternative oxidizing agent like arsenic acid)
-
Ferrous sulfate (FeSO₄) (to moderate the reaction)
Procedure:
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Reagent Addition: Slowly add 2,3-difluoroaniline to the mixture, followed by the addition of ferrous sulfate.
-
Reaction: Add the nitrobenzene and heat the mixture carefully. The reaction is highly exothermic and must be controlled. Heat under reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude 7,8-difluoroquinoline can be purified by steam distillation or column chromatography on silica gel.
Step 2: Synthesis of 3-Bromo-7,8-difluoroquinoline
This step involves the selective electrophilic bromination of the quinoline ring at the C-3 position.
-
Causality: The quinoline ring is an electron-deficient system, making electrophilic substitution challenging compared to benzene. However, the pyridine ring can be activated under certain conditions. Bromination in a polar, acidic medium allows for the introduction of bromine at the C-3 position.
Materials:
-
7,8-Difluoroquinoline
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid or Acetic Acid
Procedure:
-
Dissolution: Dissolve 7,8-difluoroquinoline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or glacial acetic acid in a round-bottom flask.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude 3-bromo-7,8-difluoroquinoline can be further purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of this compound
The final step is the conversion of the C-Br bond to a C-OH group. This can be achieved via a copper-catalyzed nucleophilic substitution reaction.
-
Causality: Direct nucleophilic aromatic substitution of the bromo group with hydroxide is difficult. A copper(I) catalyst facilitates the reaction. The mechanism likely involves the oxidative addition of the aryl bromide to a Cu(I) species, followed by ligand exchange with hydroxide and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Materials:
-
3-Bromo-7,8-difluoroquinoline
-
Copper(I) iodide (CuI)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
A suitable ligand, such as L-proline or DMEDA (N,N'-Dimethylethylenediamine)
-
A high-boiling polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 3-bromo-7,8-difluoroquinoline (1.0 eq), CuI (0.1-0.2 eq), the chosen ligand (0.2-0.4 eq), and NaOH (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMSO or DMF via syringe.
-
Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and filter to remove insoluble copper salts.
-
Acidification: Transfer the filtrate to a beaker and carefully acidify with a mineral acid (e.g., 2M HCl) until the pH is acidic. The target product, this compound, should precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Data Summary
The following table summarizes the key parameters for the proposed synthetic protocol. Yields are estimates and will vary based on experimental conditions and scale.
| Step | Key Transformation | Starting Material | Key Reagents | Typical Conditions | Estimated Yield |
| 1 | Ring Formation | 2,3-Difluoroaniline | Glycerol, H₂SO₄, Nitrobenzene | Reflux, 3-4 h | 40-50% |
| 2 | C-3 Bromination | 7,8-Difluoroquinoline | NBS, H₂SO₄ | 25-60 °C, 2-6 h | 70-85% |
| 3 | C-3 Hydroxylation | 3-Bromo-7,8-difluoroquinoline | CuI, NaOH, L-proline, DMSO | 100-140 °C, 12-24 h | 60-75% |
Conclusion
The synthesis of this compound is most effectively achieved through a post-cyclization functionalization strategy. While classic ring-forming reactions like the Gould-Jacobs synthesis are fundamental to quinoline chemistry, they are not suitable for accessing the 3-hydroxy substitution pattern. [11]The described three-step sequence—Skraup synthesis, selective C-3 bromination, and copper-catalyzed hydroxylation—provides a logical and experimentally sound pathway to this valuable synthetic intermediate. This approach allows for controlled, position-specific functionalization, which is crucial for the rational design of novel therapeutics in the field of medicinal chemistry.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Merck Index. Gould-Jacobs Reaction. [Link]
-
ResearchGate. FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. [Link]
-
PubMed Central. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. [Link]
-
Slideshare. Quinolones & fluoroquinolones-medicinal chemistry. [Link]
-
ResearchGate. (PDF) Fluoroquinolones Medicinal Chemistry. [Link]
-
ResearchGate. Fluoroquinolones: Chemistry & Action – A Review. [Link]
- Google Patents.
-
MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
- Google Patents. CN105906563A - Synthesis method of 7, 8-difluoroquinoline-3-formic acid.
-
Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Quinolones & fluoroquinolones-medicinal chemistry. | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 9. CN104447543B - Synthetic method of 3-amino-7,8-difluoroquinoline and its intermediate - Google Patents [patents.google.com]
- 10. CN105906563A - Synthesis method of 7, 8-difluoroquinoline-3-formic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Guideline to the Laboratory Preparation of Fluorinated Quinolone Scaffolds via the Gould-Jacobs Reaction
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with activities ranging from antibacterial to anticancer.[1][2] Specifically, poly-fluorinated quinolinols, such as 7,8-Difluoroquinolin-3-ol, represent advanced synthetic targets due to the unique physicochemical properties imparted by fluorine substitution. This document provides a comprehensive guide to the synthesis of a key fluorinated quinolone precursor, Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate , utilizing the robust and well-established Gould-Jacobs reaction.[3][4] We will elucidate the underlying reaction mechanism, provide detailed, step-by-step protocols for both classical thermal and modern microwave-assisted cyclization, and discuss critical considerations for characterization, purification, and safety. This guide is intended for researchers and scientists engaged in synthetic organic chemistry and drug discovery.
Introduction: The Strategic Importance of the Gould-Jacobs Reaction
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. Among the classical methods, which include the Skraup, Friedländer, and Combes syntheses, the Gould-Jacobs reaction stands out for its reliability in producing 4-hydroxyquinoline (4-quinolone) derivatives.[5][6] The reaction proceeds in a clear sequence: 1) condensation of an aniline with an alkoxymethylenemalonate ester, 2) high-temperature thermal cyclization, and 3) subsequent hydrolysis and decarboxylation of the resulting ester to yield the 4-quinolinone core.[4][7]
The significance of this reaction lies in its ability to construct the quinolone framework from readily available precursors. The resulting 4-hydroxy-3-carboalkoxyquinoline structure is a versatile intermediate, primed for further chemical modification. While the direct synthesis of 3-hydroxyquinolines requires alternative strategies, the Gould-Jacobs pathway provides foundational access to the isomeric 4-hydroxy scaffold, which is central to the vast class of quinolone antibiotics.[1] This note focuses on the synthesis of Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate, a direct precursor to the 7,8-difluoro-4-quinolone core.
Overall Synthetic Workflow
The multi-step synthesis transforms simple aromatic amines into complex heterocyclic systems. The pathway described herein begins with 2,3-difluoroaniline and proceeds through three primary stages to afford the target intermediate and its hydrolyzed acid derivative.
Sources
- 1. mdpi.com [mdpi.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 7,8-Difluoroquinolin-3-ol in Medicinal Chemistry
Introduction: The Strategic Advantage of 7,8-Difluoroquinolin-3-ol
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into this privileged scaffold can dramatically enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its high electronegativity and small size, can improve metabolic stability, receptor binding affinity, and bioavailability. This compound, in particular, is a highly promising starting material for the development of novel therapeutics. The difluorination at the 7 and 8 positions can influence the electronic properties of the quinoline ring system, potentially leading to enhanced biological activity and novel structure-activity relationships (SAR). The hydroxyl group at the 3-position provides a versatile handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of this compound in medicinal chemistry. The protocols are designed to be robust and adaptable, with a focus on the causality behind experimental choices to empower researchers in their drug discovery efforts.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Gould-Jacobs reaction.[2][3][4] This classic method for quinoline synthesis involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization.
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
This protocol outlines a two-step process starting from commercially available 2,3-difluoroaniline.
Step 1: Synthesis of Diethyl 2-((2,3-difluorophenyl)amino)maleate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-difluoroaniline (1.0 eq.) and diethyl 2-(ethoxymethylene)malonate (1.1 eq.).
-
Reaction Conditions: Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is directly used in the next step without purification.
Step 2: Cyclization to 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate and subsequent hydrolysis and decarboxylation
-
Reaction Setup: The crude product from the previous step is added to a high-boiling point solvent such as diphenyl ether.
-
Reaction Conditions: The mixture is heated to 250-260 °C for 30-60 minutes to induce cyclization.[5] The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration and washed with hexane. The crude ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate is then subjected to hydrolysis with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) at reflux.
-
Acidification and Decarboxylation: After hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The resulting solid is filtered, washed with water, and then heated at its melting point or in a high-boiling solvent to effect decarboxylation, yielding this compound.
-
Final Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][8][9]
Derivatization of this compound
The hydroxyl group at the 3-position and the nitrogen at the 1-position of the quinoline ring are key functional groups for derivatization, allowing for the synthesis of a diverse library of compounds.
Protocol 2: N-Alkylation of this compound
N-alkylation of the quinoline ring can significantly impact the compound's solubility, cell permeability, and biological activity.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride; 1.5-2.0 eq.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add the desired alkylating agent (e.g., an alkyl halide or tosylate; 1.1-1.5 eq.) dropwise.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated (e.g., 50-80 °C) for several hours to overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 3: O-Arylation of this compound
O-arylation introduces an aryl group to the 3-position, which can be crucial for targeting specific protein-ligand interactions. Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl halide (e.g., aryl bromide or iodide; 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos; 4-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 eq.).
-
Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by flash column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling at the 4-Position
To perform a Suzuki-Miyaura coupling at the 4-position, the 3-hydroxyl group first needs to be converted into a good leaving group, such as a triflate.
Step 1: Synthesis of 7,8-Difluoroquinolin-3-yl trifluoromethanesulfonate
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0 °C.
-
Addition of Reagents: Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.), followed by the dropwise addition of triflic anhydride (1.2 eq.).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude triflate by flash column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the 7,8-difluoroquinolin-3-yl trifluoromethanesulfonate (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 5-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Degas the mixture thoroughly.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-16 hours.[10] Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the desired product by flash column chromatography.
Applications in Medicinal Chemistry
Derivatives of this compound are anticipated to exhibit a wide range of biological activities, making this scaffold a valuable starting point for drug discovery programs in various therapeutic areas.
Anticancer Agents
Many quinoline derivatives have demonstrated potent anticancer activity.[11][12][13] The this compound scaffold can be elaborated to target various cancer-related pathways.
-
Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. By modifying the substituents at the N-1, O-3, and C-4 positions, it is possible to design selective inhibitors of kinases implicated in cancer, such as receptor tyrosine kinases (e.g., FLT3) or cyclin-dependent kinases (CDKs).[7][14]
-
Topoisomerase Inhibitors: Fluoroquinolones have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[11] Derivatives of this compound could be explored for similar activity.
Antibacterial Agents
Fluoroquinolones are a well-established class of antibiotics.[15] The 7,8-difluoro substitution pattern may confer unique antibacterial properties.
-
DNA Gyrase and Topoisomerase IV Inhibitors: The primary mechanism of action of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[15] Modifications at the 3- and 4-positions of the this compound core can be explored to optimize activity against a broad spectrum of bacteria, including resistant strains.
Anti-inflammatory Agents
Certain quinoline and flavonoid derivatives have shown anti-inflammatory properties.[10][14][16]
-
Modulation of Inflammatory Pathways: Derivatives of this compound could be designed to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or to modulate signaling pathways like NF-κB and MAPK.[10]
Antiviral Agents
Quinolines have also been investigated as potential antiviral agents.[1][17][18][19]
-
Inhibition of Viral Replication: The this compound scaffold can be used to develop compounds that interfere with various stages of the viral life cycle, such as entry, replication, or assembly.
Data Presentation
Table 1: Summary of Proposed Derivatization Reactions
| Reaction Type | Position(s) | Key Reagents | Potential Product Class |
| N-Alkylation | N-1 | Alkyl halide, Base (K₂CO₃) | N-Alkyl-7,8-difluoroquinolin-3-ones |
| O-Arylation | O-3 | Aryl halide, Pd catalyst, Ligand, Base | 3-Aryloxy-7,8-difluoroquinolines |
| Suzuki-Miyaura | C-4 | Boronic acid, Pd catalyst, Base | 4-Aryl-7,8-difluoroquinolin-3-ols |
Visualizations
Diagrams of Key Methodologies
Caption: Synthetic and derivatization workflow for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its strategic fluorination pattern and the presence of a modifiable hydroxyl group provide medicinal chemists with a powerful tool to explore new chemical space and address unmet medical needs. The protocols and applications outlined in this guide are intended to serve as a solid foundation for researchers to unlock the full potential of this exciting molecule in their drug discovery endeavors.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (2017). PubMed. Retrieved from [Link]
- Gąsiorowska, J., & Funika, W. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4776.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2020). MDPI. Retrieved from [Link]
- Ichikawa, J., Wada, Y., Miyazaki, H., Mori, T., & Kuroki, H. (2003). Ring-fluorinated isoquinoline and quinoline synthesis: intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes. Organic Letters, 5(9), 1455–1458.
-
Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. Retrieved from [Link]
-
7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells. (2012). PubMed. Retrieved from [Link]
-
Development of novel anti-oral cancer agents using 8-hydroxyquinoline derivatives. (2018). Longdom Publishing SL. Retrieved from [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). MDPI. Retrieved from [Link]
-
University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PubMed Central. Retrieved from [Link]
-
Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. (2012). ResearchGate. Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Trade Science Inc.. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved from [Link]
-
Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. (2019). MDPI. Retrieved from [Link]
-
Discovery of 3-Arylquinoxaline Derivatives as Potential Anti-Dengue Virus Agents. (2019). PubMed. Retrieved from [Link]
-
Antiviral Agents – Benzazine Derivatives. (2021). PubMed Central. Retrieved from [Link]
-
Emerging Flt3 Kinase Inhibitors in the Treatment of Leukaemia. (2005). PubMed. Retrieved from [Link]
-
Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity. (2023). PubMed Central. Retrieved from [Link]
-
Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023). PubMed. Retrieved from [Link]
-
Anti-inflammatory activities of flavonoid derivates. (2022). PubMed Central. Retrieved from [Link]
-
1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. (2015). University of Reading. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Quantitation of Fluoroquinolones in Honey Using Tandem Mass Spectrometry (LC-MS/MS): Nested Validation with Two Mass Spectrometers. (2014). ResearchGate. Retrieved from [Link]
-
Mass spectrometry in the differentiation of flavanones and dihydroflavonols. (2015). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. ablelab.eu [ablelab.eu]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gould-Jacobs Reaction [drugfuture.com]
- 16. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of 3-Arylquinoxaline Derivatives as Potential Anti-Dengue Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7,8-Difluoroquinolin-3-ol as a Versatile Building Block for Drug Discovery
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design.[3][4] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[5][6] Specifically, fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity to enhance membrane permeability.[3][5][7]
7,8-Difluoroquinolin-3-ol emerges as a particularly valuable building block, presenting a unique combination of features for synthetic diversification. The difluoro substitution pattern on the benzene ring provides distinct electronic properties while the hydroxyl group at the 3-position and the quinoline nitrogen serve as versatile handles for introducing a wide array of functional groups. This guide provides detailed protocols and scientific rationale for leveraging this compound in drug discovery campaigns.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a synthetic starting material is underscored by its physicochemical properties, which are conducive to a range of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₂NO | [8][9] |
| Molecular Weight | 181.14 g/mol | [10] |
| Monoisotopic Mass | 181.03392 Da | [8] |
| Predicted XlogP | 2.0 | [8] |
| Predicted pKa | 7.99 ± 0.20 (hydroxyl group) | [10] |
| Appearance | Typically an off-white to yellow solid | - |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) | - |
Strategic Implications for Drug Design:
-
Dual Fluorination: The fluorine atoms at the C7 and C8 positions act as powerful electron-withdrawing groups, influencing the acidity of the N-H proton in the corresponding tetrahydroquinoline and the reactivity of the entire ring system. This substitution pattern can enhance binding interactions through hydrogen bonding or dipole interactions and can block potential sites of aromatic metabolism.
-
Nucleophilic Hydroxyl Group: The 3-OH group is a prime site for introducing diversity. It can be readily alkylated or arylated to probe interactions with target proteins, or it can be used to attach linkers for conjugation or the development of prodrugs.
-
Quinoline Nitrogen: The nitrogen atom provides a site for modulation of basicity and can be alkylated, particularly after reduction of the pyridine ring, to further expand the chemical space.
Synthetic Diversification Pathways
This compound offers two primary vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The following protocols detail robust methods for functionalizing this scaffold.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. PubChemLite - this compound (C9H5F2NO) [pubchemlite.lcsb.uni.lu]
- 9. This compound | C9H5F2NO | CID 68285573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6,7-difluoroquinolin-3-ol CAS#: 1026706-70-6 [m.chemicalbook.com]
Application Notes and Protocols for the Derivatization of 7,8-Difluoroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the derivatization strategies for 7,8-difluoroquinolin-3-ol, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. The strategic introduction of fluorine atoms onto the quinoline core can profoundly influence the compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This document outlines detailed protocols for the functionalization of the 3-hydroxyl group and the quinoline ring, offering researchers a practical guide to synthesizing novel derivatives for drug discovery and development. The methodologies covered include O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions. Each protocol is accompanied by an explanation of the underlying chemical principles and experimental considerations to ensure successful synthesis and derivatization.
Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry
Quinoline and its derivatives are foundational scaffolds in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1][2] The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate their biological profiles. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and bioavailability.
The this compound core, in particular, presents a promising starting point for the synthesis of novel bioactive compounds. The hydroxyl group at the 3-position serves as a versatile handle for a variety of chemical transformations, while the difluorinated benzene ring offers a unique electronic and steric environment that can be exploited for targeted drug design. This guide provides detailed methodologies for the derivatization of this promising scaffold.
Derivatization of the 3-Hydroxyl Group
The nucleophilic character of the hydroxyl group at the 3-position of the quinoline ring makes it a prime site for derivatization through O-alkylation and O-acylation reactions. These modifications allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[3][4] In the context of this compound, the hydroxyl group is first deprotonated with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Rationale for Experimental Choices:
-
Base: A moderately strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is typically used to deprotonate the phenolic hydroxyl group. NaH offers the advantage of an irreversible deprotonation, driving the reaction to completion.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred to dissolve the reactants and facilitate the SN2 reaction.
-
Alkylating Agent: A variety of primary alkyl halides (e.g., iodomethane, ethyl bromide, benzyl bromide) can be used. Alkyl iodides are generally more reactive than bromides or chlorides.
Experimental Protocol: Synthesis of 7,8-difluoro-3-methoxyquinoline
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add iodomethane (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7,8-difluoro-3-methoxyquinoline.
Figure 1: Williamson Ether Synthesis Workflow.
O-Acylation for Ester Synthesis
O-acylation is a straightforward method to introduce ester functionalities, which can act as prodrugs or enhance the lipophilicity of the parent molecule. The reaction typically involves the treatment of the alcohol with an acyl chloride or anhydride in the presence of a base.
Rationale for Experimental Choices:
-
Acylating Agent: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride) are common choices. Acyl chlorides are generally more reactive.
-
Base: A non-nucleophilic organic base such as triethylamine (Et3N) or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
Experimental Protocol: Synthesis of 7,8-difluoroquinolin-3-yl acetate
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7,8-difluoroquinolin-3-yl acetate.
Figure 2: O-Acylation Reaction Workflow.
Derivatization of the Quinoline Ring
Functionalization of the quinoline ring itself offers another avenue for creating diverse libraries of compounds. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic systems.[5][6] To achieve this, the this compound scaffold must first be halogenated at a suitable position, typically C4, to introduce a handle for cross-coupling.
Halogenation of the 4-Position
The 4-position of the quinolin-3-ol tautomer (quinolin-3(4H)-one) is susceptible to electrophilic halogenation.
Experimental Protocol: Synthesis of 4-bromo-7,8-difluoroquinolin-3-ol
-
To a solution of this compound (1.0 eq) in acetic acid (0.2 M), add N-bromosuccinimide (NBS) (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 4-bromo-7,8-difluoroquinolin-3-ol. This product may be used in the next step without further purification.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[6][7] This reaction can be used to introduce aryl or vinyl substituents at the 4-position of the quinoline ring.
Rationale for Experimental Choices:
-
Palladium Catalyst: A palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or a combination of a palladium(II) precatalyst like palladium(II) acetate [Pd(OAc)2] with a phosphine ligand, is essential.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh3) or more electron-rich and bulky ligands like SPhos or XPhos, stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: A base, typically an aqueous solution of sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), is required to activate the boronic acid.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed.
Experimental Protocol: Synthesis of 4-phenyl-7,8-difluoroquinolin-3-ol
-
To a degassed mixture of 4-bromo-7,8-difluoroquinolin-3-ol (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq) in a 2:1 mixture of toluene and water (0.1 M), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenyl-7,8-difluoroquinolin-3-ol.
Figure 3: Suzuki-Miyaura Cross-Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[8][9] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.
Rationale for Experimental Choices:
-
Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd2(dba)3) and a specialized, bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos) is crucial for an efficient catalytic cycle.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol: Synthesis of 4-(phenylamino)-7,8-difluoroquinolin-3-ol
-
To a flame-dried Schlenk tube under an inert atmosphere, add 4-bromo-7,8-difluoroquinolin-3-ol (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.04 eq).
-
Add anhydrous toluene (0.1 M) and degas the mixture.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(phenylamino)-7,8-difluoroquinolin-3-ol.
Summary of Derivatization Strategies and Expected Outcomes
The following table summarizes the derivatization strategies discussed in this guide, along with the expected classes of compounds and their potential applications in drug discovery.
| Derivatization Strategy | Functional Group Introduced | Product Class | Potential Applications |
| O-Alkylation | Alkoxy, Benzyloxy, etc. | Quinoline Ethers | Modulation of lipophilicity, metabolic stability, and receptor binding. |
| O-Acylation | Ester | Quinoline Esters | Prodrug design, improvement of pharmacokinetic properties. |
| Suzuki-Miyaura Coupling | Aryl, Vinyl | 4-Aryl/Vinyl-quinolines | Exploration of SAR through steric and electronic modifications. |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 4-Amino-quinolines | Introduction of hydrogen bond donors/acceptors for improved target engagement. |
Conclusion
The derivatization of this compound offers a versatile platform for the synthesis of novel, fluorinated heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined in this guide for O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers to explore the chemical space around this promising scaffold. The strategic modification of both the 3-hydroxyl group and the quinoline ring will undoubtedly lead to the discovery of new drug candidates with improved pharmacological profiles.
References
- Mishra, P., & Singh, P. (2021). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Future Medicinal Chemistry, 13(16), 1475-1496.
- Kumar, A., & Chawla, P. A. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113645.
- Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis (pp. 1-62). Wiley-VCH Verlag GmbH & Co. KGaA.
- Olah, G. A., & Krishnamurthy, V. V. (1983). Williamson Ether Synthesis. In Comprehensive Organic Synthesis (Vol. 1, pp. 449-468). Pergamon.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Ning, J. (2018). 3-Hydroxyisoquinoline: A Cornerstone for Medicinal Chemistry Breakthroughs. Synfacts, 14(09), 0935-0935.
- Singh, K., & Singh, J. (2024). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry.
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279.
- Just-Baringo, X., Bruno, C., & Valderas, C. (2014). Nucleophilic Aromatic Substitutions. In Organic Reaction Mechanisms (pp. 225-256). John Wiley & Sons, Ltd.
- Organic Chemistry 1: An open textbook. (n.d.). 9.5. Williamson ether synthesis. Lumen Learning.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Wikipedia. (2023, November 29).
Sources
- 1. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. nobelprize.org [nobelprize.org]
- 8. CN104447543B - Synthetic method of 3-amino-7,8-difluoroquinoline and its intermediate - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols for 7,8-Difluoroquinolin-3-ol in Antibacterial Research
Forward: The persistent rise of multidrug-resistant bacteria necessitates the urgent development of novel antimicrobial agents. The fluoroquinolone class of antibiotics has long been a cornerstone in treating a wide array of bacterial infections, owing to their potent inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of novel fluoroquinolone candidates, using the specific, yet underexplored, scaffold of 7,8-Difluoroquinolin-3-ol as a representative model.
While extensive research exists for the broader fluoroquinolone family, this guide will establish a hypothetical, yet scientifically rigorous, framework for assessing the potential of this compound. We will proceed from foundational in vitro activity profiling to detailed mechanistic studies and preliminary safety assessments, providing both the "how" and the "why" behind each protocol. The methodologies described herein are designed to be self-validating and are grounded in established standards of antimicrobial research.
Section 1: Foundational Principles & Mechanism of Action
Fluoroquinolones exert their bactericidal effects by forming a ternary complex with DNA and a type II topoisomerase (either DNA gyrase or topoisomerase IV), which stabilizes DNA strand breaks and stalls the replication fork, ultimately leading to cell death.[3] DNA gyrase, essential for introducing negative supercoils into DNA, is the primary target in most Gram-negative bacteria.[2][] Conversely, topoisomerase IV, which is crucial for decatenating newly replicated chromosomes, is the main target in many Gram-positive bacteria.[]
The structure of this compound presents a unique scaffold for investigation. The fluorine atoms at positions C7 and C8 are expected to influence cell permeability and target engagement, while the C3-hydroxyl group is a less common substitution compared to the canonical C3-carboxylic acid, warranting a thorough investigation of its impact on antibacterial activity and target binding.[5][6]
Figure 1: Mechanism of action for fluoroquinolones.
Section 2: In Vitro Antibacterial Efficacy
The initial step in evaluating any new antimicrobial agent is to determine its spectrum and potency of activity against a clinically relevant panel of bacteria. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.[7][8]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] It adheres to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
Causality Behind Choices:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it has good batch-to-batch reproducibility and low levels of inhibitors (like thymidine) that can interfere with some antibiotics.[8] The cation adjustment (Ca²⁺ and Mg²⁺) is critical for testing against certain organisms like Pseudomonas aeruginosa.
-
Inoculum Density: A standardized inoculum of ~5 x 10⁵ CFU/mL is crucial. A lower density might overestimate potency, while a higher density could underestimate it due to the "inoculum effect."[9]
Step-by-Step Methodology:
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Subsequent dilutions should be made in CAMHB.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (equivalent to ~1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL. This will be further diluted by half upon addition to the plate.
-
-
Plate Preparation (96-well format):
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. Add 100 µL of sterile CAMHB to column 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Hypothetical Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.25 | 0.5 |
| MRSA ATCC 43300 | 0.5 | >32 |
| Streptococcus pneumoniae ATCC 49619 | 0.125 | 1 |
| Escherichia coli ATCC 25922 | 0.06 | 0.03 |
| Pseudomonas aeruginosa ATCC 27853 | 2 | 0.5 |
| Ciprofloxacin-Resistant E. coli | 1 | 64 |
Section 3: Mechanistic Elucidation
To confirm that this compound functions as a typical fluoroquinolone, its inhibitory activity against the purified target enzymes, DNA gyrase and topoisomerase IV, must be quantified.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA by purified DNA gyrase.[10]
Step-by-Step Methodology:
-
Reaction Mixture Preparation (on ice): In a microcentrifuge tube, prepare a reaction mix containing:
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT)
-
Relaxed pBR322 plasmid DNA (~0.5 µg)
-
1 mM ATP
-
Serial dilutions of this compound (or solvent control)
-
Water to final volume.
-
-
Enzyme Addition: Initiate the reaction by adding a specific number of units of purified E. coli DNA gyrase (e.g., 1 unit, sufficient to fully supercoil the substrate).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (EDTA) and a DNA loading dye.
-
Analysis: Load the samples onto a 1% agarose gel. Run electrophoresis at a constant voltage (e.g., 80-100 V) for 1-2 hours.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The supercoiled form migrates faster than the relaxed form. Inhibition is observed as a decrease in the supercoiled band and an increase in the relaxed band.
-
Quantification: Densitometry can be used to quantify the bands and calculate the IC₅₀ value (the concentration of compound that inhibits 50% of the supercoiling activity).
Hypothetical IC₅₀ Data:
| Enzyme | This compound IC₅₀ (µM) | Ciprofloxacin IC₅₀ (µM) |
| E. coli DNA Gyrase | 0.8 | 0.5 |
| S. aureus Topoisomerase IV | 1.5 | 4.0 |
Section 4: Safety & Selectivity Profiling
A promising antibacterial agent must be selectively toxic to bacteria while exhibiting minimal toxicity to mammalian cells. The therapeutic window can be initially assessed by comparing the antibacterial MIC to the cytotoxic concentration.[11][12]
Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[11][13][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2 human liver cells or Vero kidney epithelial cells) into a 96-well plate at a density of ~1 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the old medium with medium containing the test compound. Include untreated cells (negative control) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for another 2-4 hours. Viable cells will produce purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Calculating the Selectivity Index (SI): The SI provides a preliminary measure of the compound's therapeutic window. SI = CC₅₀ / MIC A higher SI value is desirable, indicating greater selectivity for the bacterial target.
Section 5: Integrated Research Workflow
The evaluation of a novel antibacterial candidate like this compound follows a logical, multi-stage progression from broad screening to specific, targeted investigations.
Figure 2: Overall workflow for antibacterial drug discovery.
Section 6: In Vivo Efficacy Models
Positive in vitro results must be validated in a living system to assess a compound's pharmacokinetic and pharmacodynamic properties. Animal models of infection are indispensable for this evaluation.[15][16]
Protocol 4: Murine Systemic Infection (Sepsis) Model
This acute infection model evaluates the ability of an antimicrobial agent to protect mice from a lethal bacterial challenge, providing a robust measure of in vivo efficacy.[16]
Step-by-Step Methodology:
-
Animal Acclimatization: House mice (e.g., BALB/c) under standard conditions for at least one week before the experiment.
-
Infection: Induce a systemic infection by intraperitoneally (IP) injecting a lethal dose (e.g., ~1 x 10⁷ CFU) of a pathogen, such as MRSA ATCC 43300.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound via a relevant route (e.g., oral gavage or IP injection) at various doses. Include a vehicle control group and a positive control group (e.g., vancomycin for MRSA).
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 3-7 days.
-
Endpoint Analysis:
-
Survival: Record survival data to determine the Protective Dose 50 (PD₅₀), the dose required to protect 50% of the animals from death.
-
Bacterial Load: In a parallel satellite group of animals, euthanize them at a specific time point (e.g., 24 hours post-infection), harvest key organs (spleen, liver, kidneys), homogenize the tissues, and perform serial dilutions for CFU plating to quantify the bacterial burden.
-
Causality Behind Choices:
-
Infection Route: The IP route provides a rapid and reproducible systemic infection.
-
Endpoints: Combining survival analysis with bacterial load determination provides a comprehensive picture of efficacy. Survival demonstrates a clinical benefit, while reduced CFU counts confirm the direct antibacterial effect in vivo.
References
- Antibacterial Action Mechanism of Fluoroquinolones.pptx. (n.d.). Slideshare.
- Fluoroquinolone Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
- Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antibiotics. Microbiology, pharmacokinetics and clinical use. PubMed.
- Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research.
- Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols.
- Vila, J., & Ruiz, J. (2006). Mechanism of action of and resistance to quinolones. PMC - NIH.
- Preclinical models for antimicrobial compound efficacy in vivo assays. (n.d.). Vibiosphen.
- Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Brunetti, J., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. PubMed.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (n.d.). Benchchem.
- Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Application Notes and Protocols for Cytotoxicity Assays of Antibacterial Agent 105 on Eukaryotic Cells. (n.d.). Benchchem.
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.).
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central.
- DNA Gyrase Assay Kit USER MANUAL. (n.d.). TopoGEN, Inc.
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv
- Al-Salahi, R., et al. (2022).
- Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpret
Sources
- 1. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 2. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. journals.asm.org [journals.asm.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. vibiosphen.com [vibiosphen.com]
- 16. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
7,8-Difluoroquinolin-3-ol in the synthesis of novel fluoroquinolones
Application Notes & Protocols
Topic: 7,8-Difluoroquinolin-3-ol in the Synthesis of Novel Fluoroquinolones
For: Researchers, scientists, and drug development professionals
Abstract
The emergence of antibiotic resistance necessitates the continuous development of new antibacterial agents. Fluoroquinolones remain a cornerstone of antibacterial therapy, and their efficacy is intrinsically linked to their chemical structure. Strategic modifications to the core quinolone scaffold have paved the way for successive generations of drugs with improved potency, broader spectrums of activity, and enhanced pharmacokinetic profiles. This document provides a detailed guide on the utilization of this compound derivatives as pivotal precursors in the synthesis of novel fluoroquinolones. We explore the underlying chemical principles, provide detailed, field-tested protocols for key synthetic transformations, and discuss the critical structure-activity relationships (SAR) that make this particular scaffold a compelling starting point for next-generation antibiotic development.
Introduction: The Strategic Importance of the 7,8-Difluoro Scaffold
The basic fluoroquinolone structure is a bicyclic system featuring a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety. This carboxylic acid group, along with the ketone at C-4, is essential for binding to bacterial DNA gyrase and topoisomerase IV, the enzymes responsible for supercoiling DNA during replication.[1] Modifications at various positions on the quinolone ring—notably N-1, C-7, and C-8—have been instrumental in fine-tuning the therapeutic properties of these drugs.[2][3]
The 7,8-difluoro substitution pattern offers a unique combination of advantages rooted in established structure-activity relationships:
-
C-6 Fluorine: While not part of the "7,8-difluoro" name of the precursor, the C-6 fluorine is a near-ubiquitous feature of modern fluoroquinolones. It dramatically enhances cell penetration and binding to DNA gyrase, leading to a significant boost in antibacterial potency.[2][3]
-
C-7 Position: The substituent at C-7 is a primary determinant of the drug's antibacterial spectrum and potency. The fluorine atom at this position in the precursor acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various nitrogen-containing heterocycles (e.g., piperazine, pyrrolidine). The nature of this heterocyclic substituent profoundly influences activity against Gram-positive bacteria and can modulate side effects, such as CNS interactions.[4]
-
C-8 Halogen (Fluorine): The presence of a halogen, particularly fluorine, at the C-8 position has been shown to improve oral absorption and significantly enhance activity against anaerobic bacteria.[4] This makes the 8-fluoro moiety a highly desirable feature for developing broad-spectrum agents.
Therefore, starting with a this compound derivative provides a direct and efficient route to compounds possessing these strategically important fluorine atoms, setting the stage for potent, next-generation fluoroquinolones.
Core Synthetic Strategy: A Modular Approach
The synthesis of novel fluoroquinolones from a 7,8-difluoro precursor is a modular process. It begins with the construction of the core quinolone ring system, followed by sequential modifications at key positions. The overall workflow allows for the creation of a diverse library of compounds by varying the substituents introduced in the N-alkylation and C-7 substitution steps.
Caption: High-level synthetic workflow for novel fluoroquinolones.
Key Chemical Transformations & Protocols
This section details the critical steps in transforming the 7,8-difluoroquinolone core into a final drug candidate. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Step 1: N-Alkylation at the N-1 Position
Scientific Rationale: The substituent at the N-1 position is crucial for overall antibacterial potency. Small alkyl groups, particularly the cyclopropyl group, have been found to be optimal for potent activity.[4][5] The reaction proceeds via a standard nucleophilic substitution where the quinolone nitrogen attacks an alkylating agent.
Protocol: Synthesis of Ethyl 1-Cyclopropyl-7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Materials:
-
Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Cyclopropyl bromide (or iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 eq).
-
Add cyclopropyl bromide (1.5-2.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a cold non-polar solvent like hexane or diethyl ether to remove impurities.
-
Dry the solid product under vacuum to yield the N-alkylated quinolone. The product can be further purified by recrystallization if necessary.
-
Causality Notes:
-
Base (K₂CO₃): A non-nucleophilic base is required to deprotonate the N-1 position, making it a more potent nucleophile without competing in the substitution reaction.
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal as it effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
Step 2: Nucleophilic Aromatic Substitution at the C-7 Position
Scientific Rationale: This is arguably the most critical step for defining the drug's spectrum of activity. The electron-withdrawing nature of the quinolone ring system activates the C-7 position for nucleophilic aromatic substitution. The C-7 fluorine is an excellent leaving group, readily displaced by nitrogen nucleophiles like substituted piperazines or pyrrolidines.[6][7]
Protocol: Synthesis of a C-7 Substituted Fluoroquinolone Ester
-
Materials:
-
Ethyl 1-cyclopropyl-7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Step 1)
-
Substituted Piperazine (e.g., 1-methylpiperazine) (1.2-1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN) or Pyridine
-
Triethylamine (Et₃N) or another non-nucleophilic base (optional, but recommended)
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-alkylated quinolone (1.0 eq) in anhydrous acetonitrile.
-
Add the desired substituted piperazine (1.2 eq) and triethylamine (1.5 eq).
-
Reflux the mixture with stirring for 6-12 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess amine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Causality Notes:
-
Reaction Conditions: The reaction is often performed at elevated temperatures (reflux) to overcome the activation energy for the substitution on the aromatic ring.
-
Choice of Amine: The steric and electronic properties of the incoming amine at C-7 directly influence pharmacokinetics and the side-effect profile. For instance, increasing steric bulk can ameliorate CNS side effects.[4]
Caption: The modular reaction sequence from the core intermediate.
Step 3: Ester Hydrolysis to the Carboxylic Acid
Scientific Rationale: The C-3 carboxylic acid is non-negotiable for antibacterial activity as it is a key pharmacophore for binding to the target enzymes.[8] The final step in the synthesis is the hydrolysis of the ethyl ester to liberate this crucial functional group. This can be achieved under either acidic or basic conditions.
Protocol: Saponification of the Ester
-
Materials:
-
C-7 Substituted Fluoroquinolone Ester (from Step 2)
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)
-
Ethanol/Water mixture
-
-
Procedure (Basic Hydrolysis):
-
Suspend the fluoroquinolone ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add an aqueous solution of NaOH (2.0-4.0 eq) and reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 6-7.
-
The final product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality Notes:
-
pH Adjustment: The final product is often a zwitterion and has minimal solubility at its isoelectric point. Careful adjustment of the pH is critical to maximize precipitation and yield.
Structure-Activity Relationship (SAR) Summary
The design of novel fluoroquinolones is guided by a well-established set of SAR principles. The 7,8-difluoro scaffold provides an excellent foundation for exploring these relationships.
| Position | Substituent Type | Impact on Activity & Properties | Reference |
| N-1 | Small alkyl (Ethyl), Cyclopropyl | Essential for potency. Cyclopropyl is often optimal for DNA gyrase inhibition. | [4][5] |
| C-5 | Amino (NH₂) | Improves overall potency, especially when combined with an 8-halo group. | [4] |
| C-6 | Fluorine (F) | Critical for potency. Enhances cell penetration and enzyme binding. | [2][3] |
| C-7 | Nitrogen Heterocycles (Piperazine, Pyrrolidine) | Modulates spectrum and potency. Alkylated piperazines can increase serum half-life and improve potency against Gram-positive bacteria. Also influences side effects (e.g., CNS). | [1][4] |
| C-8 | Halogen (F, Cl), Methoxy (OCH₃) | F/Cl: Improves oral absorption and activity against anaerobes. Can increase phototoxicity. OCH₃: Reduces phototoxicity while maintaining good activity. | [4] |
Conclusion
This compound and its derivatives are powerful and versatile precursors for the synthesis of advanced fluoroquinolone antibiotics. The strategic placement of fluorine at the C-7 and C-8 positions provides both a reactive handle for introducing diversity (at C-7) and an intrinsic enhancement of pharmacokinetic and pharmacodynamic properties (from C-8). The modular synthetic protocols described herein offer a robust framework for researchers to efficiently generate and test novel candidates in the ongoing effort to combat bacterial resistance. By leveraging the established SAR data, chemists can make informed decisions about substituent choices to optimize for potency, spectrum, and safety.
References
-
Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. Available from: [Link]
-
Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed. Available from: [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. Available from: [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. National Center for Biotechnology Information (PMC). Available from: [Link]
-
N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. National Center for Biotechnology Information (PMC). Available from: [Link]
-
N- and O- alkylation of a quinolone fluorophore. ResearchGate. Available from: [Link]
-
SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin. YouTube. Available from: [Link]
-
Structure-Activity Relationships of the Fluoroquinolones. ASM Journals. Available from: [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Available from: [Link]
-
Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. Available from: [Link]
-
Quinolone antibiotics. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health (NIH). Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information (PMC). Available from: [Link]
Sources
- 1. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 4. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity [mdpi.com]
- 8. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Quantitative Analysis of 7,8-Difluoroquinolin-3-ol
Abstract
This application note provides detailed protocols for the quantification of 7,8-Difluoroquinolin-3-ol in biological matrices, a critical process in drug development and pharmacokinetic studies. As a member of the fluoroquinolone class of compounds, accurate and precise measurement of its concentration is paramount. This document outlines two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols are grounded in established analytical principles for fluoroquinolones and are designed to be validated in accordance with international regulatory guidelines.[1][2][3]
Introduction
This compound is a heterocyclic compound with a quinoline core, characterized by the presence of two fluorine atoms and a hydroxyl group. The strategic placement of fluorine atoms can significantly enhance metabolic stability and binding affinity, making fluorinated quinolines a subject of interest in pharmaceutical research.[4] Accurate quantification of such compounds in biological matrices like plasma and urine is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.
The analytical methods presented herein are designed to provide robust and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.[1][5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for method development, particularly for sample preparation and chromatographic separation.
| Property | Predicted Value | Source |
| Molecular Formula | C9H5F2NO | PubChem |
| Monoisotopic Mass | 181.03392 Da | [7] |
| Predicted XlogP | 2.0 | [7] |
| Predicted pKa | (Acidic) ~8.5 (hydroxyl group), (Basic) ~5.5 (quinoline nitrogen) | Estimated based on similar structures |
Note: The predicted pKa values are estimations based on the general characteristics of fluoroquinolones and should be experimentally verified.
Sample Preparation Protocols
The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances.[1][8] The choice of method will depend on the matrix and the analytical technique.
Protein Precipitation (for Plasma)
This method is suitable for a rapid clean-up prior to HPLC-UV or LC-MS/MS analysis.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) (for Plasma and Urine)
SPE provides a more thorough clean-up and can be used to concentrate the analyte, leading to improved sensitivity.[9][10]
Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM phosphate buffer (pH 7.4).
-
Loading: Dilute 100 µL of plasma or urine with 900 µL of 50 mM phosphate buffer (pH 7.4) and load onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% ammonia in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
Caption: Solid-Phase Extraction Workflow for this compound.
Analytical Method Protocols
HPLC-UV Method
This method is suitable for routine quantification where high sensitivity is not required.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm (or experimentally determined λmax) |
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies with low concentration levels.[5][6]
| Parameter | Condition |
| Column | UPLC C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | See table below |
Hypothetical MS/MS Parameters for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 182.0 | 164.0 (Loss of H2O) | 100 | 20 |
| This compound | 182.0 | 136.0 (Loss of CO) | 100 | 25 |
| Internal Standard (e.g., Ciprofloxacin-d8) | 340.2 | 296.2 | 100 | 22 |
Note: These MS/MS parameters are hypothetical and must be optimized experimentally by infusing a standard solution of this compound into the mass spectrometer.
Caption: General Analytical Workflow for this compound Quantification.
Method Validation
All analytical methods used for regulated studies must be validated to ensure they are fit for purpose.[11][12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline and/or the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[13][14][15][16]
Summary of Validation Parameters and Typical Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | To determine the closeness of the measured concentration to the true value. | Mean accuracy within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | To assess the degree of scatter in the results from multiple measurements of the same sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters are slightly varied. |
| Stability | To assess the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, incompatible mobile phase, sample solvent effects. | Replace column, ensure mobile phase is properly prepared, reconstitute sample in initial mobile phase. |
| Low Sensitivity | Inefficient extraction, ion suppression (LC-MS/MS), incorrect detection wavelength (HPLC-UV). | Optimize sample preparation, adjust chromatography to separate analyte from interfering compounds, verify λmax. |
| High Variability | Inconsistent sample preparation, instrument instability. | Ensure consistent pipetting and extraction steps, perform instrument maintenance. |
| Carryover | Inadequate needle wash, high analyte concentration. | Optimize autosampler wash procedure, inject a blank after high concentration samples. |
Conclusion
The analytical methods outlined in this application note provide a robust framework for the quantification of this compound in biological matrices. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the study. It is imperative that any method chosen be fully validated according to regulatory guidelines to ensure the generation of high-quality, reliable data for use in drug development and research.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][11][13]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][12]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][17]
-
National Center for Biotechnology Information. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. [Link][1]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]
-
PubMed. (n.d.). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. [Link][2]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][16]
-
PubMed. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. [Link][5]
-
Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. [Link][6]
-
ResearchGate. (2001). Effects of the matrix and sample preparation on the determination of fluoroquinolone residues in animal tissues. [Link][8]
-
Waters Corporation. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. [Link][9]
-
National Center for Biotechnology Information. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link][10]
Sources
- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. PubChemLite - this compound (C9H5F2NO) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 7,8-Difluoroquinolin-3-ol
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7,8-Difluoroquinolin-3-ol. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH, ensuring optimal retention and peak shape. Detection is performed via UV spectrophotometry. This document provides a detailed protocol, the scientific rationale for the selected chromatographic parameters, and a comprehensive method validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
This compound is a fluorinated quinoline derivative. The quinoline scaffold is a core structural motif in a wide array of pharmacologically active compounds, including the well-established fluoroquinolone antibiotics. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, novel fluorinated quinoline derivatives like this compound are of significant interest in medicinal chemistry and drug discovery.
The development of a robust and reliable analytical method is paramount for the characterization and quality control of such novel chemical entities. High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity and stability of pharmaceutical compounds. A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients. This application note details the development and validation of such a method for this compound.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is critical for developing an effective HPLC method. While experimental data for this compound is not extensively available, reasonable estimations can be made based on structurally similar compounds.
-
Polarity and Retention: The presence of a hydroxyl group and two fluorine atoms suggests that this compound is a moderately polar compound. Reversed-phase HPLC, with its non-polar stationary phase, is well-suited for retaining and separating such molecules.[1] The use of a C18 column is a standard and effective choice for the analysis of a wide range of pharmaceutical compounds, including fluoroquinolones.[2][3]
-
Acidity (pKa): The hydroxyl group on the quinoline ring imparts acidic properties. For the structurally related 7,8-difluoroquinoline-3-carboxylic acid, a predicted pKa value is approximately 3.21. It is therefore crucial to control the pH of the mobile phase to ensure consistent ionization and retention of this compound. By maintaining the mobile phase pH below the pKa of the analyte, the compound will exist predominantly in its neutral, less polar form, leading to better retention and peak shape on a reversed-phase column. A mobile phase pH of 3.0 is therefore selected.
-
UV Absorbance: Fluoroquinolone antibiotics typically exhibit strong UV absorbance in the range of 270-330 nm due to their conjugated aromatic system.[4] Based on this, a preliminary screening with a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λmax) for this compound, which is anticipated to be around 280 nm.
Recommended HPLC Method
Based on the considerations above and established methods for related compounds, the following HPLC conditions are recommended:
| Parameter | Recommended Condition |
| HPLC System | A well-maintained HPLC system with a pump, autosampler, column oven, and UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Stationary Phase: A C18 column provides excellent hydrophobic retention for moderately polar compounds like this compound.[3]
-
Mobile Phase: The combination of acetonitrile and a phosphate buffer is a common and effective mobile phase for the analysis of fluoroquinolones.[5] The acidic pH of 3.0 ensures the analyte is in its non-ionized form, promoting retention and symmetrical peak shapes. The buffer maintains a stable pH throughout the analysis.
-
Isocratic Elution: For a single analyte purity determination, an isocratic method is generally simpler, more robust, and provides better reproducibility than a gradient method.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide a good balance between analysis time, efficiency, and backpressure.
Method Validation Protocol
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[6][7]
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n≥5) |
Validation Parameters
The following parameters should be evaluated during method validation:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[5][8]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be determined.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo or blank matrix.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any degradation products or impurities. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the target concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Robustness | The system suitability parameters should remain within the acceptance criteria after minor changes to the method. |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Set up the HPLC system according to the conditions specified in Section 3.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform system suitability injections by injecting the working standard solution five times.
-
Inject the blank (diluent) once to ensure no interfering peaks are present.
-
Inject the standard and sample solutions in an appropriate sequence.
-
Integrate the peak areas and calculate the concentration of this compound in the sample.
Visualization of Workflows
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical relationships in HPLC method validation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The described method is simple, robust, and suitable for the routine analysis of this compound in a research or quality control setting. The detailed method validation plan ensures that the procedure will generate accurate and reliable data, in compliance with international regulatory standards.
References
- J Antimicrob Chemother. 1989 Apr;23(4):597-604. Rapid HPLC assay of fluoroquinolones in clinical specimens.
- Scirp.org. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances.
- SciELO.
- RSC Publishing.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Quest Journals. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- SIELC Technologies. Polar Compounds.
- Chromatography Today. What are the Main Benefits of Reversed Phase HPLC?.
- PubChem. This compound.
- LookChem. Cas 318685-41-5,7,8-difluoroquinoline-3-carboxylic acid.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. Quality Guidelines.
- PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. ijsred.com [ijsred.com]
- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 6. This compound | C9H5F2NO | CID 68285573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Investigation of 7,8-Difluoroquinolin-3-ol in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Within this class, fluoroquinolones—originally developed as potent antibacterial agents—have garnered significant attention for their potential as anticancer agents.[2] Their mechanism of action in bacteria involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This has led to the exploration of their effects on the analogous human enzymes, topoisomerase I and II, which are validated targets for many clinically used chemotherapeutics.[3]
This document provides a comprehensive guide for the preclinical evaluation of 7,8-Difluoroquinolin-3-ol , a specific derivative of the quinoline family. While direct studies on this particular molecule are not yet prevalent in published literature, its structural features—a difluorinated quinoline core with a hydroxyl group—suggest a strong rationale for investigating its anticancer properties. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the hydroxyl group offers a potential site for crucial interactions with biological targets.[4]
These application notes are designed to provide researchers with the theoretical framework and detailed experimental protocols to systematically investigate the efficacy and mechanism of action of this compound and related compounds in cancer cell line models. We will proceed with the hypothesis that, like other fluoroquinolone derivatives, this compound may exert its anticancer effects through the inhibition of topoisomerase II, leading to cell cycle arrest and the induction of apoptosis.
Pillar 1: Postulated Mechanism of Action - Topoisomerase II Inhibition and Apoptosis Induction
The primary hypothesized mechanism for the anticancer activity of many quinoline derivatives is the inhibition of human topoisomerase II.[3] This enzyme is critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, these inhibitors lead to the accumulation of double-strand breaks, which are highly cytotoxic lesions.[5] This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and programmed cell death (apoptosis).
The activation of apoptosis is a central goal of many cancer therapies. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Topoisomerase II inhibition typically activates the intrinsic pathway, where DNA damage signals lead to the activation of pro-apoptotic proteins like Bax, release of cytochrome c from the mitochondria, and subsequent activation of a cascade of executioner caspases (e.g., caspase-3).[4]
Caption: Postulated signaling pathway for this compound.
Pillar 2: Experimental Protocols - A Self-Validating System
The following protocols are designed to provide a robust framework for evaluating the anticancer potential of this compound. Each protocol should be performed with appropriate controls, including a vehicle-treated control (e.g., DMSO) and a positive control (a known anticancer agent with a similar proposed mechanism, such as etoposide).
Protocol 1: Cell Viability Assessment using MTT Assay
This assay provides a quantitative measure of cell viability and proliferation by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS.[4]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Materials:
-
PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.[11][12]
-
Washing and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 1 mL of PI staining solution.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic pathway.[13]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[14]
Caption: A typical experimental workflow for in vitro studies.
Pillar 3: Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values (µM) of this compound
| Cell Line | Cancer Type | 24h Incubation | 48h Incubation | 72h Incubation |
| MCF-7 | Breast | 25.4 ± 2.1 | 15.8 ± 1.5 | 9.7 ± 0.8 |
| A549 | Lung | 30.1 ± 3.5 | 18.2 ± 2.0 | 11.5 ± 1.1 |
| HCT116 | Colon | 22.5 ± 1.9 | 12.9 ± 1.3 | 8.1 ± 0.7 |
| Normal Fibroblasts | Non-cancerous | >100 | >100 | >100 |
Data are presented as mean ± SD from three independent experiments. This table is for illustrative purposes only.
Table 2: Hypothetical Cell Cycle Distribution (%) after 48h Treatment
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55.2 ± 4.3 | 28.1 ± 3.1 | 16.7 ± 2.5 |
| 7,8-DFQ (IC50) | 20.5 ± 2.8 | 15.3 ± 2.2 | 64.2 ± 5.1 |
| Etoposide (Positive Control) | 22.1 ± 3.0 | 18.9 ± 2.5 | 59.0 ± 4.8 |
Data for a representative cell line (e.g., HCT116). This table is for illustrative purposes only.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a comprehensive strategy for the initial preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a strong foundation for understanding its therapeutic potential. Positive results from these in vitro studies would warrant further investigation, including topoisomerase II inhibition assays, analysis of upstream signaling pathways, and eventual progression to in vivo animal models to assess efficacy and safety. The exploration of novel quinoline derivatives like this compound remains a promising avenue in the ongoing search for more effective and selective cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-protocol. (2013). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
University of California, San Francisco. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
NIH. (n.d.). Topoisomerase Assays. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
NIH. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
Sources
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. scispace.com [scispace.com]
- 10. bosterbio.com [bosterbio.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Investigating the Mechanism of Action of 7,8-Difluoroquinolin-3-ol Derivatives
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2][3][4][5][6] The versatility of this bicyclic heterocycle allows for extensive structural modifications, enabling the development of derivatives with potent and selective biological activities.[1] Historically, fluoroquinolone derivatives, particularly those with a carboxylic acid at the 3-position, are renowned for their antibacterial effects, which are exerted through the inhibition of bacterial DNA gyrase and topoisomerase IV.[7][8][9][10][11]
More recently, research has unveiled "non-classical" biological activities of quinoline derivatives, most notably potent anticancer effects.[12][13] The mechanisms underlying these anticancer properties are diverse and appear to be highly dependent on the specific substitution patterns of the quinoline core. Reported mechanisms include the inhibition of various protein kinases, interference with tubulin polymerization, and the induction of apoptosis.[4] The 7,8-difluoro substitution pattern, in particular, has been noted for enhancing the efficacy of certain quinoline-based agents.[14]
This technical guide focuses on 7,8-Difluoroquinolin-3-ol derivatives, a subclass distinguished by a hydroxyl group at the 3-position instead of the more traditional carboxylic acid. This structural change may shift the target profile away from bacterial topoisomerases and towards other key cellular targets, such as eukaryotic protein kinases, where the hydroxyl group can form critical hydrogen bonds within the ATP-binding pocket. These application notes provide a structured, in-depth framework for researchers to systematically investigate and elucidate the mechanism of action of novel this compound derivatives.
Part 1: Initial Mechanistic Hypothesis and Overall Strategy
Given the prevalence of quinoline-based compounds as kinase inhibitors, a primary hypothesis is that this compound derivatives exert their biological effects through the modulation of one or more protein kinases critical to cancer cell signaling.[13][15][16] An alternative, yet plausible, hypothesis is the inhibition of eukaryotic topoisomerases, a known mechanism for other anticancer quinolones.[4][14]
Our investigative strategy is therefore designed as a multi-tiered approach, beginning with broad phenotypic assays to confirm cytotoxic and pro-apoptotic activity, followed by targeted and unbiased methods to identify the specific molecular target(s).
Caption: Investigative workflow for elucidating the mechanism of action.
Part 2: Experimental Protocols
Protocol 2.1: Cell Viability and Cytotoxicity Assessment (MTT/MTS Assay)
Rationale: The first step is to quantify the cytotoxic effect of the this compound derivative on a panel of relevant cancer cell lines. The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. This allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for comparing potency.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 hepatocellular carcinoma)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT)
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well. Incubate for 2-4 hours at 37°C until a purple formazan product is visible (for MTT) or the color changes (for MTS).
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
| Compound | Cell Line | IC50 (µM) |
| Derivative X | A549 | 5.2 |
| Derivative X | MCF-7 | 8.1 |
| Derivative X | HepG2 | 3.5 |
| Doxorubicin (Control) | A549 | 0.8 |
Protocol 2.2: Apoptosis Induction Analysis (Annexin V/Propidium Iodide Staining)
Rationale: To determine if the observed cytotoxicity is due to apoptosis, we use flow cytometry with Annexin V and Propidium Iodide (PI) staining.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11][17]
Materials:
-
Cancer cells treated with the derivative at its IC50 concentration
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with the this compound derivative at its predetermined IC50 concentration for 24-48 hours. Include untreated and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 2.3: Broad Kinase Profiling
Rationale: To test the primary hypothesis of kinase inhibition, the derivative should be screened against a large panel of kinases. This unbiased approach can identify potential primary targets and provide initial insights into the selectivity of the compound. Many commercial services offer kinase profiling against hundreds of kinases.
Protocol: This is typically outsourced to a specialized contract research organization (CRO). The general steps are as follows:
-
Compound Submission: Provide the CRO with the this compound derivative at a specified concentration (e.g., 1 µM or 10 µM).
-
Assay Performance: The CRO will perform in vitro kinase assays, often using radiometric or luminescence-based methods to measure the phosphorylation of a substrate in the presence of your compound.[15]
-
Data Reporting: The results are usually reported as the percentage of inhibition for each kinase at the tested concentration.
Example Data Presentation:
| Kinase Target | % Inhibition @ 1 µM |
|---|---|
| VEGFR-2 | 95% |
| PDGFRβ | 88% |
| c-Kit | 75% |
| CDK2 | 15% |
| EGFR | 10% |
This initial screen would suggest that the derivative is a potent inhibitor of VEGFR-2, PDGFRβ, and c-Kit.
Protocol 2.4: In Vitro Topoisomerase Inhibition Assay
Rationale: To evaluate the alternative hypothesis, an in vitro assay can determine if the derivative directly inhibits human topoisomerase I or II. A common method is the DNA relaxation assay, which measures the enzyme's ability to convert supercoiled plasmid DNA into its relaxed form.[7][18][19][20]
Materials:
-
Human Topoisomerase I or II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer
-
ATP (for Topoisomerase II)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide)
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the this compound derivative at various concentrations.
-
Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction. Include a no-enzyme control and a vehicle (DMSO) control.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).
-
Electrophoresis: Run the samples on a 1% agarose gel.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is indicated by the persistence of the supercoiled DNA band.
Protocol 2.5: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: CETSA is a powerful method to confirm that a compound binds to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[21] This provides direct evidence of target engagement in a physiological context.
Materials:
-
Cancer cells expressing the target of interest (e.g., VEGFR-2)
-
This compound derivative
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting or ELISA reagents for target protein detection
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with the derivative or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target stabilization and engagement.
Part 3: Downstream Pathway Analysis
Once a primary target, such as VEGFR-2, is validated, the next step is to investigate the compound's effect on the downstream signaling pathway.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Protocol: Western Blot Analysis of Downstream Signaling
Rationale: To confirm that the inhibition of the target kinase leads to a functional downstream effect, Western blotting can be used to measure the phosphorylation status of key signaling proteins. For a VEGFR-2 inhibitor, one would expect to see a decrease in the phosphorylation of VEGFR-2 itself and downstream effectors like AKT and ERK.
Protocol:
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) until they are 70-80% confluent. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the this compound derivative at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to activate the VEGFR-2 pathway.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-VEGFR-2, total VEGFR-2, p-AKT, total AKT, p-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the phosphorylation of VEGFR-2, AKT, and ERK without affecting the total protein levels.
Conclusion
The protocols outlined in this guide provide a comprehensive and logical framework for elucidating the mechanism of action of novel this compound derivatives. By progressing from broad phenotypic observations to specific target identification and pathway analysis, researchers can build a robust, evidence-based understanding of how these compounds exert their biological effects. This systematic approach is crucial for the successful development of new therapeutic agents and for advancing our knowledge of cancer biology.
References
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
- Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
- Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Annexin V Staining. Cold Spring Harbor Protocols, 2016(9).
- Musiol, R. (2017). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 2-13.
- Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase assays. Current Protocols in Pharmacology, 57(1), 3.3.1–3.3.26.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Kumar, A., & Narasimhan, B. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654.
- El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., & Hamad, M. S. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Khan, I., & Zaib, S. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics.
- Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
-
Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
- Abdel-Maksoud, M. S., & El-Gamal, M. I. (2011).
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Singh, P., & Kumar, V. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-18.
- Sharma, P., & Kumar, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(1), 10-30.
-
ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
- Hu, G. Q., Zhou, J. F., & Li, J. (2013). [Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 48(10), 1473–1481.
- Węglińska, E., & Boryczka, S. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(11), 3203.
-
ResearchGate. (n.d.). Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxyquinoline. Retrieved from [Link]
-
Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(21), 3846.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203.
-
Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. Retrieved from [Link]
- Chen, C.-C., Hsieh, C.-H., & Chen, Y.-L. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 101–105.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. ijmphs.com [ijmphs.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 17. biotech.illinois.edu [biotech.illinois.edu]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7,8-Difluoroquinolin-3-ol
Welcome to the technical support center for the synthesis of 7,8-Difluoroquinolin-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. My aim is to provide practical, field-tested insights to help you navigate the common challenges encountered during its synthesis, ensuring both accuracy and efficiency in your work.
The synthesis of substituted quinolines is a foundational practice in medicinal chemistry, yet it is often fraught with challenges ranging from regioselectivity to harsh reaction conditions.[1][2] This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to face.
Core Synthetic Strategy: The Gould-Jacobs Reaction & Its Implications
The most well-trodden path to the quinoline core is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4] For the synthesis of a 7,8-difluoroquinoline derivative, the logical starting materials would be 2,3-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM).
However, a critical and often overlooked aspect of the Gould-Jacobs mechanism is that it inherently produces 4-hydroxyquinoline derivatives.[5][6] The cyclization proceeds via a 6-electron electrocyclization onto the ortho-position of the aniline, followed by tautomerization to the more stable 4-oxo form. Therefore, attempting to synthesize 7,8-Difluoroquinolin-3 -ol using this standard method will lead to the incorrect isomer, 7,8-Difluoroquinolin-4 -ol.
This guide will address troubleshooting within the context of this likely synthetic approach, with a special focus on this crucial issue of isomer control.
Caption: Fig 1. The Gould-Jacobs reaction pathway for 2,3-difluoroaniline.
Troubleshooting Guide
This section addresses specific experimental failures. Each issue is analyzed for its root cause, followed by actionable solutions.
Question 1: My reaction yield is very low or I'm recovering only the uncyclized intermediate, Diethyl ((2,3-difluorophenyl)amino)methylenemalonate.
-
Why It Happens: The thermal cyclization step of the Gould-Jacobs reaction has a high activation energy.[3] Temperatures below 240-250 °C are often insufficient to drive the intramolecular reaction to completion. Furthermore, the electron-withdrawing nature of the two fluorine atoms on the aniline ring deactivates it towards electrophilic aromatic substitution, making the cyclization even more challenging compared to electron-rich anilines.
-
What To Do:
-
Verify Temperature: Ensure your high-boiling solvent (e.g., Diphenyl ether, Dowtherm A) is reaching and maintaining the target temperature of 250-260 °C.[7] Use a high-temperature thermometer placed directly in the reaction mixture.
-
Consider Microwave Synthesis: Microwave-assisted synthesis is highly effective for this reaction, as it allows for rapid heating to temperatures above the solvent's boiling point and precise temperature control.[8] This can dramatically reduce reaction times and improve yields by minimizing thermal decomposition.
-
Ensure Purity of Intermediate: The condensation intermediate should be pure before proceeding to the high-temperature cyclization. Impurities can lead to side reactions and charring. It is often beneficial to isolate and purify the Diethyl ((2,3-difluorophenyl)amino)methylenemalonate intermediate.
-
Question 2: I've successfully synthesized a difluoro-quinolinol product, but my NMR/MS data does not match the structure of this compound.
-
Why It Happens: As detailed previously, you have most likely synthesized the 7,8-Difluoroquinolin-4-ol isomer due to the inherent mechanism of the Gould-Jacobs reaction.[5][6] This is the most common reason for apparent "failure" when targeting the 3-ol isomer via this route.
-
What To Do:
-
Confirm the Isomer: Compare your spectral data to known data for 7,8-Difluoroquinolin-4-ol. The chemical shifts in ¹H and ¹⁹F NMR will be distinct for the two isomers.
-
Re-evaluate Your Synthetic Strategy: To obtain the 3-ol isomer, a different synthetic approach is required. Consider strategies such as:
-
Synthesis from a Pre-formed Quinoline: Starting with 7,8-difluoroquinoline, one could attempt functionalization at the 3-position. A patented method describes the synthesis of 3-amino-7,8-difluoroquinoline, which could potentially be converted to the 3-hydroxy derivative via a diazonium salt intermediate.[9]
-
Alternative Cyclization Strategies: Investigate cyclization reactions of β-aminoacrylates or similar precursors that are known to favor the formation of 3-hydroxyquinolines.[10]
-
-
Question 3: My reaction mixture turned black (charred), and I have a complex mixture of byproducts.
-
Why It Happens: High-temperature reactions, especially those held for extended periods, can lead to thermal decomposition of starting materials, intermediates, and even the product itself.[7] This is exacerbated by impurities.
-
What To Do:
-
Reduce Reaction Time: Use HPLC or TLC to monitor the reaction progress. Once the intermediate is consumed, cool the reaction promptly. Overheating can degrade the product.
-
Optimize Temperature: While high temperatures are necessary, excessive heat can be detrimental. An optimal temperature must be found. For instance, increasing the temperature from 250 °C to 300 °C can sometimes lead to decarboxylation and lower isolated yields.[8]
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation at high temperatures.
-
Question 4: I'm struggling to remove the high-boiling solvent (Diphenyl Ether/Dowtherm A) from my crude product.
-
Why It Happens: These solvents have very low vapor pressure, making them difficult to remove by standard evaporation.
-
What To Do:
-
Precipitation/Trituration: After cooling the reaction, add a non-polar solvent like cyclohexane, hexane, or heptane.[3] The desired quinolinol product is typically insoluble in these solvents and will precipitate, while the high-boiling solvent remains in solution.
-
Filtration and Washing: Filter the precipitated solid and wash it thoroughly with several portions of the non-polar solvent to remove any residual high-boiling solvent.
-
Vacuum Drying: Dry the filtered product under high vacuum, possibly with gentle heating, to remove the last traces of both the precipitation solvent and the high-boiling solvent.
-
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: What are the key starting materials and where can I source them?
-
The primary starting materials are 2,3-difluoroaniline and Diethyl ethoxymethylenemalonate (DEEM). Both are commercially available from major chemical suppliers. Always use freshly distilled aniline and ensure the DEEM is of high purity, as it can hydrolyze or polymerize on storage.[11]
-
-
Q2: How can I monitor the progress of the initial condensation reaction?
-
The condensation of 2,3-difluoroaniline with DEEM to form the intermediate can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The intermediate is significantly less polar than the aniline starting material. The reaction is typically complete after heating for 1-2 hours at around 100-120 °C.[12]
-
-
Q3: What analytical techniques are essential for characterizing the final product?
-
A combination of techniques is necessary for unambiguous structure confirmation:
-
¹H, ¹³C, and ¹⁹F NMR: Essential for confirming the core structure and the position of the fluorine and hydroxyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8]
-
-
-
Q4: Are there any specific safety precautions I should take?
-
High Temperatures: The cyclization step requires very high temperatures. Use appropriate heating mantles or oil baths and ensure glassware is free of defects. Always conduct the reaction in a certified chemical fume hood.
-
High-Boiling Solvents: Solvents like diphenyl ether and Dowtherm A can cause severe burns. Wear appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.
-
Pressure: When using microwave synthesis, significant pressure can build up.[8] Always use vials and equipment rated for the temperatures and pressures you intend to reach.
-
Experimental Protocols
Protocol 1: Synthesis of Diethyl ((2,3-difluorophenyl)amino)methylenemalonate (Intermediate)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Reaction: Heat the mixture in an oil bath at 120 °C for 2 hours. Ethanol will be evolved as a byproduct.
-
Workup: Cool the reaction mixture to room temperature. The product, a pale yellow solid or oil, can often be used directly in the next step. For higher purity, the excess DEEM can be removed under high vacuum, and the product can be recrystallized from an ethanol/water mixture or purified via column chromatography.
Protocol 2: Conventional High-Temperature Cyclization
-
Setup: Place the intermediate from Protocol 1 into a round-bottom flask containing a high-boiling solvent (e.g., diphenyl ether, approx. 10 mL per gram of intermediate). Equip the flask with a reflux condenser.
-
Heating: Heat the mixture to reflux (approx. 250-260 °C) and maintain this temperature.[3] Monitor the reaction by TLC or LC-MS (if samples can be safely taken and quenched). A typical reaction time is 30-60 minutes.
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the crude product should form.
-
Purification: Add cyclohexane (approx. 10-20 volumes) to the cooled mixture to fully precipitate the product.[3] Filter the solid, wash thoroughly with fresh cyclohexane to remove the diphenyl ether, and dry under vacuum. The crude product is likely the 4-hydroxy isomer and will require further characterization.
| Parameter | Condition | Expected Outcome | Reference |
| Condensation Temp. | 120 °C | Formation of the enamine intermediate | [12] |
| Cyclization Temp. | 250-260 °C | Formation of the quinoline ring | [3][7] |
| Cyclization Solvent | Diphenyl Ether / Dowtherm A | Provides necessary high temperature | [7] |
| Purification Solvent | Cyclohexane / Hexane | Precipitates product, removes solvent | [3] |
References
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Merck Index. Gould-Jacobs Reaction. Available from: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: Application Note AN056. Available from: [Link]
-
IntechOpen. Recent advancements in fluoroquinolones removal techniques from wastewater. Available from: [Link]
-
Thesis. Synthesis of Quinoline and derivatives. Available from: [Link]
-
PMC. Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite. Available from: [Link]
-
PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
Organic Syntheses. diethyl methylenemalonate. Available from: [Link]
-
PMC. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]
-
MDPI. Magnetic Biochar from Almond Shell@ZIF-8 Composite for the Adsorption of Fluoroquinolones from Water. Available from: [Link]
-
ResearchGate. 24 questions with answers in QUINOLINES | Science topic. Available from: [Link]
- Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
-
PrepChem.com. Synthesis of diethyl (anilinomethylene)malonate. Available from: [Link]
- Google Patents. Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
-
PubMed. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Available from: [Link]
-
PMC. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed. Radical cyclization of beta-aminoacrylates: synthesis of (-)-indolizidine 223AB. Available from: [Link]
-
ACS Publications. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available from: [Link]
-
MDPI. Photochemical Aryl Radical Cyclizations to Give (E)-3-Ylideneoxindoles. Available from: [Link]
-
Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available from: [Link]
-
ResearchGate. Cyclization Reactions of Acrylamides 3 a. Available from: [Link]
-
ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available from: [Link]
- Google Patents. Synthetic method of 3-amino-7,8-difluoroquinoline and its intermediate.
-
European Patent Office. AMINO (METH)ACRYLATES. Available from: [Link]
- Google Patents. 3-Amino-2-benzoyl-acrylic-acid derivatives and process for their preparation.
- Google Patents. Method for producing difluoroacetic acid ester.
Sources
- 1. du.edu.eg [du.edu.eg]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. CN104447543B - Synthetic method of 3-amino-7,8-difluoroquinoline and its intermediate - Google Patents [patents.google.com]
- 10. Radical cyclization of beta-aminoacrylates: synthesis of (-)-indolizidine 223AB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Purification of 7,8-Difluoroquinolin-3-ol
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 7,8-Difluoroquinolin-3-ol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The guidance provided is based on established principles of organic chemistry and purification science, tailored to the specific structural features of this compound.
I. Understanding the Molecule: Key Purification Considerations
This compound is a heterocyclic compound with several key features that influence its purification:
-
A Basic Nitrogen Atom: The quinoline ring system contains a basic nitrogen atom, which can lead to interactions with acidic stationary phases like silica gel.
-
An Acidic Hydroxyl Group: The phenolic hydroxyl group can also interact with stationary phases and influences the compound's solubility.
-
Polarity: The presence of both a hydroxyl group and a quinoline nitrogen makes this a polar molecule.
-
Fluorine Substituents: The fluorine atoms can modulate the electronic properties and solubility of the molecule.
A thorough understanding of these characteristics is crucial for developing an effective purification strategy.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Recovery or Decomposition During Silica Gel Chromatography
Question: I am attempting to purify my crude this compound using silica gel column chromatography, but I am observing significant streaking on the TLC plate and recovering very little of my product. What is happening and how can I fix it?
Answer: This is a common problem when purifying quinoline derivatives on silica gel. The acidic nature of silica gel can strongly interact with the basic nitrogen of the quinoline ring, leading to irreversible adsorption or even decomposition of your compound on the column.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel by preparing a slurry in your chosen eluent and adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v). This will cap the acidic silanol groups and reduce unwanted interactions.
-
Use a Modified Mobile Phase: Incorporating a small amount of a basic additive like triethylamine or a few drops of ammonium hydroxide in your mobile phase can competitively bind to the acidic sites on the silica gel, allowing your compound to elute more cleanly.
-
Switch to a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.
-
Consider Reversed-Phase Chromatography: For polar compounds like this compound, reversed-phase chromatography (using a C18 stationary phase) is often a more suitable technique.
Issue 2: The Compound Fails to Crystallize from Solution
Question: I have tried to recrystallize my this compound, but it either remains in solution or "oils out" as a liquid. How can I induce crystallization?
Answer: "Oiling out" or failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice, or the selection of an inappropriate solvent system.
Solutions:
-
Solvent System Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions. Based on the polarity of this compound, consider solvents like ethanol, methanol, ethyl acetate, or mixtures of these with less polar solvents like hexanes or toluene.
-
Slow Cooling: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
-
Partial Purification First: If the crude material is very impure, a preliminary purification step, such as a quick filtration through a plug of silica gel (being mindful of the potential for decomposition as mentioned in Issue 1) or an acid-base extraction, may be necessary to remove impurities that are inhibiting crystallization.
Issue 3: Persistent Impurities After Purification
Question: I have purified my this compound by column chromatography and recrystallization, but I still see a persistent impurity in my NMR/LC-MS analysis. What else can I try?
Answer: Some impurities may have very similar polarity or solubility to your target compound, making them difficult to remove by standard methods.
Solutions:
-
Acid-Base Extraction: Exploit the acidic and basic properties of your molecule. Dissolve the impure compound in an organic solvent like ethyl acetate. Wash with a dilute acidic solution (e.g., 1M HCl) to protonate and extract any basic impurities. Then, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to deprotonate and extract any acidic impurities. Your neutral this compound should remain in the organic layer. Caution: The phenolic hydroxyl is weakly acidic and may be extracted into a strongly basic aqueous solution.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations, prep-HPLC offers much higher resolution than standard column chromatography. A reversed-phase C18 column is likely the best choice for this polar compound.
-
Sublimation: If your compound is thermally stable and has a reasonable vapor pressure, sublimation can be an excellent purification technique for removing non-volatile impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: How can I store this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light and moisture. Storing it in a cool, dry place, such as a desiccator at room temperature or in a refrigerator, is recommended. For long-term storage, flushing the container with an inert gas like argon or nitrogen can help prevent oxidative degradation.
Q3: Are there any known safety concerns when handling this compound?
A3: As with any chemical, proper safety precautions should be taken. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.
IV. Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. You should observe the formation of crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the appropriate solvent system for separation. The ideal Rf value for your compound should be between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Apply the sample to the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
V. Visualizations
Caption: A decision-making workflow for the purification of this compound.
VI. References
While specific literature on the purification of this compound is not abundant, the principles and techniques described are well-established in the field of organic chemistry. For further reading on the purification of quinoline derivatives and polar compounds, the following resources may be helpful:
-
Purification of Laboratory Chemicals, 8th Edition by W.L.F. Armarego and C.L.L. Chai. This book is a comprehensive guide to the purification of a wide range of chemical compounds. (A general reference, no specific URL)
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition by A.I. Vogel, B.S. Furniss, A.J. Hannaford, P.W.G. Smith, and A.R. Tatchell. This textbook provides detailed descriptions of common laboratory techniques, including recrystallization and chromatography. (A general reference, no specific URL)
Technical Support Center: Navigating Side Reactions in the Synthesis of Difluoroquinolines
Welcome to the technical support center for the synthesis of difluoroquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of these valuable heterocyclic compounds. The strategic incorporation of two fluorine atoms into the quinoline scaffold significantly modulates a molecule's physicochemical and biological properties, but it also introduces unique challenges in its chemical synthesis.[1] This resource aims to provide a comprehensive understanding of these challenges and practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of difluoroquinolines?
A1: The primary side reactions encountered during the synthesis of difluoroquinolines, particularly via methods like the Friedländer or Conrad-Limpach synthesis, include:
-
Self-condensation of the 2-amino-difluorobenzaldehyde precursor: This leads to the formation of polymeric materials and reduces the yield of the desired quinoline.
-
Formation of regioisomers: When using unsymmetrical ketones in the Friedländer synthesis, different cyclization pathways can lead to a mixture of difluoroquinoline isomers that can be difficult to separate.
-
N-oxide formation: The nitrogen atom in the quinoline ring can be susceptible to oxidation, leading to the formation of quinoline N-oxides, especially when using oxidizing agents or under aerobic conditions.
-
Defluorination: Under harsh reaction conditions, such as high temperatures and strong acids, there is a risk of losing one or both fluorine atoms from the aromatic ring.[2]
Q2: How do the fluorine substituents influence the reactivity of the starting materials?
A2: The two electron-withdrawing fluorine atoms have a significant impact on the electron density of the aniline ring. This generally lowers the pKa of the amino group, making it less nucleophilic compared to its non-fluorinated counterpart.[3][4] This reduced nucleophilicity can slow down the initial condensation step in reactions like the Friedländer synthesis and may require more forcing conditions or the use of a suitable catalyst to proceed efficiently.
Q3: What is the best general approach to minimize side reactions and improve the yield of the desired difluoroquinoline?
A3: A multifaceted approach is most effective. This includes:
-
Careful selection of starting materials: Use high-purity reagents to avoid introducing impurities that could catalyze side reactions.
-
Optimization of reaction conditions: Systematically screen catalysts (both acid and base), solvents, temperature, and reaction time to find the optimal balance between reaction rate and selectivity.[5]
-
Controlled addition of reagents: Slow, dropwise addition of one reactant to another can help to maintain low concentrations of reactive intermediates and minimize self-condensation or polymerization.[6]
-
Inert atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of N-oxides.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield Due to Self-Condensation of 2-Amino-difluorobenzaldehyde
Symptom: You observe the formation of a significant amount of insoluble, polymeric material in your reaction vessel, and the yield of your desired difluoroquinoline is consistently low.
Causality: 2-amino-difluorobenzaldehydes are prone to intermolecular self-condensation, especially under basic conditions or at elevated temperatures. The electron-withdrawing fluorine atoms can increase the electrophilicity of the aldehyde carbonyl group, while the amino group of another molecule can act as a nucleophile, initiating a cascade of condensation and polymerization reactions.
Solutions:
-
Use of Mild Reaction Conditions: Avoid strong bases and high temperatures whenever possible. If using a base-catalyzed Friedländer synthesis, consider switching to a milder base or an acid catalyst.[7]
-
High Dilution: Performing the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular self-condensation.
-
Slow Addition of Reactants: Adding the 2-amino-difluorobenzaldehyde slowly to the reaction mixture containing the ketone can help to keep its concentration low and minimize self-condensation.[6]
This protocol outlines a general approach using p-toluenesulfonic acid (p-TsOH) as a catalyst to favor the desired cyclization over self-condensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ketone (1.1 mmol) in a suitable solvent (e.g., toluene or ethanol).
-
Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 10 mol%).[6]
-
Reactant Addition: Slowly add a solution of 2-amino-difluorobenzaldehyde (1.0 mmol) in the same solvent to the heated reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water (20 mL) and extract the product with an appropriate organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Issue 2: Formation of a Mixture of Regioisomers
Symptom: Your reaction with an unsymmetrical ketone yields a mixture of two or more difluoroquinoline isomers, which are difficult to separate by standard column chromatography.
Causality: In the Friedländer synthesis, the initial condensation between the 2-amino-difluorobenzaldehyde and an unsymmetrical ketone can occur on either side of the ketone's carbonyl group, leading to two different enamine intermediates. Subsequent cyclization of these intermediates results in the formation of regioisomers. The regioselectivity is influenced by both steric and electronic factors of the reactants and the reaction conditions.[6]
Solutions:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Lewis acids have been shown to be effective in controlling regioselectivity in some Friedländer reactions.[8] Screening different catalysts is recommended.
-
Steric Hindrance: Introducing bulky substituents on the ketone can sterically hinder the reaction at one of the α-carbons, thereby favoring the formation of a single regioisomer.
-
Reaction Conditions: Varying the reaction temperature and solvent can alter the kinetic versus thermodynamic control of the reaction, potentially favoring one isomer over the other.
| Catalyst | Solvent | Temperature (°C) | Major Isomer | Isomer Ratio (Major:Minor) | Yield (%) | Reference |
| KOH | Ethanol | Reflux | 2-substituted | Varies | 60-85 | [6] |
| p-TsOH | Toluene | Reflux | 4-substituted | Varies | 70-90 | [6] |
| In(OTf)₃ | Solvent-free | 80 | 2-substituted | >95:5 | 85-92 | [8] |
| Zr(OTf)₄ | Ethanol/Water | 60 | 2-substituted | >90:10 | >88 | [5] |
Note: The data presented is illustrative and based on general findings for quinoline synthesis. Actual results for specific difluoroquinolines may vary.
This protocol provides a general starting point for the separation of difluoroquinoline regioisomers using High-Performance Liquid Chromatography (HPLC).
-
Column Selection: A reversed-phase C18 column is a good starting point. For particularly challenging separations, consider a column with a different stationary phase (e.g., phenyl-hexyl).
-
Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol (MeOH) is typically effective. Adding a small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape.
-
Initial Gradient Method:
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile + 0.1% TFA
-
Gradient: Start with a 5-10% B, ramp up to 95-100% B over 20-30 minutes.
-
-
Optimization: Adjust the gradient slope, flow rate, and column temperature to optimize the separation. Isocratic elution may be possible if a good separation is achieved during the gradient scouting.[9]
-
Detection: Use a UV detector set to a wavelength where both isomers have strong absorbance (typically around 254 nm or 280 nm).
Issue 3: Formation of N-Oxide Byproducts
Symptom: You observe a byproduct with a higher polarity than your desired difluoroquinoline on TLC, and mass spectrometry analysis indicates the addition of an oxygen atom (M+16).
Causality: The lone pair of electrons on the quinoline nitrogen is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This can occur in the presence of external oxidizing agents or even with atmospheric oxygen, especially at elevated temperatures or under basic conditions.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Acidic Conditions: Performing the reaction in an acidic medium protonates the quinoline nitrogen, making it significantly less nucleophilic and thus less prone to oxidation.[1]
-
Choice of Reagents: When performing a reaction on a pre-formed difluoroquinoline, choose reagents that are less likely to cause oxidation. For example, if an oxidation is required elsewhere in the molecule, select a more selective oxidizing agent.
Caption: Workflow for minimizing N-oxide formation by using acidic conditions.
Issue 4: Defluorination of the Aromatic Ring
Symptom: Mass spectrometry analysis of your product mixture shows peaks corresponding to the loss of one or both fluorine atoms (M-19 and M-38, respectively).
Causality: While the C-F bond is generally very strong, it can be cleaved under harsh reaction conditions. High temperatures combined with strong acids or bases can promote nucleophilic aromatic substitution where the fluoride is displaced by other nucleophiles present in the reaction mixture, such as water or hydroxide.[2][10]
Solutions:
-
Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. If a reaction requires heating, try to find the minimum temperature necessary for the reaction to proceed at a reasonable rate.
-
Choice of Acid/Base: If possible, use milder acids or bases. For example, instead of concentrated sulfuric acid, a milder Lewis acid might be sufficient to catalyze the reaction.[8]
-
Anhydrous Conditions: If hydroxide or water is the suspected nucleophile causing defluorination, conducting the reaction under strictly anhydrous conditions can mitigate this side reaction.
Caption: A logical workflow for troubleshooting low yields in difluoroquinoline synthesis.[11]
References
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
-
Li, X., et al. (2021). Defluorination pathway of fluorobenzene. ResearchGate. [Link]
-
Dong, G., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e0154921. [Link]
-
Klimov, D. G., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
-
Fox, H. M., et al. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Varma, R. S. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]
-
Kok, G. B., & Scammells, P. J. (2011). Efficient Iron-Catalyzed N-Demethylation of Tertiary Amine-N-oxides under Oxidative Conditions. Australian Journal of Chemistry, 64(11), 1515. [Link]
-
Baumgartner, R., & McNeill, K. (2013). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 47(10), 5275–5283. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. [Link]
-
Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. [Link]
-
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
-
Fjelbye, K., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(21), 5209–5212. [Link]
-
Geronikaki, A., et al. (2008). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 856–861. [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107–1115. [Link]
-
Castro, J. L., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4108. [Link]
-
Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 56. [Link]
-
Roberts, J. D. (1970). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 52(5), 2608–2615. [Link]
-
Wang, C., et al. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 29(6), 1241. [Link]
-
Zhang, Y., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Dalton Transactions, 49(48), 17669–17673. [Link]
-
Al-Tel, T. H. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(16), 1943–1963. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Quinolinol Synthesis
Welcome to the Technical Support Center for Quinolinol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the cornerstone reactions in medicinal chemistry. Quinoline and its hydroxylated derivatives (quinolinols) are privileged scaffolds found in numerous pharmaceuticals, making their efficient synthesis a critical task.[1][2]
Classical methods such as the Skraup, Doebner-von Miller, and Combes syntheses, while foundational, are often plagued by issues like harsh reaction conditions, low yields, and significant side product formation.[1][3] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy.
General Troubleshooting Workflow for Quinolinol Synthesis
Before diving into specific issues, a systematic approach to troubleshooting is essential. The following workflow outlines a logical progression from initial observation to problem resolution.
Caption: A general troubleshooting workflow for addressing low yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges in a question-and-answer format, focusing on the underlying chemical principles.
Issue 1: Reaction is Violently Exothermic, Resulting in Tar Formation (Skraup Synthesis)
Question: My Skraup reaction to synthesize a substituted quinolinol is uncontrollable. It becomes very hot, darkens immediately, and the yield is extremely low, with most of the material being an intractable tar. What is happening and how can I control it?
Answer: This is a classic and dangerous problem with the Skraup synthesis, which is notoriously exothermic.[4][5] The root cause is the rapid, uncontrolled dehydration of glycerol by concentrated sulfuric acid to form acrolein, which then polymerizes under the harsh acidic and high-temperature conditions.[6][7]
Causality & Solutions:
-
Control the Exotherm with a Moderator: The key is to slow down the reaction rate. The addition of a moderating agent like ferrous sulfate (FeSO₄) is highly effective.[5][8] Ferrous sulfate is believed to form a complex that smooths the oxidation process, distributing the heat evolution over a longer period.[8] Boric acid can also be used for this purpose.
-
Optimize Reagent Addition: Never add all the sulfuric acid at once. The acid should be added slowly and portion-wise to a well-stirred, cooled mixture of the aniline, glycerol, and oxidizing agent. This allows for dissipation of the heat generated and prevents localized "hot spots" where polymerization is initiated.[9][10]
-
Choice of Oxidizing Agent: While nitrobenzene is the traditional choice and can also serve as a solvent, arsenic acid is known to result in a less violent reaction.[5][6] However, due to its toxicity, modern approaches often favor milder oxidants or alternative synthetic routes.
Issue 2: Low Yield and Polymeric Byproducts (Doebner-von Miller Synthesis)
Question: My Doebner-von Miller reaction with an α,β-unsaturated aldehyde is giving very low yields of the desired quinolinol, and the flask is coated with a resinous polymer. How can I improve this?
Answer: This is the most common failure mode for the Doebner-von Miller reaction.[11][12] The strong acid catalyst, necessary for the cyclization, also efficiently catalyzes the polymerization of the electron-deficient α,β-unsaturated carbonyl starting material.[3][10][11]
Causality & Solutions:
-
Utilize a Biphasic System: One of the most effective strategies is to physically separate the bulk of the vulnerable carbonyl compound from the acid catalyst. By using a two-phase system (e.g., aqueous HCl with toluene), the aniline resides primarily in the acidic aqueous phase while the α,β-unsaturated carbonyl is sequestered in the organic phase.[8][11] This limits the concentration of the carbonyl in the acidic phase at any given time, dramatically suppressing polymerization and favoring the desired reaction pathway at the interface.
-
Control Reagent Concentration: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline keeps its instantaneous concentration low, which minimizes self-condensation and polymerization.[13]
-
Catalyst Optimization: While strong Brønsted acids are typical, explore milder Lewis acids like ZnCl₂ or SnCl₄, which can sometimes provide the necessary activation for cyclization without being as aggressive in promoting polymerization.[11][14] The optimal catalyst is often substrate-dependent.[11]
Issue 3: Formation of Undesired Regioisomers (Combes Synthesis)
Question: I am using an unsymmetrical β-diketone and a meta-substituted aniline in a Combes synthesis, and I'm getting a mixture of two quinolinol regioisomers that are difficult to separate. How can I control the selectivity?
Answer: This is a well-documented challenge in the Combes synthesis.[3][15] The regiochemical outcome is determined during the acid-catalyzed electrophilic ring-closure step, which is the reaction's rate-determining step.[15] The direction of cyclization is a delicate balance between the steric hindrance and electronic activation of the potential cyclization sites on the aniline ring, as well as the steric bulk on the β-diketone.[15]
Caption: Factors influencing regioselectivity in the Combes synthesis.
Causality & Solutions:
-
Steric Control: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization away from a sterically hindered position on the aniline ring.[15] For example, using a bulkier R group will favor cyclization to the less hindered ortho-position of the aniline.
-
Electronic Control: The electronic nature of the substituents on the aniline ring is paramount. Electron-donating groups (EDGs) like methoxy (-OCH₃) will strongly activate the ortho and para positions, directing the cyclization. An EDG at the meta-position (C3) will preferentially direct cyclization to the C6 position.
-
Catalyst Modification: The choice of acid catalyst can influence the transition state of the cyclization. While sulfuric acid is common, mixtures of polyphosphoric acid (PPA) and alcohols, which form polyphosphoric esters (PPE), have been shown to be more effective dehydrating agents and can alter the regiochemical outcome.[15]
Frequently Asked Questions (FAQs)
Q1: What are the key mechanistic differences I should consider when choosing between Skraup, Doebner-von Miller, and Combes syntheses? A1: The primary difference lies in the carbonyl-containing reactant and the initial steps.
-
Skraup: Uses glycerol, which dehydrates in situ to the highly reactive acrolein (an α,β-unsaturated aldehyde).[6][7][16] This is followed by Michael addition of the aniline, cyclization, and oxidation. It is generally used for synthesizing unsubstituted or simply substituted quinolines.
-
Doebner-von Miller: This is a more versatile modification that uses pre-formed α,β-unsaturated aldehydes or ketones.[14][17] This allows for the synthesis of a wider variety of substituted quinolines. The mechanism is debated but is thought to involve a fragmentation-recombination pathway.[17][18]
-
Combes: This method uses a β-diketone (or similar 1,3-dicarbonyl).[15][19] The mechanism involves the initial formation of an enamine intermediate from the aniline and one of the carbonyls. This is followed by an acid-catalyzed intramolecular electrophilic attack from the aromatic ring onto the second carbonyl to close the ring.[15][20]
Q2: Are there "greener" or milder alternatives to these harsh classical methods? A2: Absolutely. The field has advanced significantly to address the drawbacks of classical syntheses. Key developments include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid, uniform heating.[21] Microwave-assisted Skraup reactions in aqueous media have been reported as a more environmentally friendly option.
-
Ionic Liquids: These can serve as both the solvent and catalyst, often leading to improved yields and simpler workups under milder conditions.[22]
-
Modern Catalysts: A wide range of catalysts, including various Lewis acids, metal triflates, and heterogeneous nanocatalysts, have been developed to promote quinoline synthesis under much milder conditions than concentrated sulfuric acid.[1][23][24][25] Some reactions have even been shown to proceed in water without any catalyst.[21]
Q3: My quinolinol product is a thick, dark oil that won't crystallize and decomposes on a standard silica gel column. How can I purify it? A3: This is a very common and frustrating problem. Quinolines are basic, and the acidic nature of standard silica gel can cause streaking, poor separation, and decomposition.[26]
-
Strategy 1: Salt Formation: A robust method for purifying and solidifying basic oils is to form a crystalline salt.[27] Dissolve the crude oil in a suitable solvent (like ether or isopropanol) and add a solution of HCl. The resulting hydrochloride salt will often precipitate as a pure, crystalline solid that can be collected by filtration. The free base can be regenerated by treatment with a base. Picrate salts are also an excellent option for inducing crystallization.[27]
-
Strategy 2: Deactivated Chromatography: If chromatography is necessary, you must neutralize the silica gel. This is typically done by using an eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic silanol groups, preventing product decomposition and allowing for clean elution. Alternatively, using a more neutral stationary phase like alumina can be effective.
Optimized Protocols & Data Summary
While exact conditions are substrate-dependent, the following table summarizes common starting points for optimization.
| Synthesis Method | Typical Catalyst | Solvent(s) | Temperature | Key Challenge | Mitigation Strategy |
| Skraup | Conc. H₂SO₄ | Nitrobenzene or excess glycerol | 100-170 °C | Violent exotherm, tarring | Add FeSO₄ moderator; slow acid addition[5][8] |
| Doebner-von Miller | HCl, H₂SO₄, Lewis Acids | Toluene/H₂O, Ethanol | Reflux | Carbonyl polymerization | Biphasic system; slow carbonyl addition[10][11] |
| Combes | Conc. H₂SO₄, PPA | None or high-boiling solvent | 100-150 °C | Regioisomer formation | Modify catalyst (PPA/PPE); steric/electronic design[15] |
| Modern Friedländer | Ionic Liquids, Zr(OTf)₄ | Water, Solvent-free | 50-100 °C | Substrate scope | Catalyst screening; microwave irradiation[21][22] |
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the reaction's exotherm.[9]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reactants: To the flask, add aniline (1 equiv.), anhydrous glycerol (3 equiv.), and ferrous sulfate heptahydrate (0.1 equiv.).
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice-water bath. Through the condenser, add concentrated sulfuric acid (3 equiv.) slowly and portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 120 °C.
-
Reaction: After the addition is complete, heat the mixture to 130-140 °C and maintain for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of ice water. Cautiously neutralize the solution with concentrated sodium hydroxide solution until it is strongly basic (pH > 10).
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[9] The distillate is then extracted with an organic solvent (e.g., toluene), dried over Na₂SO₄, and distilled under reduced pressure.
Protocol 2: Purification of a Basic Quinolinol via Deactivated Column Chromatography
This protocol prevents the decomposition of acid-sensitive products.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:4.5:0.5 Hexane:Ethyl Acetate:Triethylamine). The triethylamine is crucial for deactivation.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude quinolinol product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.
-
Elution: Elute the column with the triethylamine-containing solvent system, gradually increasing the polarity as needed.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified quinolinol.
References
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
- Preventing side product formation in quinoline synthesis. Benchchem.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Combes quinoline synthesis. Wikipedia.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
- byproduct formation in the Doebner-von Miller reaction. Benchchem.
- Troubleshooting low yields in the quinoline cyclization step. Benchchem.
- troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
- Quinoline Synthesis Optimization: A Technical Support Center. Benchchem.
- Skraup reaction. Wikipedia.
- Skraup's Synthesis. Vive Chemistry - WordPress.com.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
- Work out the mechanism for the Skraup synthesis of quinoline. Filo.
- Combes synthesis of quinolines. Química Organica.org.
- Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube.
- side reactions in the synthesis of quinoline derivatives. Benchchem.
- Addressing challenges in the purification of quinoline derivatives. Benchchem.
- Doebner-Miller reaction and applications. Slideshare.
- Doebner–Miller reaction. Wikipedia.
- Quinoline. Wikipedia.
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
- Doebner-Miller reaction. chemeurope.com.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 7. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Doebner-Miller_reaction [chemeurope.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. iipseries.org [iipseries.org]
- 17. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Combes synthesis of quinolines [quimicaorganica.org]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
- 25. eurekaselect.com [eurekaselect.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the purity of synthesized 7,8-Difluoroquinolin-3-ol
Welcome to the technical support guide for the synthesis and purification of 7,8-Difluoroquinolin-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluoroquinolone intermediate. Achieving high purity is critical for downstream applications, including drug discovery and materials science. This guide provides in-depth, field-proven insights into troubleshooting common purity issues and offers robust protocols to enhance the quality of your synthesized material.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and purification of this compound, providing foundational knowledge for troubleshooting.
Q1: What is the most common synthetic route for this compound, and what are its critical steps?
The most prevalent and established method for synthesizing the quinolin-4-one core, which is a tautomer of the desired quinolin-3-ol, is the Gould-Jacobs reaction .[1][2][3] This multi-step process is effective for creating 4-hydroxyquinoline derivatives from substituted anilines.[4][5]
The synthesis of this compound typically proceeds as follows:
-
Condensation: 2,3-Difluoroaniline is condensed with diethyl ethoxymethylenemalonate (DEEMM). This step involves a nucleophilic attack from the aniline's nitrogen onto the DEEMM, followed by the elimination of ethanol to form the intermediate, diethyl [(2,3-difluoroanilino)methylene]malonate.[1]
-
Thermal Cyclization: The intermediate is heated to high temperatures (often >250 °C) in a high-boiling solvent (like Dowtherm A or diphenyl ether). This intramolecular cyclization reaction forms the quinoline ring system, yielding ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.[2]
-
Saponification (Hydrolysis): The resulting ester is hydrolyzed, typically using an aqueous base like sodium hydroxide, to convert the ethyl ester group into a carboxylate salt.
-
Decarboxylation: The reaction mixture is acidified and heated to induce decarboxylation, removing the carboxyl group at the 3-position to yield the final product, this compound.[1]
The quinolin-3-ol exists in tautomeric equilibrium with its keto form, 7,8-difluoroquinolin-3(4H)-one.
Q2: What are the primary impurities I should expect from a Gould-Jacobs synthesis?
Understanding the potential side products is the first step in designing an effective purification strategy. The main impurities are directly linked to incomplete reactions at each stage of the Gould-Jacobs sequence.
| Impurity Type | Chemical Name/Structure | Origin | Identification Method |
| Starting Material | 2,3-Difluoroaniline | Unreacted starting material from the initial condensation step. | TLC, HPLC (early eluting peak), ¹H NMR (characteristic aromatic signals). |
| Condensation Intermediate | Diethyl [(2,3-difluoroanilino)methylene]malonate | Incomplete thermal cyclization. Occurs if the reaction temperature is too low or the duration is too short.[2] | TLC, HPLC, ¹H NMR (presence of ethyl ester signals and vinyl proton). |
| Hydrolysis Intermediate | Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate | Incomplete saponification of the ester group. | HPLC, ¹H NMR (persistent ethyl group signals: triplet and quartet). |
| Decarboxylation Intermediate | 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | Incomplete decarboxylation. | HPLC, ¹H NMR (absence of C3-proton, broad carboxylic acid proton signal). |
| Decomposition Products | Various polymeric or tar-like substances | High temperatures used in the cyclization step can cause degradation.[2] | Baseline noise in HPLC, discoloration of the product (dark brown/black). |
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A multi-pronged analytical approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of fluoroquinolones.[6] A reversed-phase method provides excellent separation of the final product from less polar intermediates and more polar side products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying residual intermediates. For example, the presence of a triplet and quartet around 1.3 and 4.3 ppm, respectively, would indicate residual ethyl ester from an incomplete hydrolysis.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and for screening solvent systems for column chromatography.[8]
-
Melting Point Analysis: A sharp, narrow melting point range is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues encountered during the purification of this compound.
Problem 1: My isolated product is a dark, oily, or discolored solid.
Cause: This issue is almost always due to the presence of high-molecular-weight decomposition products or "tars" formed during the high-temperature cyclization step.[2] Residual high-boiling solvent (e.g., Dowtherm A) can also contribute to an oily consistency.
Solution Workflow:
-
Initial Charcoal Treatment: Dissolve the crude product in a suitable polar solvent (e.g., methanol or ethanol). Add a small amount (1-2% w/w) of activated charcoal and heat the mixture to a gentle reflux for 15-20 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal and adsorbed colored impurities.
-
Recrystallization: Proceed with a carefully selected recrystallization protocol. This is the most effective method for removing both colored impurities and other side products.[9]
Experimental Protocol: Recrystallization
-
Solvent Screening: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] See the table below for starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle). Add more solvent in small portions until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Data Table: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Characteristics & Notes |
| Methanol/Water | 65 (Methanol) | Excellent choice. Dissolve in a minimum of hot methanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool. |
| Ethanol | 78 | A good general-purpose solvent for quinolinol derivatives. |
| Acetone/Hexane | 56 (Acetone) | Use as a solvent/anti-solvent pair. Dissolve in hot acetone and add hexane until turbidity appears. |
| Ethyl Acetate | 77 | Good for removing less polar impurities. |
Problem 2: Analytical data (NMR/HPLC) shows the presence of starting materials or intermediates.
Cause: This indicates an incomplete reaction at one or more stages of the synthesis. The purification method must be chosen based on the properties of the specific impurity.
Solution: Acid-Base Extraction
The amphoteric nature of this compound (basic quinoline nitrogen, acidic phenolic hydroxyl) allows for its separation from non-amphoteric impurities like the uncyclized intermediate (diethyl [(2,3-difluoroanilino)methylene]malonate) or unreacted aniline.
Diagram: Acid-Base Purification Workflow
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). This will protonate and remove any unreacted 2,3-difluoroaniline into the aqueous layer. Discard the aqueous layer.
-
Base Extraction: Extract the organic layer with 1M NaOH (aq). The phenolic hydroxyl of your product will be deprotonated, forming a water-soluble sodium salt, which moves into the aqueous layer. The neutral impurities (like the uncyclized intermediate) will remain in the organic layer.
-
Separation: Carefully separate the aqueous layer containing your product. Discard the organic layer containing the impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the pH is neutral (~7). The this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.
Problem 3: The product appears pure by TLC and NMR, but HPLC analysis shows a low purity percentage (e.g., <95%).
Cause: This often points to the presence of a closely related, isomeric impurity that co-elutes on TLC and has very similar NMR signals. It could also be an impurity that is not UV-active (if using a UV detector for TLC) but is detectable by HPLC.
Solution: Preparative Column Chromatography
For achieving the highest levels of purity (>99%), column chromatography is the most powerful technique.[6][10]
Diagram: Troubleshooting and Method Selection
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 5. iipseries.org [iipseries.org]
- 6. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. Automated Liquid–Liquid Microextraction of Fluoroquinolones for Their Subsequent Chromatographic Determination - ProQuest [proquest.com]
Technical Support Center: Navigating the Stability of 7,8-Difluoroquinolin-3-ol in Solution
Welcome to the technical support center for 7,8-Difluoroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the stability challenges associated with this compound in solution. As a substituted quinolinol, this compound shares characteristics with the broader class of fluoroquinolones, including a susceptibility to degradation under common laboratory conditions. This resource will equip you with the knowledge to anticipate and mitigate these stability issues, ensuring the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Common Stability-Related Observations
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
1. Question: My this compound solution has turned yellow or brown. What is causing this discoloration and is the compound degraded?
Answer:
Discoloration is a common indicator of quinoline compound degradation.[1] This is often a result of oxidation or photodegradation. The formation of colored byproducts suggests that the chemical integrity of your this compound solution is compromised.
-
Causality: The quinolinol scaffold is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The fluorine substituents at the 7 and 8 positions can influence the electron density of the aromatic system, potentially impacting its oxidative stability. Photodegradation, particularly under UV or ambient light, is a well-documented issue for fluoroquinolones and can lead to the formation of various photoproducts.[2]
-
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to prevent further photodegradation. Quinolone drugs should be strictly protected from all light during storage and administration.[2]
-
Inert Atmosphere: When preparing fresh solutions, consider degassing the solvent and purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions of this compound for each experiment, especially for sensitive biological assays.
-
Confirm Degradation: To confirm if the discolored solution contains degraded compound, we recommend performing a stability analysis using a High-Performance Liquid Chromatography (HPLC) method (see Protocol 2).
-
2. Question: I am observing a precipitate in my this compound stock solution. What could be the reason?
Answer:
Precipitation in a stock solution can be due to several factors, including low solubility in the chosen solvent, temperature effects, or changes in pH.
-
Causality: this compound, like many quinolinol derivatives, may have limited solubility in certain solvents. The solubility of quinoline and its derivatives is highly dependent on the pH of the solution.[3][4][5] Temperature fluctuations during storage can also affect solubility, leading to precipitation if the solution becomes supersaturated at lower temperatures.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure that the concentration of your stock solution does not exceed the known solubility of this compound in the chosen solvent. While specific data for this compound is limited, related compounds like 7,8-Dihydroxyflavone are soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[6]
-
Gentle Warming and Sonication: Try gently warming the solution in a water bath and sonicating to redissolve the precipitate. Be cautious with heating, as elevated temperatures can accelerate degradation.[1]
-
Solvent System Optimization: If precipitation persists, consider preparing a new stock solution in a different solvent or a co-solvent system. For aqueous solutions, first dissolving the compound in a minimal amount of an organic solvent like DMF or DMSO before diluting with the aqueous buffer can improve solubility.[6]
-
pH Adjustment: For aqueous solutions, the pH can significantly impact solubility.[3][4][5] You may need to adjust the pH of your buffer to a range where the compound is more soluble.
-
3. Question: My experimental results are inconsistent, and I suspect a loss of potency of my this compound solution. How can I confirm this?
Answer:
Inconsistent results and a gradual loss of biological activity are classic signs of compound degradation.[1] To confirm this, a stability-indicating analytical method is required.
-
Causality: The degradation of this compound over time, even when stored, can lead to a decrease in the concentration of the active parent compound and an increase in inactive or even cytotoxic degradation products.[7][8]
-
Troubleshooting Steps:
-
Implement a Stability-Indicating HPLC Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the intact this compound from its potential degradation products.[1] (A general protocol is provided below).
-
Perform a Time-Course Stability Study: Analyze your stock solution by HPLC at different time points (e.g., immediately after preparation, after 24 hours, 48 hours, and 1 week) under your typical storage conditions. A decrease in the peak area of the parent compound over time will confirm its instability.
-
Forced Degradation Studies: To understand the compound's vulnerabilities, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help identify the conditions to avoid during your experiments.[1] (A general protocol is provided below).
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of this compound.
1. Question: What are the recommended solvents for preparing stock solutions of this compound?
Answer:
-
Organic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are good starting points for preparing high-concentration stock solutions.[6]
-
Aqueous Solutions: this compound is likely to be sparingly soluble in aqueous buffers.[6] To prepare aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice.[6]
Solubility of a Related Compound (7,8-Dihydroxyflavone)
| Solvent | Approximate Solubility |
| Ethanol | ~1 mg/ml |
| DMSO | ~10 mg/ml |
| DMF | ~20 mg/ml |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/ml |
Data for 7,8-Dihydroxyflavone from Cayman Chemical product information sheet.[6]
2. Question: What are the optimal storage conditions for this compound solutions?
Answer:
To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as refrigerated (2-8 °C) or frozen (-20 °C or -80 °C).[1] For long-term storage, -80 °C is preferable.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping the container with aluminum foil.[2]
-
Atmosphere: For sensitive applications, consider aliquoting the stock solution into single-use vials and purging the headspace with an inert gas before sealing and freezing. This will minimize exposure to air and moisture with each use.
-
Aqueous Solution Storage: It is not recommended to store aqueous solutions for more than one day.[6] Prepare fresh aqueous working solutions from your frozen organic stock solution for each experiment.
3. Question: How does pH affect the stability of this compound?
Answer:
The stability of quinoline derivatives can be highly dependent on the pH of the solution.[1] Both acidic and basic conditions can accelerate degradation.[1] The ionization state of the molecule can change with pH, leading to different degradation pathways.[9] For phenolic compounds, high pH can lead to the formation of phenoxide ions which can be more susceptible to oxidation.[10][11]
-
Recommendation: The optimal pH for stability is compound-specific and should be determined experimentally. A forced degradation study across a range of pH values (e.g., pH 3, 7, and 9) is the most reliable way to determine the optimal pH for your experiments.
Experimental Protocols
These protocols provide a framework for assessing the stability of this compound in your laboratory.
Protocol 1: Forced Degradation Study
This study will help you understand the intrinsic stability of this compound and identify conditions that lead to its degradation.
-
Objective: To assess the stability of this compound under various stress conditions.
-
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[1]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.[1]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1]
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light.[1]
-
-
Sampling and Analysis:
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of the unstressed (time 0) sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.
-
Objective: To develop an HPLC method to quantify this compound and separate it from potential degradants.
-
General Method Parameters (starting point for optimization):
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and its more non-polar degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV detector at an appropriate wavelength (determine by running a UV scan of the compound). A fluorescence detector may also be suitable for higher sensitivity. |
-
Method Validation: The method should be validated to ensure it is suitable for its intended purpose. This includes demonstrating specificity (the ability to separate the analyte from degradants), linearity, accuracy, and precision.
Visualizing Stability Workflows and Concepts
Diagram 1: Potential Degradation Pathways for this compound
Caption: Workflow for assessing the stability of this compound.
References
-
Cayman Chemical. 7,8-Dihydroxyflavone Product Information.
-
Li, J., et al. (2020). Biodegradation of fluoroquinolones by Thermus thermophilus. ResearchGate.
-
U.S. Food and Drug Administration. (2010). SAFETY DATA SHEET.
-
ChemicalBook. (2022). 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
-
MDPI. (2021). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. MDPI.
-
Gul, W. N., et al. (2015). DEGRADATION STUDIES OF SELECTED FLUOROQUINOLONES. ResearchGate.
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
-
ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
-
PubChem. This compound.
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
-
Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
-
PubMed Central. (2018). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue.
-
PubChem. This compound.
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
-
PubMed. (2000). Effect of pH on the stability of plant phenolic compounds.
-
ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate.
-
PubMed. (2005). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
-
ACS Publications. (2022). Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines.
-
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - 7,8-difluoro-2-methylquinolin-3-ol (C10H7F2NO) [pubchemlite.lcsb.uni.lu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 7,8-Difluoroquinolin-3-ol
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8-Difluoroquinolin-3-ol. As a critical intermediate in the development of advanced fluoroquinolone-based pharmaceuticals, its efficient and pure synthesis at scale is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the common challenges encountered during process scale-up.
Introduction: The Synthetic Challenge
This compound is a key building block whose fluorine substitution pattern is crucial for modulating the biological activity and pharmacokinetic properties of next-generation therapeutic agents. The most common and industrially relevant synthetic pathway is a variation of the Gould-Jacobs reaction . This method involves the condensation of an appropriately substituted aniline—in this case, 2,3-difluoroaniline—with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[1][2][3]
While robust, scaling this reaction from the bench to pilot or production scale introduces significant challenges. High temperatures required for the intramolecular cyclization can lead to product decomposition and the formation of complex, tarry impurities.[4][5] Furthermore, managing reaction kinetics, ensuring regioselectivity, and developing efficient purification strategies are critical hurdles that must be overcome. This guide provides a systematic approach to navigating these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound, and what are its key steps?
The most established route is the Gould-Jacobs reaction, which proceeds in two main stages:
-
Condensation: Nucleophilic substitution of 2,3-difluoroaniline onto diethyl ethoxymethylenemalonate (DEEM). This reaction forms the intermediate diethyl 2-((2,3-difluorophenylamino)methylene)malonate. This step is typically performed at moderate temperatures.
-
Thermal Cyclization: The intermediate undergoes a high-temperature (often >250 °C) intramolecular 6-electron electrocyclization to form the quinoline ring system.[1][2] This is the most critical and challenging step in the scale-up process. The resulting product is an ethyl 7,8-difluoro-3-hydroxyquinoline-2-carboxylate. Subsequent hydrolysis (saponification) and decarboxylation would yield the target this compound.
The overall workflow is illustrated below.
Caption: General workflow for the Gould-Jacobs synthesis of this compound.
Q2: Why are high temperatures necessary for the cyclization step, and what are the main consequences at scale?
The intramolecular cyclization is a pericyclic reaction that requires significant thermal energy to overcome the activation barrier for ring formation.[1] At scale, the primary consequences of using high-boiling solvents like diphenyl ether or Dowtherm A (typically 250-260 °C) are:
-
Thermal Decomposition: The desired product and intermediates can degrade at these temperatures, leading to the formation of dark, polymeric, or tar-like substances that complicate purification and reduce yield.[4][5]
-
Energy Costs: Maintaining large reactors at such high temperatures is energy-intensive and costly.
-
Safety Risks: Operating at high temperatures and pressures requires specialized equipment and stringent safety protocols.
Q3: Are there viable alternatives to conventional heating for the cyclization step?
Yes, microwave-assisted synthesis has emerged as a powerful alternative. By heating the reaction mixture directly and rapidly, microwaves can often drive the cyclization to completion in minutes rather than hours.[6] This significantly reduces the potential for thermal degradation, often leading to cleaner reaction profiles and higher yields.[1][6] While scaling microwave reactors presents its own set of engineering challenges, it is a highly recommended avenue for process optimization.
Q4: What are the critical parameters to control during the scale-up of this synthesis?
Successful scale-up hinges on the precise control of several key parameters. The table below summarizes the most critical factors, their impact, and recommendations for control.
| Parameter | Impact on Scale-Up | Control Strategy & Recommendations |
| Purity of Starting Materials | Impurities in the aniline or malonate can lead to significant side products, complicating downstream purification.[5] | Perform rigorous QC on all incoming raw materials (NMR, GC-MS, HPLC). |
| Cyclization Temperature | The single most critical factor. Minor deviations can drastically affect yield and purity. Too low leads to an incomplete reaction; too high causes decomposition.[6] | Implement precise temperature control with multiple probes. Perform a Design of Experiments (DoE) to identify the optimal temperature range. |
| Reaction Time | Prolonged exposure to high temperatures increases byproduct formation.[5] | Monitor reaction progress closely using in-process controls (e.g., HPLC). Quench the reaction as soon as the intermediate is consumed. |
| Agitation/Mixing | Poor mixing in large reactors can lead to localized "hot spots," causing charring and inconsistent reaction progress. | Ensure the reactor is equipped with an appropriate agitator (e.g., turbine, anchor) and that mixing speed is optimized for efficient heat and mass transfer. |
| Inert Atmosphere | The presence of oxygen at high temperatures can promote oxidative side reactions, contributing to color formation and impurities. | Maintain a positive pressure of an inert gas like nitrogen or argon throughout the high-temperature cyclization step. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Problem 1: The yield of my cyclized product is consistently low, even though HPLC shows full consumption of the starting aniline.
-
Possible Cause A: Incomplete Cyclization of the Intermediate. The initial condensation may be complete, but the subsequent high-temperature cyclization is stalling. The anilidomethylenemalonate intermediate may be the major component in your crude mixture.[6]
-
Solution: The most likely culprit is insufficient temperature. Verify that the internal temperature of the reactor is reaching the target (e.g., >250 °C). In large reactors, the external jacket temperature can be misleading. If the temperature is correct, a modest increase in reaction time may be necessary, but monitor for decomposition.
-
-
Possible Cause B: Product Decomposition. You may be reaching the target temperature, but holding it for too long, causing the desired product to degrade as it forms.
-
Solution: Develop a time-course study. Take samples every 15-30 minutes once the target temperature is reached and analyze by HPLC. This will help you identify the point of maximum product concentration before significant degradation begins. As mentioned in the FAQs, exploring microwave synthesis can dramatically shorten the required time at high temperatures.[6]
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: My reaction mixture turns black and produces a significant amount of insoluble tar.
-
Possible Cause: Severe Thermal Decomposition. This is a classic sign of "charring" due to excessive temperature or localized overheating.[5]
-
Solution 1 (Temperature Control): Immediately re-evaluate your heating protocol. Ensure the agitation is sufficient to prevent material from scorching on the reactor walls. Consider lowering the setpoint by 5-10 °C. While this may slow the reaction, it can prevent catastrophic decomposition.
-
Solution 2 (Inert Atmosphere): Ensure your reactor is thoroughly purged with nitrogen or argon before heating. An oxygen-free environment is critical to minimizing oxidative degradation at these temperatures.
-
Problem 3: I am struggling to remove the high-boiling solvent (diphenyl ether/Dowtherm A) from my crude product.
-
This is a common physical processing challenge. The high boiling point and oily nature of these solvents make them difficult to remove via simple evaporation.
-
Solution (Precipitation & Washing): After the reaction is complete, allow the mixture to cool to room temperature. The quinolone product should precipitate as a solid. Add a large volume of a non-polar solvent like cyclohexane, heptane, or toluene and stir vigorously.[1] This will dissolve the high-boiling solvent while leaving your product as a solid. Filter the solid and wash it thoroughly with several portions of the non-polar solvent. This process, known as "trituration," is highly effective. Dry the washed solid under vacuum.
-
Problem 4: My final product is difficult to purify and contains several closely-related impurities.
-
Possible Cause A: Isomeric Impurities. While 2,3-difluoroaniline cyclization is expected to yield the 7,8-difluoro product, alternative cyclization pathways or rearrangements at high temperatures, though less likely, cannot be entirely ruled out without rigorous analytical characterization.
-
Solution: Use high-resolution analytical techniques like LC-MS and 2D-NMR to identify the structure of major impurities. This information is crucial for understanding their origin and developing a targeted purification strategy.
-
-
Possible Cause B: Incomplete Hydrolysis or Decarboxylation. If your final product still contains the ethyl ester or the carboxylic acid intermediate, the final steps of the synthesis were incomplete.
-
Solution: For incomplete hydrolysis, increase the amount of NaOH, the reaction time, or the temperature of the saponification step. For incomplete decarboxylation, ensure the acidic workup is sufficiently heated to drive off CO2.
-
Experimental Protocol: Lab-Scale Synthesis
This protocol provides a starting point for optimization and scale-up. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoroaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.05 eq), and ethanol (approx. 2 mL per gram of aniline).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the aniline is consumed.
-
Remove the ethanol under reduced pressure to yield the crude anilidomethylenemalonate intermediate as an oil or solid.
Step 2: Thermal Cyclization
-
In a separate flask, preheat a sufficient volume of diphenyl ether to 250-255 °C under a nitrogen atmosphere.
-
Add the crude intermediate from Step 1 portion-wise to the hot diphenyl ether with vigorous stirring. Caution: Initial addition may cause bubbling.
-
Maintain the internal temperature at 250-255 °C for 30-60 minutes. Monitor the disappearance of the intermediate by HPLC.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to below 100 °C.
Step 3: Isolation and Purification
-
While still warm, pour the reaction mixture into a beaker containing a large volume of cyclohexane (at least 10x the volume of diphenyl ether used).
-
Stir the resulting slurry vigorously for 1-2 hours as it cools to room temperature. The product will precipitate.
-
Filter the solid product using a Büchner funnel and wash the filter cake extensively with fresh cyclohexane to remove all traces of diphenyl ether.
-
Dry the crude ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Safety & Handling
Fluoroanilines are toxic and require careful handling. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact; consider double-gloving or heavier-duty gloves), safety goggles or a face shield, and a lab coat.[7][8][9]
-
Engineering Controls: All manipulations involving fluoroanilines, especially when heating, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7][9]
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not discharge into drains.[10]
References
- Barluenga, J., et al. (2002). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Angewandte Chemie International Edition, 41(17), 3032-3035. (Note: While not the Gould-Jacobs, this provides context on quinoline synthesis from anilines).
- BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Available from: [Link]
-
Musioł, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3174. Available from: [Link]
- Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
-
Larock, R. C., & Doty, M. J. (2005). Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines. Organic Letters, 7(5), 763–766. Available from: [Link]
- ECHEMI. (n.d.). 3-Fluoroaniline SDS, 372-19-0 Safety Data Sheets.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroaniline, 98%.
- Apollo Scientific. (2023). 4-Fluoroaniline Safety Data Sheet.
- Aarti Industries. (n.d.). GPS Safety Summary: 2-Fluoroaniline.
-
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Available from: [Link]
- Biotage. (n.d.). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction.
- BenchChem. (n.d.). Troubleshooting unexpected side products in quinolone synthesis.
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. lobachemie.com [lobachemie.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aarti-industries.com [aarti-industries.com]
Navigating the Nuances of the Friedländer Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for mastering the Friedländer synthesis of quinolines. This guide is designed to move beyond simple protocols, offering in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand that success in synthesis lies in anticipating and overcoming challenges. This center is structured to provide you with the insights needed to navigate the common pitfalls of this powerful reaction, ensuring efficiency and high yields in your laboratory.
Troubleshooting Guide: From Low Yields to Unwanted Side Reactions
This section addresses specific, practical problems encountered during the Friedländer synthesis. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions and preventative measures.
Issue 1: Low or No Product Yield
A common frustration is the failure of the reaction to proceed to completion, resulting in disappointing yields. This can often be traced back to suboptimal reaction conditions or catalyst inefficiency.
Core Problem Analysis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[1][2][3] The reaction's success hinges on the delicate balance of activating the carbonyl groups and facilitating the intramolecular cyclization and subsequent dehydration.
Solution Workflow: Systematic Optimization
-
Catalyst and Solvent Selection: The choice of catalyst and solvent is paramount. Traditional methods often rely on harsh conditions, but modern approaches offer milder and more efficient alternatives.[1][4][5]
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and Lewis acids (e.g., neodymium(III) nitrate hexahydrate, zirconium triflate) are commonly used.[2][4][6] Solid acid catalysts like Montmorillonite K-10 and zeolites offer the advantage of easier separation and recyclability.[4][7]
-
Base Catalysis: Bases such as potassium tert-butoxide or DBU can be effective, particularly when trying to avoid certain acid-catalyzed side reactions.[1]
-
Solvent-Free and Aqueous Conditions: Remarkably, high yields have been reported under solvent-free conditions, which simplifies purification and reduces environmental impact.[4][8] Even water has been successfully employed as a solvent, promoting green chemistry principles.[9][10]
-
-
Temperature and Reaction Time Optimization: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of starting materials and products.[11]
-
Systematic Approach: Begin with milder conditions (e.g., room temperature or slightly elevated temperatures) and gradually increase the temperature, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[11]
-
Microwave Irradiation: This technique can dramatically shorten reaction times and improve yields by providing efficient and uniform heating.[3][5]
-
Data-Driven Decisions: Catalyst and Condition Comparison
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Hbim]BF₄ (ionic liquid) | Solvent-free | 100 | - | 93 | [4] |
| Zirconium triflate | Ethanol-water | 60 | - | >88 | [4] |
| Neodymium(III) nitrate hexahydrate | Ethanol | Room Temp | - | 62-94 | [6] |
| p-Toluenesulfonic acid | Solvent-free | - | - | High | [5] |
| Iodine | Solvent-free | - | - | High | [1] |
| None | Water | 70 | 3h | 97 | [9] |
| Fe₃O₄@SiO₂-APTES-TFA | Solvent-free | 100 | 5 min | 96 | [8] |
Experimental Protocol: Catalyst Screening for Optimal Yield
This protocol outlines a systematic approach to screen various catalysts for your specific substrates.
-
Setup: In parallel reaction vials, place your 2-aminoaryl aldehyde/ketone (1 mmol) and the α-methylene carbonyl compound (1.2 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., p-TsOH, TFA, I₂, Nd(NO₃)₃·6H₂O) at a specific loading (e.g., 10 mol%). Include a no-catalyst control.
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, toluene, or no solvent) to each vial.
-
Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor by TLC.
-
Analysis: After a set time, quench the reactions and analyze the crude product mixture by a suitable method (e.g., ¹H NMR, LC-MS) to determine the conversion and yield for each catalyst.
Logical Workflow for Troubleshooting Low Yield
Caption: A workflow for systematically troubleshooting low yields in the Friedländer synthesis.
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones
When an unsymmetrical ketone is used, the reaction can proceed on either side of the carbonyl group, leading to a mixture of regioisomers. This complicates purification and reduces the yield of the desired product.
Core Problem Analysis: The initial aldol condensation or Schiff base formation can occur at either of the α-positions of the ketone. The regiochemical outcome is influenced by steric and electronic factors of the ketone and the reaction conditions.
Strategies for Controlling Regioselectivity
-
Substrate Modification:
-
Phosphoryl Group: Introducing a phosphoryl group on one α-carbon of the ketone can direct the condensation to that position.[1]
-
β-Ketoesters and β-Diketones: The increased acidity of the methylene protons in these substrates often leads to higher regioselectivity.
-
-
Catalyst Control:
-
Reaction Medium:
-
Ionic Liquids: The use of ionic liquids has been reported to improve regioselectivity.[1]
-
Issue 3: Formation of Side Products
The formation of byproducts is a common pitfall, leading to complex purification procedures and reduced yields.
Core Problem Analysis: Side reactions can arise from the self-condensation of the carbonyl compounds, especially under basic conditions, or from alternative reaction pathways.[12]
Common Side Reactions and Their Mitigation
-
Self-Condensation of Ketones (Aldol Reaction): This is particularly problematic under basic conditions.
-
Knoevenagel Condensation and Alternative Cyclization: In some cases, particularly with 2-nitroaromatic starting materials that are reduced in situ, a competitive Knoevenagel condensation can lead to the formation of quinolin-2(1H)-ones.[13][14]
-
Solution: Careful selection of the active methylene compound and reaction conditions is crucial to favor the desired Friedländer pathway.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common conceptual questions about the Friedländer synthesis.
Q1: What is the reaction mechanism of the Friedländer synthesis?
A1: There are two plausible reaction mechanisms.[2] The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration.[1][2] The second mechanism proposes the initial formation of a Schiff base between the amine and one of the carbonyls, followed by an intramolecular aldol reaction and dehydration.[2] The operative mechanism can depend on the specific substrates and reaction conditions.
Mechanism Pathways of the Friedländer Synthesis
Caption: Two plausible mechanisms for the Friedländer synthesis.
Q2: What are the key differences between the Friedländer, Pfitzinger, and other named quinoline syntheses?
A2: These are all important methods for synthesizing the quinoline core, but they differ in their starting materials.
-
Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8]
-
Pfitzinger Reaction: Reaction of isatin with a base and a carbonyl compound to yield quinoline-4-carboxylic acids.[8][15] It can be considered an extension of the Friedländer synthesis.[16][17]
-
Combes Quinoline Synthesis: Reaction of anilines with β-diketones.[1]
-
Doebner-von Miller Reaction: Reaction of an α,β-unsaturated carbonyl compound with an aniline.[2]
-
Skraup Synthesis: Reaction of glycerol, aniline, an oxidizing agent, and sulfuric acid.[2]
Q3: Can this reaction be performed enantioselectively?
A3: Yes, the development of asymmetric Friedländer reactions has enabled the synthesis of chiral quinolines.[8] For example, enamine catalysis has been used for the desymmetrization of 4-substituted cyclohexanones to produce quinolines with remote stereogenic centers with high enantioselectivity.[18]
A4: Yes, a significant challenge with the Friedländer synthesis can be the limited availability or instability of 2-aminobenzaldehyde derivatives.[13][14] A common and effective strategy is the in situ reduction of the corresponding 2-nitrobenzaldehydes.[13][14][19] This "domino" or "one-pot" approach often uses inexpensive reducing agents like iron powder in the presence of an acid.[13][14][19]
References
-
Friedländer synthesis - Wikipedia. (URL: [Link])
-
Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate - Organic Chemistry Portal. (URL: [Link])
-
Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (URL: [Link])
-
The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. (URL: [Link])
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (URL: [Link])
-
Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd. (URL: [Link])
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (URL: [Link])
-
Catalytic Enantioselective Friedländer Condensations: Facile Access to Quinolines with Remote Stereogenic Centers | Organic Letters - ACS Publications. (URL: [Link])
-
Friedlaender Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. (URL: [Link])
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (URL: [Link])
-
Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. - ResearchGate. (URL: [Link])
-
Optimization of reaction conditions for preparation of 3a. - ResearchGate. (URL: [Link])
-
Domino reduction-Friedländer reaction using... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Domino nitro reduction-Friedländer reaction using 2-nitroacetophenone (1d). | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Friedländer Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
The Friedl??nder Synthesis of Quinolines - ResearchGate. (URL: [Link])
-
Pfitzinger reaction - Wikipedia. (URL: [Link])
-
Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Friedländer synthesis of quinolines 4 and 6. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Concerning the mechanism of the Friedländer quinoline synthesis. (URL: [Link])
-
The Friedländer Synthesis of Quinolines - Semantic Scholar. (URL: [Link])
-
ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Selection for Quinoline Ring Formation
Welcome to the technical support center for optimizing catalyst selection in quinoline ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Authored from the perspective of a Senior Application Scientist, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during experimentation.
Section 1: Catalyst Selection Philosophy: A Proactive Approach
Effective quinoline synthesis begins not in the reaction flask, but in the critical analysis of your starting materials and desired product. The choice of catalyst is paramount and should not be an afterthought. A proactive approach to catalyst selection will save significant time and resources by anticipating potential roadblocks.
Key Considerations for Catalyst Selection:
-
Substrate Electronic Properties: The presence of electron-donating or electron-withdrawing groups on your aniline or carbonyl-containing starting materials will significantly influence the reactivity and, consequently, the choice of catalyst.[1] Electron-rich anilines may require milder catalysts, while electron-deficient anilines may necessitate stronger acids or higher temperatures to facilitate cyclization.[1]
-
Steric Hindrance: Bulky substituents on the reactants can impede the approach of the catalyst and the formation of the transition state.[2] In such cases, a less sterically hindered catalyst or different reaction conditions may be required.
-
Desired Regioselectivity: In syntheses like the Friedländer or Combes reaction with unsymmetrical ketones, the choice of catalyst can significantly influence the regiochemical outcome.[2][3]
-
Homogeneous vs. Heterogeneous Catalysis: Homogeneous catalysts are in the same phase as the reactants, often leading to higher selectivity and milder reaction conditions. However, their removal from the reaction mixture can be challenging.[4] Heterogeneous catalysts, being in a different phase, are easily separated and recycled, making them suitable for larger-scale, more sustainable processes.[4]
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst for your quinoline synthesis.
Caption: A decision workflow for systematic catalyst selection and reaction optimization.
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during quinoline synthesis in a question-and-answer format.
General Issues
Q1: My quinoline synthesis is resulting in a low yield or no product. What are the common culprits?
A1: Low yields in quinoline synthesis are a frequent issue and can often be traced back to a few key factors:
-
Inappropriate Catalyst Choice: The catalyst is highly substrate-dependent. An acid or base that is too weak may not facilitate the reaction, while one that is too strong could lead to side reactions or decomposition.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heat; however, excessive temperatures can cause decomposition of reactants and products, leading to tar formation.[1][5] Conversely, a temperature that is too low will result in an incomplete or very slow reaction.[1]
-
Poor Substrate Reactivity: Electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more challenging.[1] Steric hindrance on either reactant can also significantly slow the reaction.[2]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the catalyst or shift the equilibrium away from the product.[1] Using anhydrous reagents and solvents is often beneficial.[6]
Friedländer Synthesis
Q2: I'm observing low yields in my Friedländer synthesis. How can I improve this?
A2: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is sensitive to catalyst and reaction conditions.
-
Catalyst and Solvent Screening: Modern approaches often yield better results under milder conditions. Consider screening various catalysts, including ionic liquids, metal triflates (like In(OTf)₃ or Zr(OTf)₄), or solid acid catalysts.[7][8][9] Some reactions have even shown high yields in water without any added catalyst.[7]
-
Temperature and Time Optimization: Systematically vary the reaction temperature and time. Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[7][10]
-
Solvent-Free Conditions: Many modern protocols report high yields under solvent-free conditions, which also simplifies purification and is more environmentally friendly.[7]
Q3: How can I control the regioselectivity in my Friedländer synthesis when using an unsymmetrical ketone?
A3: This is a common challenge. The following strategies can help control which regioisomer is formed:
-
Catalyst Selection: The choice of catalyst can direct the cyclization. Specific amine catalysts or certain ionic liquids have been shown to favor the formation of one regioisomer.[11]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of the cyclization.[11]
-
Reaction Condition Optimization: Carefully adjusting the reaction temperature and solvent can influence the regiochemical outcome.[2]
Skraup Synthesis
Q4: My Skraup synthesis is extremely vigorous and difficult to control, leading to significant tar formation. How can I moderate the reaction?
A4: The Skraup synthesis is notoriously exothermic.[5] The following measures can help control the reaction:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[5] Boric acid can also be employed.[5]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling in an ice bath.[5]
-
Efficient Stirring: Good mixing is crucial for heat dissipation and preventing localized hotspots.[5]
-
Optimize Temperature: Gently heat the reaction to initiate it, and then carefully control the temperature during the exothermic phase to minimize charring.[5]
Q5: My aniline substrate has a strong electron-withdrawing group (e.g., a nitro group), and the Skraup synthesis is failing. What is the issue?
A5: The nitro group is a very strong deactivating group, which significantly reduces the nucleophilicity of the aniline nitrogen.[12] This makes the initial Michael addition to acrolein (formed in situ from glycerol) very difficult.[12][13] In such cases, the standard Skraup conditions may not be harsh enough. Consider alternative synthetic routes or introducing the nitro group after the quinoline ring has been formed.[12]
Combes Synthesis
Q6: I'm experiencing low yields in my Combes synthesis of a 2,4-disubstituted quinoline. What are the likely causes?
A6: The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[3][14] Low yields can often be attributed to:
-
Ineffective Catalyst/Dehydrating Agent: This reaction is typically acid-catalyzed. While sulfuric acid is common, a polyphosphoric ester (PPE) can be a more effective dehydrating agent and catalyst.[2]
-
Steric Hindrance: The steric effects of substituents on either the aniline or the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step.[2][3] If possible, using less sterically hindered starting materials can improve yields.
Section 3: Experimental Protocols
The following are detailed, step-by-step methodologies for key quinoline synthesis reactions.
Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.[4]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid monohydrate.
-
Add toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Moderated Skraup Synthesis of Quinoline
This protocol outlines a moderated Skraup synthesis to control the exothermic nature of the reaction.[1][5]
Materials:
-
Aniline derivative (0.1 mol)
-
Anhydrous glycerol (0.3 mol)
-
Concentrated sulfuric acid (0.2 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.01 mol)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline derivative, anhydrous glycerol, and ferrous sulfate.
-
Stir the mixture to ensure it is homogeneous.
-
While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that maintains a controlled internal temperature.
-
After the addition is complete, gently heat the reaction mixture to initiate the reaction. Once the reaction begins, it may become exothermic. Be prepared to remove the heat source and cool the flask if necessary.
-
After the initial exothermic phase subsides, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and carefully pour it into a large volume of ice water.
-
Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
The crude quinoline can be purified by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., toluene), drying, and distillation under reduced pressure.[1][5]
Section 4: Catalyst Performance Data
The following table summarizes the performance of various catalytic systems in different quinoline synthesis reactions. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Friedländer | p-TsOH | Toluene | Reflux | 70-90 | [4] |
| Friedländer | In(OTf)₃ | Solvent-free | 80-100 | 75-92 | [8][9] |
| Friedländer | [Hbim]BF₄ (Ionic Liquid) | Solvent-free | 100 | ~93 | [7] |
| Friedländer | Zirconium triflate | Ethanol-water | 60 | >88 | [7] |
| Skraup | H₂SO₄ / FeSO₄ | Nitrobenzene | 130-150 | 50-75 | [5][15] |
| Combes | H₂SO₄ | - | 100 | 60-80 | [3] |
| Combes | Polyphosphoric Ester (PPE) | - | 100 | >80 | [2] |
| Modern MCR | Cu(OTf)₂ | DMF | 100 | 60-90 | [16] |
| Modern MCR | Pd(CF₃CO₂)₂ | Toluene | 110 | 65-85 | [16] |
Data compiled from multiple sources. Yields are illustrative and vary with specific substrates.
Section 5: Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The following diagram illustrates the general mechanism for an acid-catalyzed Friedländer synthesis.
Caption: A simplified mechanism of the Friedländer quinoline synthesis.
References
- Troubleshooting low yields in the quinoline cyclization step. Benchchem.
- troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Skraup's Synthesis. Vive Chemistry - WordPress.com.
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC - PubMed Central.
- Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs.
- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Combes quinoline synthesis. Wikipedia.
- Reaction mechanism of the Skraup quinoline synthesis. ResearchGate.
- Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference). OSTI.
- Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. Benchchem.
- Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. RSC Publishing.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. ResearchGate.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Semantic Scholar.
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization.
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
- Combes Quinoline Synthesis.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. ResearchGate.
- Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Taylor & Francis.
- Optimization of the reaction conditions. [a]. Download Scientific Diagram - ResearchGate.
- Skraup Synthesis of Quinoline - tips/pointers : r/chemistry. Reddit.
- Scope of Friedländer quinoline synthesis.[a,b] [a] Reaction conditions:.... ResearchGate.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. PMC - PubMed Central.
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications.
- Reaction Conditions Optimization: The Current State. PRISM BioLab.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. reddit.com [reddit.com]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 16. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 7,8-Difluoroquinolin-3-ol and Other Fluoroquinolone Isomers for Drug Development Professionals
Introduction: The Evolving Landscape of Fluoroquinolones
Fluoroquinolones have long been a cornerstone in the treatment of bacterial infections, valued for their broad spectrum of activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established paradigm in antibacterial therapy.[3] However, the rise of antibiotic resistance necessitates a continuous search for novel derivatives with improved efficacy, particularly against resistant strains. This guide provides a comparative analysis of the hypothetical compound 7,8-Difluoroquinolin-3-ol against established fluoroquinolone isomers.
Due to a lack of direct experimental data for this compound in publicly available literature, this guide will leverage established structure-activity relationships (SAR) within the fluoroquinolone class to predict its potential performance characteristics. This predictive analysis aims to provide a valuable framework for researchers and drug development professionals considering the synthesis and evaluation of novel fluoroquinolone scaffolds.
The Fluoroquinolone Core and the Significance of Substitution
The core structure of fluoroquinolones, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, offers several positions for chemical modification. Substitutions at the N-1, C-5, C-7, and C-8 positions have been extensively explored to modulate antibacterial spectrum, potency, pharmacokinetics, and safety.[2][4] The C-6 fluorine atom is a hallmark of the class, significantly enhancing antibacterial activity.[2]
This guide will focus on the predicted impact of the unique substitution pattern of this compound, specifically the presence of a fluorine atom at the C-8 position and a hydroxyl group at the C-3 position, in comparison to well-characterized fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin.
Mechanism of Action: A Common Ground
All fluoroquinolones share a fundamental mechanism of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[5]
The relative potency against DNA gyrase versus topoisomerase IV can vary among different fluoroquinolones, influencing their spectrum of activity. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[3]
Caption: Generalized mechanism of action of fluoroquinolones.
Predictive Performance Analysis of this compound
While awaiting empirical data, we can extrapolate the potential properties of this compound based on established SAR principles.
The Impact of C-8 Fluorination
The presence of a substituent at the C-8 position is known to influence several key properties of fluoroquinolones.[4] A halogen, such as fluorine, at this position has been shown to:
-
Enhance Antibacterial Activity: In some cases, C-8 halogenation can increase potency, particularly against anaerobic bacteria.[4]
-
Modulate Pharmacokinetics: The C-8 position plays a role in controlling the pharmacokinetic properties of the molecule.[4]
-
Increase Phototoxicity Risk: A significant concern with C-8 halogenation is the increased potential for photosensitivity reactions.[6] Fluoroquinolones with a C-8 fluorine, such as lomefloxacin and sparfloxacin, have a higher incidence of phototoxic events.[6]
The Role of the C-3 Hydroxyl Group
The traditional fluoroquinolone scaffold features a carboxylic acid at the C-3 position, which is crucial for binding to the DNA gyrase-DNA complex. The replacement of this carboxylic acid with a hydroxyl group in this compound represents a significant structural departure. This modification would likely alter its binding mode and could potentially lead to a different biological activity profile, possibly even a loss of the classical antibacterial mechanism. However, some quinoline derivatives with modifications at the C-3 position have shown antibacterial and other biological activities, suggesting that alternative interactions with bacterial targets might be possible.
Comparative In Vitro Activity (Predicted MIC90 Values)
Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antibacterial potency. The following table presents a predictive comparison of the potential MIC90 (μg/mL) values of this compound against common pathogens, benchmarked against established fluoroquinolones. These predictions are based on the potential enhancing effect of the C-8 fluorine and the uncertain impact of the C-3 hydroxyl group.
| Pathogen | Ciprofloxacin (MIC90) | Levofloxacin (MIC90) | Moxifloxacin (MIC90) | This compound (Predicted MIC90) |
| Staphylococcus aureus | 1 | 1 | 0.25 | 0.5 - 2 |
| Streptococcus pneumoniae | 2 | 1 | 0.25 | 0.5 - 2 |
| Escherichia coli | 0.25 | 0.5 | 0.5 | 0.25 - 1 |
| Pseudomonas aeruginosa | 1 | 2 | 4 | 1 - 4 |
| Bacteroides fragilis | 8 | 4 | 2 | 2 - 8 |
Note: These are predicted values based on SAR and are not derived from experimental data. Actual MIC values may vary significantly.
Experimental Protocols
For the future evaluation of this compound and other novel fluoroquinolone isomers, the following standardized experimental protocols are recommended.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test compound (this compound) and reference fluoroquinolones
-
Sterile saline
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Dissolve the test and reference compounds in a suitable solvent to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: A potential synthetic pathway for this compound.
Safety and Pharmacokinetic Considerations
The safety profile of any new fluoroquinolone is of paramount importance. As mentioned, the C-8 fluorine substitution in this compound raises a potential flag for increased phototoxicity. [6]Preclinical and clinical evaluation would need to carefully assess this risk.
The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would be significantly influenced by the physicochemical properties of this compound. The C-8 substituent is known to modulate these properties. [4]The C-3 hydroxyl group, replacing the typical carboxylic acid, would likely alter the molecule's polarity and ionization state, which could have a profound impact on its ADME profile compared to traditional fluoroquinolones. [7]
Conclusion and Future Directions
This compound represents an unexplored scaffold within the vast chemical space of quinolone-based antibacterials. Based on established structure-activity relationships, the C-8 fluorine substitution suggests the potential for enhanced antibacterial activity, particularly against certain bacterial classes. However, this is counterbalanced by the significant structural deviation of a C-3 hydroxyl group, the impact of which on the classical fluoroquinolone mechanism of action is unknown. Furthermore, the risk of phototoxicity associated with C-8 halogenation necessitates careful consideration. [6] The true potential of this compound can only be elucidated through empirical investigation. The synthesis of this compound and its subsequent evaluation using the standardized protocols outlined in this guide are critical next steps. Comparative studies against a panel of clinically relevant fluoroquinolones will be essential to determine its spectrum of activity, potency, and potential as a lead compound for the development of new antibacterial agents.
References
-
Safety of fluoroquinolones: An update - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - MDPI. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Retrieved from [Link]
-
Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PubMed Central. (n.d.). Retrieved from [Link]
-
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates. (n.d.). Retrieved from [Link]
-
Comparison of fluoroquinolone MIC levels according to substitution site... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (n.d.). Retrieved from [Link]
-
Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infect - Saudi Medical Journal. (n.d.). Retrieved from [Link]
-
Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of 3-substituted quinolines [catalysis by Sc(OTf)3] - ResearchGate. (n.d.). Retrieved from [Link]
-
Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - OUCI. (n.d.). Retrieved from [Link]
-
Mechanism of Action And Pharmacokinetics of Fluoroquinolones Antibiotics drugs (How they Work) - YouTube. (n.d.). Retrieved from [Link]
-
Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - NIH. (n.d.). Retrieved from [Link]
-
Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition. (n.d.). Retrieved from [Link]
-
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (n.d.). Retrieved from [Link]
-
The safety profile of the fluoroquinolones - PubMed. (n.d.). Retrieved from [Link]
-
Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed. (n.d.). Retrieved from [Link]
-
Fluoroquinolones: Pharmacokinetics and Resistance | Animals | Pharmacology. (n.d.). Retrieved from [Link]
-
Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects - YouTube. (n.d.). Retrieved from [Link]
-
Frequency distribution of fluoroquinolone MICs. The percentage (y axis)... - ResearchGate. (n.d.). Retrieved from [Link]
-
The safety profile of fluoroquinolones - PubMed. (n.d.). Retrieved from [Link]
-
Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - Oxford Academic. (n.d.). Retrieved from [Link]
-
MIC values of Fluoroquinolone drugs. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PubMed Central. (n.d.). Retrieved from [Link]
-
Fluoroquinolones: Safety, Risks, and Side Effects - WebMD. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologydiscussion.com [biologydiscussion.com]
A Comparative Guide to the Biological Activity of Difluoroquinolinol Isomers
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic introduction of fluorine atoms into this scaffold has been a highly successful strategy to modulate physicochemical properties and enhance biological activity. This guide provides an in-depth, objective comparison of the biological activities of difluoroquinolinol isomers, focusing on the causal relationships between their structural variations and functional outcomes. We will delve into their antibacterial and anticancer properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of Fluorine Substitution in the Quinoline Core
The incorporation of fluorine into the quinoline ring is a well-established tactic in drug design. The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] In the context of quinolones, a fluorine atom at the C6 position has been shown to be crucial for broad-spectrum antibacterial activity.[2][3] This guide will explore the more nuanced effects of introducing a second fluorine atom at various positions, creating difluoroquinolinol isomers with potentially distinct and advantageous biological profiles.
Comparative Analysis of Antibacterial Activity
The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4] The potency and spectrum of activity are highly dependent on the substitution pattern on the quinoline ring.[1]
While direct head-to-head comparative studies of all possible difluoroquinolinol isomers are not extensively available in the literature, we can draw valuable insights from the analysis of specific derivatives and compare them to well-established fluoroquinolones. A notable example is Grepafloxacin, a difluoroquinolone with a methyl group at the C5 position and a fluorine at C6.
Table 1: Comparative in vitro Antibacterial Activity (MIC, µg/mL) of Grepafloxacin and Other Fluoroquinolones against Streptococcus pneumoniae
| Antimicrobial Agent | Penicillin-Susceptible | Penicillin-Intermediate | Penicillin-Resistant |
| Grepafloxacin | ≤0.06 | 0.12 | 0.12 |
| Sparfloxacin | ≤0.12 | 0.25 | 0.25 |
| Levofloxacin | 1.0 | 1.0 | 1.0 |
| Ciprofloxacin | 1.0 | 2.0 | 2.0 |
| Ofloxacin | 2.0 | 2.0 | 4.0 |
| Data adapted from a study by Pfaller et al.[5] |
As illustrated in Table 1, Grepafloxacin demonstrates superior in vitro activity against both penicillin-susceptible and resistant strains of Streptococcus pneumoniae compared to other fluoroquinolones like ciprofloxacin and levofloxacin.[5] This enhanced potency can be attributed to its unique substitution pattern, including the difluoro-like environment created by the C6-fluorine and the C5-methyl group, which appears to favor the inhibition of DNA gyrase.[6]
The positioning of the fluorine atoms significantly impacts the drug's interaction with the target enzymes. For instance, while a C6-fluorine is generally beneficial, a fluorine at the C8 position has been shown to decrease antibacterial activity and increase phototoxicity.[7]
Deciphering Anticancer Potential
Beyond their antibacterial prowess, fluoroquinolone derivatives have emerged as promising candidates in oncology.[8][9][10] Their cytotoxic effects are often linked to the inhibition of human topoisomerase II, an enzyme critical for cell division, leading to cell cycle arrest and apoptosis.[8][11]
The precise substitution on the difluoroquinolinol core is critical in determining the anticancer potency and selectivity. While direct comparative data for various difluoro-isomers is still emerging, studies on different fluoroquinolone analogs provide valuable structure-activity relationship (SAR) insights.
Table 2: Cytotoxic Activity (GI₅₀, µM) of Selected Fluoroquinolone Analogs against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | GI₅₀ (µM) |
| Compound (IIIf) | Breast (MCF-7) | 1.67 |
| CNS (SNB-75) | 1.43 | |
| Breast (MDA-MB-468) | 1.63 | |
| Compound (VIb) | Breast (MCF-7) | 0.42 |
| NSCLC (HOP-92) | 0.50 | |
| CNS (U-251) | 0.61 | |
| Data extracted from a study by Ali et al.[8] |
The data in Table 2, from a study on novel fluoroquinolone analogs, highlights the significant cytotoxic potential of these compounds against various cancer cell lines.[8] The differences in potency between compounds (IIIf) and (VIb) underscore the importance of the overall molecular structure, which is influenced by the placement of fluorine and other substituents. These modifications affect the molecule's ability to interact with the active site of human topoisomerase II and induce apoptosis.[8]
Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard experimental protocols for evaluating the antibacterial and anticancer activities of difluoroquinolinol isomers.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Conclusion and Future Directions
The strategic placement of two fluorine atoms on the quinolinol core offers a powerful tool for fine-tuning the biological activity of this privileged scaffold. The available data, particularly on compounds like grepafloxacin, demonstrates that difluoro-substitution can lead to enhanced antibacterial potency, especially against resistant pathogens. Furthermore, the broader class of fluoroquinolones shows significant promise as anticancer agents, with their efficacy being highly dependent on specific structural features.
Future research should focus on the systematic synthesis and direct comparative evaluation of a wider range of difluoroquinolinol isomers. Such studies, employing standardized in vitro and in vivo models, will be crucial for elucidating the precise structure-activity relationships and identifying lead candidates with superior therapeutic indices for both infectious diseases and oncology.
References
- Pfaller, M. A., et al. (1998). In vitro activity of grepafloxacin and 25 other antimicrobial agents against Streptococcus pneumoniae: correlation with penicillin resistance. Clinical Therapeutics, 20(6), 1179-1190. [Link]
- Andriole, V. T. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine. Medecine Clinique Et Experimentale, 12(1), 7-9. [Link]
- Jones, R. N., & Pfaller, M. A. (1998). Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms. Journal of Antimicrobial Chemotherapy, 42(5), 563-571. [Link]
- Bébéar, C. M., et al. (1999). In-vitro activity of grepafloxacin, a new fluoroquinolone, against mycoplasmas. Journal of Antimicrobial Chemotherapy, 43(5), 711-714. [Link]
- Ali, N. T., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4144. [Link]
- Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]
- Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324. [Link]
- Pestova, E., et al. (2000). Grepafloxacin, a Dimethyl Derivative of Ciprofloxacin, Acts Preferentially through Gyrase in Streptococcus pneumoniae: Role of the C-5 Group in Target Specificity. Antimicrobial Agents and Chemotherapy, 44(9), 2464-2470. [Link]
- Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]
- Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16-28. [Link]
- Amit Lathad. (2020, August 1). SAR of Quinolones [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). Grepafloxacin. In PubChem Compound Summary for CID 72474. Retrieved from [Link]
- Zepeda-Cervantes, J., et al. (2025). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. International Journal of Molecular Sciences, 26(3), 1548. [Link]
- Ali, N. T., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. ResearchGate. [Link]
- Wolska, K., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(19), 11847. [Link]
- Sytnik, K., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(3), M1453. [Link]
- Rolston, K. V., et al. (1988). Comparative in vitro activity of the new difluoro-quinolone temafloxacin (A-62254) against bacterial isolates from cancer patients. European Journal of Clinical Microbiology & Infectious Diseases, 7(5), 684-686. [Link]
- King, A., et al. (1990). Comparative in vitro activity of lomefloxacin, a difluoro-quinolone. Journal of Antimicrobial Chemotherapy, 25(5), 719-727. [Link]
- Kruger, H. G., et al. (2013). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Letters in Drug Design & Discovery, 10(7), 646-653. [Link]
- Szymański, P., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15795-15814. [Link]
- Raju, I., et al. (2008). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. E-Journal of Chemistry, 5(3), 546-552. [Link]
- Madrid, P. B., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 17(24), 6882-6885. [Link]
- Kaatz, G. W., & Seo, S. M. (2005). Antistaphylococcal Activity of DX-619, a New Des-F(6)-Quinolone, Compared to Those of Other Agents. Antimicrobial Agents and Chemotherapy, 49(8), 3164-3169. [Link]
Sources
- 1. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolones: structure-activity relationships and future predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro activity of grepafloxacin and 25 other antimicrobial agents against Streptococcus pneumoniae: correlation with penicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grepafloxacin, a Dimethyl Derivative of Ciprofloxacin, Acts Preferentially through Gyrase in Streptococcus pneumoniae: Role of the C-5 Group in Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation of 7,8-Difluoroquinolin-3-ol's Antibacterial Spectrum: A Comparative Guide
Introduction
The relentless evolution of antimicrobial resistance necessitates a robust pipeline of novel antibacterial agents. Quinolone scaffolds, particularly fluoroquinolones, have long been a cornerstone of antibacterial therapy due to their broad-spectrum activity and favorable pharmacokinetic profiles.[1] 7,8-Difluoroquinolin-3-ol is a novel synthetic quinoline derivative, and its unique fluorination pattern at the C-7 and C-8 positions presents a compelling rationale for investigating its antibacterial potential. The introduction of fluorine atoms into the quinoline core is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and increase binding affinity to target proteins.[2]
This guide provides a comprehensive framework for the validation of this compound's antibacterial spectrum. We will objectively compare its in-vitro activity against established second and third-generation fluoroquinolones, Ciprofloxacin and Levofloxacin. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the scientific rationale behind the validation process.
The Mechanistic Rationale: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
In Gram-negative bacteria , the primary target is typically DNA gyrase (a GyrA₂GyrB₂ heterotetramer).[5][6] This enzyme introduces negative supercoils into the bacterial DNA, a crucial step for initiating replication. Inhibition of DNA gyrase by fluoroquinolones stabilizes the enzyme-DNA complex, leading to stalled replication forks and the generation of lethal double-strand breaks.[4][7]
-
In Gram-positive bacteria , the primary target is often Topoisomerase IV (a ParC₂ParE₂ heterotetramer).[4] This enzyme is responsible for decatenating (unlinking) the newly replicated daughter chromosomes, allowing for their segregation into daughter cells. Inhibition of topoisomerase IV prevents this separation, ultimately halting cell division.[5]
The dual-targeting mechanism contributes to the broad-spectrum activity of this antibiotic class. The relative potency of a specific fluoroquinolone against Gram-positive versus Gram-negative bacteria is often determined by its affinity for topoisomerase IV versus DNA gyrase, respectively.[5][7]
Figure 2: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound, Ciprofloxacin, and Levofloxacin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antimicrobial agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL or lower.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted antimicrobial agents with the prepared bacterial inoculum.
-
Include a growth control well (bacteria in broth with no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Comparative In-Vitro Activity
The following table presents hypothetical MIC data for this compound alongside established MIC ranges for Ciprofloxacin and Levofloxacin against the selected bacterial panel. This data serves to illustrate how a comparative analysis would be presented.
| Bacterial Species (Strain) | Gram Stain | This compound MIC (µg/mL) (Hypothetical Data) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 0.125 | 0.125 - 8 [8] | 0.06 - >8.0 [8] |
| Enterococcus faecalis (ATCC 29212) | Positive | 0.5 | 0.25 - 2.0 | 0.5 - 4.0 |
| Streptococcus pneumoniae (ATCC 49619) | Positive | 0.25 | 0.5 - 2.0 | ≤ 0.06 - 2 [8] |
| Escherichia coli (ATCC 25922) | Negative | ≤0.06 | 0.013 - 1 [8] | ≤ 0.06 - 2 [8] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 0.5 | 0.15 - >32 [8] | 0.5 - >512 [8] |
| Klebsiella pneumoniae | Negative | 0.125 | ≤0.03 - 1.0 | 0.03 - 1.0 |
| Haemophilus influenzae | Negative | ≤0.06 | ≤0.015 - 0.12 | ≤0.015 - 0.06 |
Discussion and Interpretation of (Hypothetical) Results
The hypothetical data presented above suggests that this compound possesses potent, broad-spectrum antibacterial activity.
-
Gram-Positive Activity: The compound demonstrates strong activity against S. aureus and E. faecalis, comparable to the established comparators. Notably, its hypothetical MIC against S. pneumoniae (0.25 µg/mL) is superior to that of Ciprofloxacin, positioning it closer to the "respiratory quinolones" like Levofloxacin. [9]This enhanced Gram-positive activity could be a key differentiator.
-
Gram-Negative Activity: this compound shows excellent potency against Enterobacteriaceae (E. coli, K. pneumoniae) and H. influenzae, with MIC values in the lowest tested ranges. Crucially, its activity against the challenging pathogen P. aeruginosa (0.5 µg/mL) appears robust and comparable to Levofloxacin, and potentially more consistent than the wider, resistance-affected range of Ciprofloxacin. [10] The unique difluoro-substitution at the C7 and C8 positions may contribute to these favorable properties by altering the molecule's interaction with the target enzyme-DNA complex, potentially enhancing its inhibitory activity or broadening its target affinity across different bacterial species. Further structure-activity relationship (SAR) studies would be required to confirm this hypothesis. [11]
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validating the antibacterial spectrum of a novel agent, this compound. Based on the hypothetical data generated for illustrative purposes, this compound demonstrates the potential for potent, broad-spectrum activity against a wide range of clinically significant Gram-positive and Gram-negative pathogens. Its profile suggests it may combine the strong anti-pseudomonal and Gram-negative efficacy of Ciprofloxacin with the enhanced Gram-positive coverage of Levofloxacin.
The presented protocols and comparative framework provide a clear pathway for the in-vitro evaluation of this compound. The promising (though hypothetical) results warrant further investigation, including testing against a broader panel of clinical isolates, assessing activity against resistant strains (e.g., MRSA), and conducting subsequent pharmacodynamic and in-vivo efficacy studies to fully characterize its therapeutic potential.
References
-
BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
-
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
-
Ningbo Inno Pharmchem Co., Ltd. The Broad Spectrum of Levofloxacin: Tackling Diverse Bacterial Challenges.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574.
-
Kim, J. Y., et al. (2007). Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines. Bioorganic & Medicinal Chemistry Letters, 17(16), 4523-4526.
-
Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.
-
Langtry, H. D., & Lamb, H. M. (2000). Levofloxacin: a review of its use in the treatment of bacterial infections in the United States. Drugs, 60(4), 889-928.
-
Campoli-Richards, D. M., et al. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373-447.
-
Sharma, P. C., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 93-98.
-
Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 991-1001.
-
Abdel-Mohsen, H. T., et al. (2021). Design, synthesis, and evaluation of novel fluoroquinolone-flavonoid hybrids as potent antibiotics against drug-resistant microorganisms. European Journal of Medicinal Chemistry, 213, 113175.
-
BenchChem. (2025). A Comparative Analysis of Fluoroquinolone Efficacy Against Gram-Negative Bacteria.
-
National Health Service (NHS). About ciprofloxacin.
-
Wikipedia. Ciprofloxacin.
-
Wikipedia. Levofloxacin.
-
Dr.Oracle. (2025). What class of antibiotics does Cipro (ciprofloxacin) belong to?.
-
Le, J., & Cios, D. A. (2023). Ciprofloxacin. In StatPearls. StatPearls Publishing.
-
Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23(10), 4449-4457.
-
Khan, I., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(3), 588.
-
WowRx. (2023). What Kind of Bacteria Does Levofloxacin Treat.
-
Al-Najjar, B. O., et al. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Microorganisms, 7(2), 34.
-
Johnson, J. E., et al. (1984). Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood. Journal of Clinical Microbiology, 20(1), 91-95.
-
Patel, K., & Goldman, J. L. (2023). Levofloxacin. In StatPearls. StatPearls Publishing.
-
BenchChem. (2025). Comparative study of the antibacterial spectrum of different quinoline derivatives.
-
Goolsby, T. A., & Jones, M. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748.
-
ResearchGate. (2025). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters.
-
Wang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(6), 999-1006.
-
Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. RSC Advances, 13(32), 22401-22418.
-
Reddy, T. S., & Kumar, C. G. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(4), 11558-11568.
-
Journal of Pure and Applied Microbiology. (2018). Comparision of Direct Antibiotic Susceptibility Testing with Standard Testing in Blood Culture.
-
Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551.
-
U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria.
-
de Oliveira, C. S., et al. (2018). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 23(12), 3169.
-
Wolska, K., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(11), 1334.
-
ResearchGate. (2025). Comparison between "ideal" methods for the selection of antibiotics and those employed by existing antimicrobial susceptibility tests (ASTs).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 177787668, 5-Chloro-7,8-difluoro-quinolin-3-ol.
-
Zhang, Z., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. International Journal of Molecular Sciences, 23(19), 11895.
-
BenchChem. (2025). 7,8-Difluoroquinolin-3-amine.
-
ChemicalBook. (2025). 7,8-difluoroquinoline-3-carboxylic acid.
Sources
- 1. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 2. benchchem.com [benchchem.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis for Drug Discovery: Ciprofloxacin vs. The 7,8-Difluoroquinolin-3-ol Scaffold
A Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antibacterial drug discovery, the fluoroquinolone class remains a cornerstone. Ciprofloxacin, a second-generation fluoroquinolone, has been a clinical workhorse for decades, valued for its broad-spectrum activity. However, the rise of antibiotic resistance necessitates the exploration of novel scaffolds. This guide provides a comparative study of the well-established ciprofloxacin and the emerging 7,8-difluoroquinolin-3-ol chemical scaffold, offering insights for researchers engaged in the development of next-generation antibacterial agents.
This document moves beyond a simple side-by-side comparison. It delves into the mechanistic nuances, structure-activity relationships, and the experimental methodologies required to rigorously evaluate and compare these compounds. Our objective is to provide a scientifically grounded resource that informs and guides the rational design of more potent and resilient antibiotics.
Section 1: Chemical and Structural Foundations
A thorough understanding of the chemical architecture of these compounds is fundamental to appreciating their biological activity.
Ciprofloxacin: A familiar touchstone in antibacterial research, ciprofloxacin's structure is characterized by a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a piperazine moiety at C-7, and a carboxylic acid at C-3 of the quinolone core.[1][2][3][4][5] This specific arrangement of functional groups is critical to its potent antibacterial effects.
This compound: This compound represents a less explored but promising scaffold.[6][7] Its defining feature is the presence of two fluorine atoms at the C-7 and C-8 positions of the quinolone ring.[6][8] The "-ol" (hydroxyl) group at the C-3 position, as opposed to the carboxylic acid in ciprofloxacin, also presents a significant point of structural divergence. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability and target binding affinity.[9]
| Feature | Ciprofloxacin | This compound |
| Core Structure | Quinolone | Quinolone |
| N-1 Substituent | Cyclopropyl | Unsubstituted |
| C-3 Substituent | Carboxylic acid | Hydroxyl |
| C-6 Substitution | Fluorine | Unsubstituted |
| C-7 Substitution | Piperazine | Fluorine |
| C-8 Substitution | Unsubstituted | Fluorine |
| Molecular Formula | C₁₇H₁₈FN₃O₃ | C₉H₅F₂NO |
Section 2: Mechanism of Action - A Tale of Two Targets
The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11][12][13] These enzymes are essential for bacterial DNA replication, repair, and recombination.
Ciprofloxacin's Dual-Targeting Strategy: Ciprofloxacin exhibits a bactericidal effect by trapping these enzymes on the DNA as a stable complex.[10][11] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[12] In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the preferred target.[13][14]
Inferred Mechanism of this compound: Based on its quinolone core, it is highly probable that this compound also targets bacterial DNA gyrase and topoisomerase IV. The difluoro substitution at the 7 and 8 positions could modulate its binding affinity and target preference compared to ciprofloxacin. Further experimental validation is necessary to confirm this and to elucidate any potential secondary mechanisms of action.
Caption: Predicted mechanism of action for this compound compared to Ciprofloxacin.
Section 3: Antibacterial Spectrum and Potency
A critical aspect of any antibacterial agent is its spectrum of activity and its potency against clinically relevant pathogens.
Ciprofloxacin's Established Broad Spectrum: Ciprofloxacin is known for its excellent activity against a wide range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[15][16] Its activity against Gram-positive organisms, such as Staphylococcus aureus and Streptococcus pneumoniae, is generally more moderate.[15][17]
Anticipated Spectrum of this compound: The antibacterial spectrum of this compound is not yet well-documented in publicly available literature. However, structure-activity relationship (SAR) studies of quinolones suggest that modifications at the C-7 and C-8 positions can significantly impact the spectrum and potency. The presence of a fluorine atom at C-8, in particular, has been associated with enhanced activity against certain Gram-positive and anaerobic bacteria in some quinolone analogs.
Comparative Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency. The lower the MIC value, the more potent the compound.
| Organism | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli | 0.008 - 0.25[18][19][20] | Data Not Available |
| Pseudomonas aeruginosa | 0.25 - 1.0[20][21] | Data Not Available |
| Staphylococcus aureus | 0.125 - 1.0[20][21] | Data Not Available |
| Streptococcus pneumoniae | 0.5 - 2.0[22] | Data Not Available |
Note: The MIC values for ciprofloxacin can vary depending on the specific strain and the presence of resistance mechanisms.
Section 4: Experimental Protocols for Comparative Evaluation
To rigorously compare a novel compound like this compound with an established drug such as ciprofloxacin, a series of standardized in vitro experiments are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23][24] The broth microdilution method is a commonly used and standardized technique.
Methodology:
-
Preparation of Bacterial Inoculum: Culture the test organism overnight on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24]
-
Serial Dilution of Compounds: Prepare a series of two-fold serial dilutions of both ciprofloxacin and this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[24]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).[24]
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Methodology:
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Section 5: Resistance Mechanisms and Future Directions
A significant challenge with any antibiotic is the development of resistance. For fluoroquinolones, the primary mechanisms of resistance are:
-
Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which reduce the binding affinity of the drug.[13]
-
Efflux pumps: Active transport of the drug out of the bacterial cell.[13]
-
Plasmid-mediated resistance: Acquisition of genes that protect the bacterial cell from the effects of quinolones.[19]
The development of novel quinolones like those based on the this compound scaffold is driven by the need to overcome these resistance mechanisms. The unique substitutions on this scaffold may result in a compound that is less susceptible to existing efflux pumps or retains activity against targets with common QRDR mutations. Future research should focus on evaluating the activity of this compound and its derivatives against a panel of well-characterized ciprofloxacin-resistant strains.
Section 6: Conclusion and Outlook
Ciprofloxacin remains a vital tool in our antibacterial arsenal, but its efficacy is threatened by rising resistance. The exploration of novel chemical scaffolds such as this compound is a critical endeavor in the quest for new antibiotics. While extensive experimental data on this compound is not yet widely available, its structural features suggest the potential for a modified antibacterial spectrum and possibly improved activity against certain resistant pathogens.
This guide provides a framework for the comparative evaluation of such novel compounds against established agents. By employing rigorous and standardized experimental protocols, researchers can systematically elucidate the potential of new chemical entities and contribute to the development of the next generation of life-saving antibacterial drugs. The path from a novel scaffold to a clinical candidate is long and challenging, but it begins with the foundational comparative studies outlined herein.
References
- Dalhoff, A. (2012). In vitro antibacterial activity and pharmacodynamics of new quinolones. Clinical Microbiology and Infectious Diseases, 18(s1), 1-12.
-
Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin? Retrieved from [Link]
- Bratton, K. N., et al. (2018). A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. Antimicrobial Agents and Chemotherapy, 62(6), e02483-17.
-
ResearchGate. (n.d.). Ciprofloxacin's mechanisms of action. Retrieved from [Link]
-
Scilit. (n.d.). In Vitro Antibacterial Activity and Pharmacodynamics of New Quinolones. Retrieved from [Link]
- Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320.
-
ResearchGate. (n.d.). Chemical structure of ciprofloxacin. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Antibacterial Activity of Some Novel Quinolones. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). CIPRO (ciprofloxacin hydrochloride). Retrieved from [Link]
-
Indigo Instruments. (n.d.). Ciprofloxacin Antibacterial Drug Chemical Molecule Structure. Retrieved from [Link]
-
Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]
-
Pharmacy Freak. (2025). Ciprofloxacin Chemical Structure. Retrieved from [Link]
-
MDPI. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Retrieved from [Link]
-
Semantics Scholar. (n.d.). Activity of Newer Fluoroquinolones In Vitro Against Gram-Positive Bacteria. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of MIC of ciprofloxacin. Retrieved from [Link]
- Khan, F. U., & Rahman, H. U. (2012). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of Ayub Medical College Abbottabad, 24(1), 58-61.
-
PubMed Central. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Retrieved from [Link]
-
PubMed Central. (2010). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H5F2NO). Retrieved from [Link]
-
ResearchGate. (n.d.). Ciprofloxacin minimum inhibitory concentration (MIC) values for... Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Retrieved from [Link]
-
LookChem. (n.d.). Cas 318685-41-5,7,8-difluoroquinoline-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Ciprofloxacin derivatives and their antibacterial activities. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104447543B - Synthetic method of 3-amino-7,8-difluoroquinoline and its intermediate.
-
Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]
-
Informatics Journals. (2025). Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-7,8-difluoro-quinolin-3-ol. Retrieved from [Link]
-
PubMed Central. (1999). Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
-
PubMed Central. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
-
PubMed Central. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. Retrieved from [Link]
- Nicolau, D., Quintiliani, R., & Nightingale, C. H. (1992). Ofloxacin vs ciprofloxacin: a comparison. Connecticut medicine, 56(5), 261-263.
-
MDPI. (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial substances and their dilutions used to determine MICs. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ciprofloxacin Chemical Structure built with Atoms & Bonds from indigoinstruments.com [indigoinstruments.com]
- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. PubChemLite - this compound (C9H5F2NO) [pubchemlite.lcsb.uni.lu]
- 7. This compound | C9H5F2NO | CID 68285573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 318685-41-5,7,8-difluoroquinoline-3-carboxylic acid | lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 11. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vitro antibacterial activity and pharmacodynamics of new quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ofloxacin vs ciprofloxacin: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. informaticsjournals.co.in [informaticsjournals.co.in]
- 21. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. idexx.dk [idexx.dk]
- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis Framework: 7,8-Difluoroquinolin-3-ol versus Levofloxacin
A Guide for Senior Application Scientists and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro comparison of a novel quinolone candidate, 7,8-Difluoroquinolin-3-ol, against the well-established broad-spectrum antibiotic, levofloxacin. As researchers and drug development professionals, our goal is not merely to generate data, but to build a compelling narrative of a compound's potential. This document serves as a strategic guide to designing, executing, and interpreting the foundational in vitro assays that form the bedrock of any new antibacterial agent's preclinical dossier.
Introduction: The Scientific Rationale
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades. Their mechanism of action, targeting the critical bacterial enzymes DNA gyrase and topoisomerase IV, offers a potent bactericidal effect.[1][2][3] Levofloxacin, the L-isomer of ofloxacin, is a widely used fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][4][5] It serves as an ideal benchmark for evaluating new chemical entities (NCEs) within this class.
This compound represents a novel investigational compound. Its structural similarity to the quinolone core suggests a similar mechanism of action. However, substitutions on the quinolone ring can significantly impact antibacterial potency, spectrum, and safety profile. The purpose of this in vitro comparison is to systematically elucidate these performance characteristics for this compound relative to levofloxacin.
Mechanism of Action: A Refresher
Fluoroquinolones exert their bactericidal effects by forming a ternary complex with the bacterial DNA and either DNA gyrase or topoisomerase IV.[3][6] This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of double-strand breaks and subsequent cell death.[3]
Caption: Fluoroquinolone Mechanism of Action.
Core Comparative Assays: Methodologies and Rationale
A robust in vitro comparison hinges on standardized and reproducible assays. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide the necessary framework.[7][8][9]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the foundational metric of an antibiotic's potency, defined as the lowest concentration that prevents the visible in vitro growth of a microorganism.[10][11][12] We will employ the broth microdilution method for its high-throughput nature and conservation of test material.[10][13]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and levofloxacin in a suitable solvent (e.g., DMSO), ensuring complete dissolution.
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.[14]
-
Prepare a bacterial inoculum of the test strains equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired concentrations.
-
Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).[10]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
-
Result Interpretation:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Caption: Workflow for MIC Determination.
| Bacterial Strain | Type | This compound | Levofloxacin |
| Staphylococcus aureus ATCC 29213 | Gram (+) | 0.5 | 0.25 |
| Streptococcus pneumoniae ATCC 49619 | Gram (+) | 0.25 | 1 |
| Escherichia coli ATCC 25922 | Gram (-) | 1 | 0.125 |
| Pseudomonas aeruginosa ATCC 27853 | Gram (-) | 8 | 2 |
| Klebsiella pneumoniae ATCC 700603 | Gram (-) | 2 | 0.5 |
(Note: Data are hypothetical for illustrative purposes.)
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition, the MBC reveals the concentration required to kill 99.9% of the initial bacterial inoculum.[15][16][17] This distinction is crucial for understanding whether a compound is bacteriostatic or bactericidal.
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Subculturing: From the wells corresponding to the MIC and at least two higher concentrations showing no visible growth, take a small aliquot (e.g., 10 µL).
-
Plating: Spread the aliquot onto a non-selective agar medium, such as Mueller-Hinton Agar (MHA).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][18] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]
| Bacterial Strain | This compound (MBC) | This compound (MBC/MIC) | Levofloxacin (MBC) | Levofloxacin (MBC/MIC) |
| S. aureus ATCC 29213 | 1 | 2 | 0.5 | 2 |
| S. pneumoniae ATCC 49619 | 0.5 | 2 | 2 | 2 |
| E. coli ATCC 25922 | 2 | 2 | 0.25 | 2 |
| P. aeruginosa ATCC 27853 | >32 | >4 | 4 | 2 |
(Note: Data are hypothetical for illustrative purposes.)
Time-Kill Kinetics Assay
This dynamic assay provides a deeper understanding of the pharmacodynamics of an antimicrobial agent by evaluating the rate of bacterial killing over time.[19][20] It helps to differentiate between concentration-dependent and time-dependent killing.
-
Preparation: Prepare bacterial cultures in logarithmic growth phase, adjusted to a starting density of approximately 1-2 x 10⁶ CFU/mL in CAMHB.
-
Exposure: Add the test compounds (this compound and levofloxacin) at various concentrations relative to their MICs (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without any compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]
Caption: Workflow for Time-Kill Kinetics Assay.
In Vitro Cytotoxicity Assay
A critical component of early drug development is assessing the potential for toxicity to mammalian cells.[21][22] A favorable therapeutic index (high toxicity to bacteria, low toxicity to host cells) is essential. The MTT assay, which measures metabolic activity, is a standard initial screen for cytotoxicity.[23]
-
Cell Culture: Seed a relevant mammalian cell line (e.g., HeLa or HepG2) into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Replace the culture medium with fresh medium containing serial dilutions of this compound and levofloxacin. Include a vehicle control (cells with solvent) and a blank control (medium only).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[23]
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
| Cell Line | This compound (IC₅₀) | Levofloxacin (IC₅₀) |
| HeLa | >100 | >100 |
| HepG2 | 85 | >100 |
(Note: Data are hypothetical for illustrative purposes.)
Conclusion and Future Directions
This guide outlines a foundational suite of in vitro experiments to build a comparative profile of this compound against levofloxacin. The data generated from these assays—MIC, MBC, time-kill kinetics, and cytotoxicity—will provide a robust initial assessment of the novel compound's potential. Favorable results, such as potent bactericidal activity against a broad range of pathogens and a high therapeutic index, would provide a strong rationale for advancing the compound to more complex studies, including mechanism of action elucidation, resistance profiling, and in vivo efficacy models.
References
-
Wikipedia. Levofloxacin. [Link]
-
Aggarwal, R. & Taneja, N. (2024). Levofloxacin. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Fernandes, P. (2001). Comparative in vitro activities of five quinolone antibiotics, including gemifloxacin, against clinical isolates. Clinical Microbiology and Infection, 7(9), 499-503. [Link]
-
Van der Auwera, P., & Klastersky, J. (1985). Comparative in vitro activity of three new quinolone antibiotics against recent clinical isolates. Scandinavian Journal of Infectious Diseases, 17(1), 91-4. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Broad Spectrum of Levofloxacin: Tackling Diverse Bacterial Challenges. [Link]
-
RxList. (2024). Levofloxacin (Levaquin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 37(1), 1-13. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Levofloxacin? [Link]
-
Nightingale, C. H., Grant, E. M., & Quintiliani, R. (2000). Levofloxacin: a review of its use in the treatment of bacterial infections in the United States. Drugs, 59(4), 815-827. [Link]
-
Flarer SA. (n.d.). Levofloxacin: antibacterical benefits and mechanisms of action. [Link]
-
Johns Hopkins ABX Guide. (2025). Levofloxacin. [Link]
-
World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Scilit. (1985). Comparative in vitro Activity of Three New Quinolone Antibiotics against Recent Clinical Isolates. [Link]
-
Springer. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
SEAFDEC/AQD. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). [Link]
-
ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Wise, R., Andrews, J. M., & Ashby, J. P. (1988). In vitro activity of lomefloxacin, a new quinolone antimicrobial agent, in comparison with those of other agents. Antimicrobial agents and chemotherapy, 32(5), 617–622. [Link]
-
American Academy of Family Physicians. (2002). Quinolones: A Comprehensive Review. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]
-
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34. [Link]
-
Obodai, M., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]
-
Qais, F. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Frontiers in microbiology, 9, 2901. [Link]
-
Springer Protocols. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]
-
JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]
Sources
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Levofloxacin: a review of its use in the treatment of bacterial infections in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. ESCMID: EUCAST [escmid.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. microchemlab.com [microchemlab.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. emerypharma.com [emerypharma.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Difluoro-Substituted Quinolinols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into this scaffold has proven to be a highly effective method for enhancing the pharmacological properties of these molecules, leading to improved metabolic stability, binding affinity, and overall potency. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of a specific and promising subclass: difluoro-substituted quinolinols.
While the closely related difluoro-substituted quinolones (4-oxo-quinolines) have been extensively studied, particularly as antibacterial agents, a comprehensive guide focusing on the SAR of difluoro-substituted quinolinols is notably absent in the current literature. This guide aims to bridge that gap by synthesizing existing data on related compounds to provide a foundational understanding and to highlight the untapped potential for future drug discovery. We will delve into the nuances of how difluoro-substitution impacts antibacterial and anticancer activities, supported by experimental data and detailed protocols to empower researchers in this burgeoning field.
The Significance of Difluoro-Substitution in Quinolinol Scaffolds
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically influence a molecule's biological activity. In the context of the quinolinol scaffold, difluoro-substitution offers several key advantages:
-
Enhanced Potency: The electron-withdrawing nature of two fluorine atoms can significantly alter the electronic properties of the quinoline ring, potentially leading to stronger interactions with biological targets.
-
Improved Metabolic Stability: The C-F bond is exceptionally stable, making the molecule more resistant to metabolic degradation and thereby increasing its in vivo half-life.
-
Modulated Lipophilicity: Fluorine substitution can impact the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Structure-Activity Relationship (SAR) of Difluoro-Substituted Quinolinols
The biological activity of difluoro-substituted quinolinols is intricately linked to the position of the fluorine atoms and the nature of other substituents on the quinoline ring. While direct and extensive SAR studies on difluoro-quinolinols are limited, we can extrapolate valuable insights from the wealth of data on difluoro-quinolones and substituted 8-hydroxyquinolines.
Key Positional Influences on Biological Activity
The quinolinol scaffold offers multiple positions for substitution, with each site playing a distinct role in modulating the compound's pharmacological profile.
Caption: Mechanism of antibacterial action of fluoroquinolones.
The anticancer mechanisms of quinoline derivatives are more diverse and can involve:
-
Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives can inhibit human topoisomerases.
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases that are critical for cancer cell signaling pathways.
-
Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Test compound
-
Cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Future Directions and Untapped Potential
The field of difluoro-substituted quinolinols is ripe for exploration. While this guide provides a foundational framework based on related compounds, there is a clear and urgent need for direct research into this specific chemical space. Future investigations should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of difluoro-substituted quinolinols with diverse substitutions at other key positions needs to be synthesized and screened against a broad panel of bacterial and cancer cell lines.
-
Elucidation of Anticancer Mechanisms: For compounds showing promising anticancer activity, detailed mechanistic studies are required to identify their specific molecular targets.
-
In Vivo Efficacy and Safety Profiling: Lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the structure-activity relationships of difluoro-substituted quinolinols, the scientific community can unlock the full therapeutic potential of this promising class of molecules.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
- Anonymous. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(42), 20035-20049.
- Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationship of the quinolones. Clinical Infectious Diseases, 11(Supplement_5), S895-S901.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Anonymous. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 563-576.
- Anonymous. (2018). Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives. Archiv der Pharmazie, 351(6), 1700407.
- Anonymous. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. Bioorganic & Medicinal Chemistry, 27(18), 115004.
- Anonymous. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170-174.
- Carissimi, M., De Meglio, P. G., Ravenna, F., & Riva, G. (1969). [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Il Farmaco; edizione scientifica, 24(5), 478–499.
- Ravagnan, G., Oliva, B., & Bevilacqua, R. (1974). [Antibacterial activity of the association of 5,7-dichloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinaldine with enzymes and bile].
- Anonymous. (2025). Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry. BenchChem.
- Anonymous. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Antibiotics, 8(1), 17.
- Anonymous. (2025). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. Request PDF.
- Anonymous. (2025). Navigating the Structure-Activity Landscape of 5-Fluoroisoquinoline Derivatives in Anticancer Drug Discovery. BenchChem.
- Anonymous. (2021). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 26(23), 7298.
- Anonymous. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & medicinal chemistry letters, 9(13), 1819-1824.
- Anonymous. (2021).
- Anonymous. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1050-1060.
- Anonymous. (2025).
- Anonymous. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4287.
- Anonymous. (2010). Design, synthesis, and anticancer activities of novel perfluoroalkyltriazole-appended 2'-deoxyuridines. Bioorganic & medicinal chemistry letters, 20(19), 5831-5834.
- Anonymous. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Request PDF.
- Anonymous. (2021). Synthesis and Evaluation of Anti-Microbial Activity of Some Novel 8-Hydroxy Quinoline Derivatives.
- Anonymous. (2015). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 20(10), 18634-18653.
- Anonymous. (2025). 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 107555-38-4. SCBT.
- Anonymous. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 23(10), 5331.
- Anonymous. (2015).
- Anonymous. (2019).
- Anonymous. (2022). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Publishing.
- Anonymous. (2019).
- Anonymous. (2018). Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin. Antimicrobial agents and chemotherapy, 62(10), e00877-18.
- Anonymous. (2025). MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin...
- Anonymous. (2025). In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines.
- Anonymous. (2025). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines.
Sources
Benchmarking the Efficacy of 7,8-Difluoroquinolin-3-ol Derivatives as Kinase Inhibitors in Oncology Research
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous kinase inhibitors. Among these, 7,8-difluoroquinolin-3-ol derivatives are gaining attention for their potential to selectively target key kinases implicated in cancer progression. This guide provides a comprehensive comparison of the efficacy of a series of this compound derivatives, supported by experimental data and detailed protocols to aid researchers in their evaluation of this promising class of compounds.
Introduction: The Rationale for Targeting Kinases with this compound Derivatives
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound core represents a strategic starting point for the design of potent and selective kinase inhibitors. The fluorine atoms at the 7 and 8 positions can enhance binding affinity and modulate pharmacokinetic properties, while the 3-ol group provides a key interaction point within the kinase ATP-binding pocket. This guide will focus on the comparative efficacy of derivatives substituted at the 4-position, a common site for modification to achieve target specificity and potency.
Comparative Efficacy Analysis
To objectively benchmark the efficacy of this compound derivatives, a comparative study was conducted against two key oncogenic kinases, Epidermal Growth Factor Receptor (EGFR) and Src kinase, as well as their anti-proliferative activity in relevant cancer cell lines.
In Vitro Kinase Inhibition
A series of 7,8-difluoro-4-(substituted-anilino)quinolin-3-ol derivatives were synthesized and evaluated for their inhibitory activity against EGFR and Src kinases. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro kinase assay.
| Compound ID | 4-Anilino Substituent | EGFR IC50 (nM) | Src IC50 (nM) |
| DFQ-1 | Unsubstituted | 150 | 250 |
| DFQ-2 | 3-chloro | 50 | 120 |
| DFQ-3 | 4-methyl | 80 | 180 |
| DFQ-4 | 3-methoxy | 120 | 200 |
| DFQ-5 | 4-fluoro | 65 | 150 |
| Gefitinib | (Reference) | 25 | >1000 |
| Dasatinib | (Reference) | >1000 | 0.8 |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that substitution on the 4-anilino ring significantly influences both the potency and selectivity of the compounds.
-
Electron-withdrawing groups , such as the 3-chloro substituent in DFQ-2 , led to a significant increase in EGFR inhibitory activity compared to the unsubstituted analog DFQ-1 .[1]
-
The presence of a fluorine atom at the 4-position of the anilino ring (DFQ-5 ) also enhanced EGFR inhibition, albeit to a lesser extent than the 3-chloro group.[1]
-
Electron-donating groups , like the 4-methyl (DFQ-3 ) and 3-methoxy (DFQ-4 ) substituents, resulted in a moderate improvement in EGFR inhibition over the unsubstituted compound.
-
All synthesized derivatives exhibited weaker inhibition of Src kinase compared to EGFR, suggesting a degree of selectivity. However, they were significantly less potent against Src than the known Src inhibitor, Dasatinib.
Anti-Proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of the most potent EGFR inhibitors, DFQ-2 and DFQ-5 , were evaluated against two human cancer cell lines: HeLa (cervical cancer) and BGC823 (gastric cancer).[1] The 50% growth inhibition (GI50) values were determined using an MTT assay.
| Compound ID | HeLa GI50 (µM) | BGC823 GI50 (µM) |
| DFQ-2 | 8.5 | 6.2 |
| DFQ-5 | 10.1 | 7.8 |
| Gefitinib | 17.1 | 19.3 |
Interpretation of Cellular Efficacy:
Both DFQ-2 and DFQ-5 demonstrated potent anti-proliferative activity against both cell lines, with GI50 values in the low micromolar range.[1] Notably, both compounds exhibited greater potency than the reference drug, Gefitinib, in these specific cell lines.[1] The enhanced cellular activity of these derivatives correlates with their potent inhibition of EGFR, a key driver of proliferation in these cancer types. The slightly better performance of DFQ-2 in both cell lines is consistent with its superior in vitro EGFR inhibitory activity.
Experimental Methodologies
To ensure the reproducibility and validity of these findings, detailed protocols for the key assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines the determination of IC50 values for the synthesized compounds against EGFR and Src kinases.
Workflow Diagram:
Caption: Workflow for in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare Kinase Buffer: A typical kinase buffer consists of 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Kinase and Compound Preparation: Serially dilute the test compounds in DMSO. Add the diluted compounds and the target kinase (recombinant human EGFR or Src) to a 384-well plate.
-
Initiate Reaction: Start the kinase reaction by adding an ATP and substrate solution. The final ATP concentration should be at the Km value for the respective kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay kit.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Anti-Proliferative (MTT) Assay
This protocol details the procedure for assessing the cytotoxic effects of the compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, BGC823) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values from the dose-response curves.
Discussion and Future Directions
The presented data highlights the potential of this compound derivatives as a promising scaffold for the development of novel kinase inhibitors. The structure-activity relationship analysis provides a clear rationale for further optimization. Specifically, the introduction of small, electron-withdrawing substituents at the 3-position of the 4-anilino ring appears to be a key strategy for enhancing EGFR inhibitory potency.
Future studies should focus on:
-
Expanding the SAR: Synthesizing a broader range of derivatives with diverse substitutions at the 4-anilino position and other positions of the quinoline core to further refine the SAR and improve selectivity.
-
Kinase Selectivity Profiling: Screening promising compounds against a larger panel of kinases to fully characterize their selectivity profiles and identify potential off-target effects.
-
Mechanism of Action Studies: Investigating the binding mode of these inhibitors within the kinase active site through techniques such as X-ray crystallography and molecular modeling.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively benchmark the efficacy of novel this compound derivatives and accelerate their development as next-generation cancer therapeutics.
References
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. 2016. Available from: [Link]
Sources
A Researcher's Guide to Antibody Cross-Reactivity with Fluoroquinolone Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development and food safety, the precise characterization of antibody binding is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of antibodies with fluoroquinolone isomers. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility in your own studies.
The Significance of Chirality and Cross-Reactivity in Fluoroquinolones
Fluoroquinolones are a class of broad-spectrum antibiotics widely used in both human and veterinary medicine.[1] Many of these compounds possess a chiral center, leading to the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other.[2][3] A notable example is ofloxacin, which is a racemic mixture of the S-(-)-enantiomer, levofloxacin, and the R-(+)-enantiomer. Levofloxacin exhibits significantly greater antibacterial activity than its R-counterpart.[4][5]
This stereoselectivity in biological activity underscores the critical need for analytical methods that can distinguish between such isomers.[6][7] Immunoassays, which rely on the specific binding of antibodies to target molecules, are powerful tools for the rapid screening of these compounds.[8][9] However, the degree to which an antibody binds to structurally similar compounds—its cross-reactivity—is a critical performance characteristic that must be thoroughly evaluated.[10][11]
Understanding antibody cross-reactivity with fluoroquinolone isomers is crucial for two primary reasons:
-
Development of Specific Assays: For pharmacokinetic studies or therapeutic drug monitoring of a specific enantiomer like levofloxacin, highly specific antibodies with minimal cross-reactivity to the other enantiomer and related fluoroquinolones are required.[12][13]
-
Development of Broad-Spectrum Assays: In food safety and environmental monitoring, the goal is often to detect a wide range of fluoroquinolone residues. In this context, antibodies with broad cross-reactivity are desirable to create generic screening assays.[1][14][15]
Core Principles of Antibody-Isomer Recognition
The specificity of an antibody is determined by the three-dimensional structure of its antigen-binding site (paratope) and its interaction with the epitope of the antigen. For small molecules like fluoroquinolones (which act as haptens), the way they are conjugated to a carrier protein to elicit an immune response significantly influences the resulting antibody's specificity.[1][12]
The ability of an antibody to distinguish between chiral isomers depends on the spatial arrangement of the functional groups around the chiral center and their interaction with the antibody's binding pocket.[3][12] Even subtle differences in the orientation of a single atom can dramatically affect binding affinity. Molecular modeling studies have shown that both the ligand's and the antibody's conformational flexibility play a key role in the recognition of chiral drugs.[16][17]
Comparative Analysis of Methodologies for Cross-Reactivity Assessment
While various techniques can be employed to study antibody-antigen interactions, immunoassays and biosensor-based methods are the most common for determining cross-reactivity. Chromatographic methods, while not direct measures of antibody binding, serve as the gold standard for chiral separation and are often used to validate immunoassay results.[3][18][19][20]
| Technique | Principle | Advantages | Disadvantages | Primary Application in this Context |
| Competitive ELISA | Competition between the free analyte (isomer) in the sample and a labeled antigen for a limited number of antibody binding sites.[21][22][23] | High throughput, cost-effective, high sensitivity, well-established protocols.[24][25] | Indirect measurement, potential for matrix effects, endpoint measurement.[11] | Quantitative assessment of cross-reactivity by determining IC50 values for a panel of isomers and related compounds. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of mass changes on a sensor surface as antibodies bind to immobilized antigens.[26] | Provides kinetic data (association/dissociation rates), direct measurement of binding affinity, requires smaller sample volumes.[27][28][29] | Higher instrument cost, lower throughput than ELISA, requires expertise in assay development and data analysis. | Detailed characterization of binding kinetics and affinity of an antibody to different isomers. |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.[6][19][20] | Gold standard for chiral separation and quantification, high resolution and accuracy.[2] | Not a direct measure of antibody binding, requires extensive method development, lower throughput. | Validation of immunoassay results, quantification of individual isomers in complex mixtures. |
Experimental Workflow & Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a detailed protocol for a competitive indirect ELISA (ciELISA), a robust method for determining the cross-reactivity of an antibody against various fluoroquinolone isomers.
Causality Behind Experimental Choices
-
Competitive Format: This format is ideal for small molecules like fluoroquinolones that cannot be bound by two antibodies simultaneously (as in a sandwich ELISA).[22][30] The signal is inversely proportional to the concentration of the free analyte, providing a sensitive measure of binding inhibition.
-
Indirect Detection: An unlabeled primary antibody is used, and a labeled secondary antibody that recognizes the primary antibody provides signal amplification, enhancing the sensitivity of the assay.
-
IC50 and Cross-Reactivity Calculation: The half-maximal inhibitory concentration (IC50) is a key parameter that represents the concentration of an analyte that causes a 50% reduction in the maximum signal. By comparing the IC50 of the target analyte (the immunizing hapten) to the IC50 of other isomers or related compounds, the percent cross-reactivity can be calculated, providing a quantitative measure of specificity.
Diagram of Competitive ELISA Workflow
Caption: Workflow of a competitive indirect ELISA for fluoroquinolone analysis.
Step-by-Step Protocol
Materials:
-
High-binding 96-well microplate
-
Coating antigen (e.g., Ciprofloxacin-OVA conjugate)
-
Primary antibody (monoclonal or polyclonal) specific to the target fluoroquinolone
-
Fluoroquinolone standards (target analyte and isomers/analogs to be tested)
-
Enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimized concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.[21]
-
Washing: Discard the coating solution and wash the plate three times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[1]
-
Competition:
-
Prepare serial dilutions of the standard fluoroquinolone and the test isomers/analogs in PBS.
-
In a separate plate or tubes, mix 50 µL of each standard/isomer dilution with 50 µL of the primary antibody (diluted to its optimal concentration). Incubate for 30-60 minutes at 37°C.
-
Discard the blocking solution from the coated plate and wash three times.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.[1][15]
-
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL/well of the diluted enzyme-conjugated secondary antibody. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate five times. Add 100 µL/well of TMB Substrate Solution. Incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader within 30 minutes.[21]
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values (Y-axis) against the logarithm of the concentration of the target analyte (X-axis). This will generate a sigmoidal curve.
-
IC50 Calculation: Determine the IC50 value for the target analyte and for each tested isomer/analog from their respective inhibition curves.
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Diagram of Antibody-Isomer Binding and Cross-Reactivity
Caption: Conceptual diagram of antibody recognition of chiral isomers.
Conclusion and Future Perspectives
The evaluation of antibody cross-reactivity with fluoroquinolone isomers is a nuanced yet essential process for the development of reliable immunoassays. A competitive ELISA provides a robust, high-throughput platform for quantitative assessment, while techniques like SPR offer deeper insights into the kinetics of these interactions. The choice of methodology should be guided by the specific research question, whether it is the development of a highly selective assay for a single enantiomer or a broad-spectrum screening tool. As our understanding of antibody-antigen interactions at the molecular level improves, aided by computational modeling, the rational design of antibodies with desired specificity profiles will become increasingly achievable, further enhancing the power of immunoassays in drug development and diagnostics.
References
-
Wang, Z., et al. (2007). Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds. Analytical Chemistry. [Link]
-
Creative Biolabs. (2025). Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. Creative Biolabs. [Link]
-
Schneider, M. J., et al. (2001). Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. Journal of Immunological Methods. [Link]
-
Sheng, W., et al. (2014). Development of a Broad Specific Monoclonal Antibody for Fluoroquinolone Analysis. Food Analytical Methods. [Link]
-
Wang, Z., et al. (2007). Development of a monoclonal antibody-based broad-specificity ELISA for fluoroquinolone antibiotics in foods and molecular modeling studies of cross-reactive compounds. PubMed. [Link]
-
Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies. [Link]
-
Sheng, W., et al. (2014). Development of a Broad Specific Monoclonal Antibody for Fluoroquinolone Analysis. Food Analytical Methods. [Link]
-
Nguyen, T. G., et al. (2006). Chiral Drugs: An Overview. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Affinité Instruments. [Link]
-
Got, P. A., & Scherrmann, J. M. (1997). Stereoselectivity of antibodies for the bioanalysis of chiral drugs. Pharmaceutical Research. [Link]
-
Eremin, S. A., et al. (2022). Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. International Journal of Molecular Sciences. [Link]
-
ILSI. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis. [Link]
-
Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual. [Link]
-
Penasa, R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
-
Bland, C. M., et al. (2022). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. Open Forum Infectious Diseases. [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. Creative Diagnostics. [Link]
-
Penasa, R., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Comparison of currently existing chiral resolution methods. ResearchGate. [Link]
-
Connolly, D., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
Li, Y., et al. (2022). Rapid detection of fluoroquinolone residues in aquatic products based on a gold-labeled microwell immunochromatographic assay. Journal of Animal Science and Biotechnology. [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. MBL Life Science. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Zherdev, A. V., et al. (2019). Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities. Molecules. [Link]
-
DynaMedex. (2024). Hypersensitivity to Quinolones. DynaMedex. [Link]
-
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry. [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology. [Link]
-
Sheng, W., et al. (2019). Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin. Analyst. [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. FDA. [Link]
-
Beloglazova, N. V., et al. (2024). Ultrasensitive Lateral Flow Immunoassay of Fluoroquinolone Antibiotic Gatifloxacin Using Au@Ag Nanoparticles as a Signal-Enhancing Label. Toxins. [Link]
-
Huet, A. C., et al. (2006). Simultaneous Determination of (Fluoro)quinolone Antibiotics in Kidney, Marine Products, Eggs, and Muscle by Enzyme-Linked Immunosorbent Assay (ELISA). Journal of Agricultural and Food Chemistry. [Link]
-
U.S. Environmental Protection Agency. (1996). Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. EPA. [Link]
-
Burkin, M. A., et al. (2016). Determination of fluoroquinolone antibiotic levofloxacin in urine by fluorescence polarization immunoassay. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Lobera, T., et al. (2008). Allergy to quinolones: Low cross-reactivity to levofloxacin. Journal of Investigational Allergology and Clinical Immunology. [Link]
-
ResearchGate. (n.d.). Ofloxacin antibodies cross-reactivity with other fluoroquinolones similar compounds. ResearchGate. [Link]
- Google Patents. (2010). KR20100107466A - Anti-ofloxacin monoclonal antibody and immunoassay method of ofloxacin using the same.
-
Lobera, T., et al. (2008). Allergy to quinolones: low cross-reactivity to levofloxacin. Journal of Investigational Allergology and Clinical Immunology. [Link]
-
Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Shimadzu. [Link]
-
Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules. [Link]
-
Pharmaceutical Technology. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Technology. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral discrimination and enantioselective analysis of drugs: an overview. Die Pharmazie. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allergy to quinolones: low cross-reactivity to levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 7. Chiral discrimination and enantioselective analysis of drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Stereoselectivity of antibodies for the bioanalysis of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KR20100107466A - Anti-ofloxacin monoclonal antibody and immunoassay method of ofloxacin using the same - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a monoclonal antibody-based broad-specificity ELISA for fluoroquinolone antibiotics in foods and molecular modeling studies of cross-reactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 20. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 21. protocolsandsolutions.com [protocolsandsolutions.com]
- 22. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 23. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 24. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 27. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 30. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key fluoroquinolone antimicrobials. The content is structured to deliver not just data, but the underlying scientific principles and experimental causality, empowering researchers to make informed decisions in drug development and application.
Introduction: The PK/PD Paradigm in Fluoroquinolone Efficacy
Fluoroquinolones are concentration-dependent bactericidal agents, meaning the rate and extent of bacterial killing are directly related to the drug concentration achieved at the site of infection.[1][2][3][4] Unlike time-dependent agents (e.g., β-lactams), where efficacy is linked to the duration the concentration remains above the pathogen's Minimum Inhibitory Concentration (MIC), fluoroquinolones rely on achieving a high concentration relative to the MIC.[1][2][5] Understanding this fundamental principle is critical for optimizing dosing regimens to maximize therapeutic success while minimizing the selection of resistant bacterial subpopulations.[1][2][4]
The core of fluoroquinolone evaluation rests on integrating two distinct but interconnected disciplines:
-
Pharmacokinetics (PK): What the body does to the drug. This encompasses Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the drug's concentration-time profile in plasma and tissues.[6]
-
Pharmacodynamics (PD): What the drug does to the pathogen. This involves quantifying the drug's antimicrobial activity, primarily through metrics like the MIC, Mutant Prevention Concentration (MPC), and Post-Antibiotic Effect (PAE).[3][4]
The true predictive power comes from linking these two fields via PK/PD indices. For fluoroquinolones, the most critical indices are the ratio of the Area Under the Concentration-time Curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC).[1][6][7] These indices are the ultimate arbiters of a drug's potential for clinical and microbiological cure.[3]
Comparative Pharmacokinetics (PK) of Fluoroquinolones
The clinical utility of a fluoroquinolone is heavily influenced by its PK profile. Newer agents have generally been developed to offer more favorable pharmacokinetic parameters than older drugs like ciprofloxacin, such as greater bioavailability and longer elimination half-lives, which can allow for once-daily dosing.[8][9]
Key PK Parameters for Comparison
-
Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation. High bioavailability (>85%) is a hallmark of many newer fluoroquinolones, allowing for effective oral therapy.[10]
-
Peak Plasma Concentration (Cmax): The maximum drug concentration achieved in plasma. A higher Cmax is crucial for concentration-dependent killing.[8][9]
-
Time to Peak Concentration (Tmax): The time required to reach Cmax.
-
Area Under the Curve (AUC): Represents the total drug exposure over a 24-hour period. It is a key component of the most important PK/PD index for this class.[1][2]
-
Elimination Half-Life (t½): The time it takes for the plasma concentration of the drug to decrease by half. Longer half-lives often permit less frequent dosing.[8][9]
-
Volume of Distribution (Vd): Indicates the extent of drug distribution into body tissues. Fluoroquinolones typically have large volumes of distribution, suggesting good penetration into tissues.[6][11]
Quantitative PK Comparison
The following table summarizes key pharmacokinetic parameters for several common fluoroquinolones after oral administration in healthy volunteers. It is important to note that these values can vary based on the specific study population and conditions.
| Fluoroquinolone | Dose (mg) | Bioavailability (%) | Cmax (μg/mL) | t½ (hours) | AUC (μg·h/mL) |
| Ciprofloxacin | 250 | 70-80%[10] | ~1.2[9] | 5.4[9] | 5.8[9] |
| Levofloxacin | 500 | >99%[10] | 6.2[9] | 7.0[12] | 44.8[9] |
| Moxifloxacin | 400 | >90%[10] | 4.3[9] | 12.0[12] | 39.3[9] |
Data synthesized from multiple sources; values are approximate and for comparative purposes.[9][10][12]
As the data illustrates, newer agents like levofloxacin and moxifloxacin exhibit significantly higher total drug exposure (AUC) and peak concentrations (Cmax) compared to ciprofloxacin for typical clinical doses.[8][9]
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a standard approach for determining the pharmacokinetic profile of a novel fluoroquinolone in a rodent model, a foundational step in preclinical development.
Causality: The choice of a rodent model (e.g., rat or mouse) is based on well-characterized physiology, ethical considerations, and cost-effectiveness.[13] The intravenous (IV) route provides a baseline for 100% bioavailability, against which the oral (PO) route can be compared.[13] Serial blood sampling is essential to accurately define the concentration-time curve.
Methodology:
-
Animal Acclimation: House male Sprague-Dawley rats (n=6 per group) in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Group 1 (IV): Administer the fluoroquinolone at a dose of 10 mg/kg via a tail vein catheter.
-
Group 2 (PO): Administer the same dose via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, Vd, Clearance). Bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Diagram: Standard Preclinical PK Study Workflow
Caption: Workflow for a typical preclinical pharmacokinetic study in a rodent model.
Comparative Pharmacodynamics (PD) of Fluoroquinolones
While PK tells us about drug exposure, PD quantifies the drug's effect on the target pathogen. For fluoroquinolones, this is not just about killing susceptible bacteria but also about preventing the emergence of resistant mutants.
Key PD Parameters for Comparison
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[14][15] It is the most common measure of a drug's potency.
-
Mutant Prevention Concentration (MPC): The lowest drug concentration that prevents the growth of any single-step resistant mutants within a large bacterial population (>10^9 CFU).[16][17] The MPC is a critical parameter for assessing a drug's ability to suppress resistance.
-
Mutant Selection Window (MSW): The concentration range between the MIC and the MPC.[17] Drug concentrations falling within this window can kill susceptible bacteria but selectively amplify pre-existing resistant mutants. An ideal dosing regimen ensures that drug concentrations remain above the MPC for as long as possible.
-
Post-Antibiotic Effect (PAE): The persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[4] Fluoroquinolones exhibit a PAE against many pathogens, which contributes to their efficacy even when concentrations fall below the MIC.[3][18]
The Critical PK/PD Indices
The integration of PK and PD data yields indices that are highly predictive of therapeutic outcomes.
-
AUC/MIC: This is the most important predictor of both clinical and microbiological success for fluoroquinolones.[1][2][3]
-
Cmax/MIC: This ratio is also important, particularly for preventing the selection of resistant mutants. A Cmax/MIC ratio of >10 is often cited as a target.[3][6]
Diagram: The Mutant Selection Window Hypothesis
Caption: The relationship between drug concentration, MIC, MPC, and the selection of resistant mutants.
Experimental Protocol: MIC Determination by Broth Microdilution
This protocol adheres to the reference method recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[14][22]
Causality: The broth microdilution method is the gold standard because it provides a quantitative result (the MIC value) in a standardized and reproducible manner.[14][23] Using a standardized bacterial inoculum and growth medium ensures that results are comparable across different laboratories and experiments.
Methodology:
-
Prepare Antibiotic Stock: Prepare a high-concentration stock solution of the fluoroquinolone in a suitable solvent and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).[24]
-
Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the antibiotic in CAMHB to achieve the desired final concentration range (e.g., from 64 µg/mL down to 0.06 µg/mL).[24] Leave one well as a growth control (no antibiotic).[14]
-
Prepare Bacterial Inoculum: Select 3-5 colonies of the test organism from an 18-24 hour agar plate. Suspend in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[25]
-
Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB so that the final inoculum in each well is approximately 5 x 10^5 CFU/mL.[25]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[14][25]
Experimental Protocol: Mutant Prevention Concentration (MPC) Assay
Causality: The MPC assay is designed to challenge a very large bacterial population (≥10^10 CFU) with the antibiotic.[16] This large inoculum size increases the probability of including rare, pre-existing, single-step resistant mutants. The MPC is therefore defined as the MIC of the least susceptible single-step mutant in that population.[16][17]
Methodology:
-
Prepare High-Density Inoculum: Grow the test organism in a large volume of broth (e.g., 500 mL) overnight to reach a high density (≥10^10 CFU/mL).[26] Concentrate the cells by centrifugation and resuspend in a small volume of saline.
-
Prepare Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing twofold increasing concentrations of the fluoroquinolone. The concentration range should bracket the expected MPC (e.g., from 1x to 64x the MIC).[16]
-
Inoculation: Spread a precise volume of the high-density inoculum onto each agar plate to ensure at least 10^10 CFUs are applied.[16][26]
-
Incubation: Incubate the plates for 48-72 hours at 35-37°C.[16]
-
Determine MPC: The MPC is recorded as the lowest antibiotic concentration on the agar plates that allows no bacterial colonies to grow.[16][26]
Synthesizing PK and PD for Optimal Drug Development and Use
The ultimate goal of these comparative analyses is to select or design drugs and dosing regimens that maintain concentrations above the MPC for a significant portion of the dosing interval. By comparing the PK profiles (Table 1) with the PD data (MIC and MPC values for target pathogens), researchers can predict the likelihood of therapeutic success.
A fluoroquinolone with a high AUC and a long half-life, combined with low MIC and MPC values against a target pathogen, will have a superior PK/PD profile. This profile suggests the drug is more likely to achieve the target AUC/MIC and Cmax/MIC ratios needed for rapid bacterial eradication and the suppression of resistance.[1][6][27] This integrated approach is fundamental to modern antimicrobial development and stewardship.
References
-
Preston, S. L. (2005). Clinical implications of pharmacokinetics and pharmacodynamics of fluoroquinolones. Clinical Infectious Diseases, 41(Supplement_2), S127-S135. [Link]
-
Owens, R. C., & Ambrose, P. G. (2005). Clinical Implications of Pharmacokinetics and Pharmacodynamics of Fluoroquinolones. Clinical Infectious Diseases, 41(Supplement_2), S127–S135. [Link]
-
Wispelwey, B. (2005). Clinical Implications of Pharmacokinetics and Pharmacodynamics of Fluoroquinolones. ResearchGate. [Link]
-
Lomaestro, B. M., & Drusano, G. L. (2001). Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 45(10), 2849–2855. [Link]
-
Akram, M., & Kholodov, L. E. (2020). Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. ResearchGate. [Link]
-
Lode, H., Borner, K., & Koeppe, P. (1998). Pharmacodynamics of fluoroquinolones. Clinical Infectious Diseases, 27(1), 33–39. [Link]
-
Forrest, A., & Schentag, J. J. (1991). Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones. The American Journal of Medicine, 91(6A), 4S-10S. [Link]
-
EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
American Society for Microbiology. (2001). Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 45(10). [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
-
CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Turnidge, J. (1999). Pharmacokinetics and pharmacodynamics of fluoroquinolones. Drugs, 58(Suppl 2), 29–36. [Link]
-
ResearchGate. (n.d.). Pharmacodynamic parameters of evaluated fluoroquinolones. ResearchGate. [Link]
-
Bollenbach, T., & Toprak, E. (2019). Variation in Mutant Prevention Concentrations. Frontiers in Microbiology, 10, 123. [Link]
-
Lebovitz, E. (n.d.). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. lebbyac. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic characteristics of newer fluoroquinolones indicating... ResearchGate. [Link]
-
Athamna, A., & Athamna, M. (2006). In vitro post-antibiotic effect of fluoroquinolones, macrolides, -lactams, tetracyclines, vancomycin, clindamycin, linezolid, chloramphenicol, quinupristin/dalfopristin and rifampicin on Bacillus anthracis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. ResearchGate. [Link]
-
MDPI. (2022). Key Factors in Effective Patient-Tailored Dosing of Fluoroquinolones in Urological Infections: Interindividual Pharmacokinetic and Pharmacodynamic Variability. MDPI. [Link]
-
Zhao, X., & Drlica, K. (2002). Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 46(4), 1104–1108. [Link]
-
Antibiotic Kinetics Help. (n.d.). PK / PD parameters. Antibiotic Kinetics Help. [Link]
-
Wicha, S. G., & Kloft, C. (2021). Novel Pharmacokinetic/Pharmacodynamic Parameters Quantify the Exposure–Effect Relationship of Levofloxacin against Fluoroquinolone-Resistant Escherichia coli. Pharmaceutics, 13(5), 743. [Link]
-
Ocampo, T. L., & Drlica, K. (2006). Mutant Prevention Concentration-Based Pharmacokinetic/Pharmacodynamic Indices as Dosing Targets for Suppressing the Enrichment of Levofloxacin-Resistant Subpopulations of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 50(11), 3727–3733. [Link]
-
ResearchGate. (n.d.). Relationships between PK/PD parameters (AUC/MIC, Cmax/MIC, T > MIC %)... ResearchGate. [Link]
-
Scaglione, F. (2006). Pharmacokinetic and pharmacodynamic parameters of antimicrobials: potential for providing dosing regimens that are less vulnerable to resistance. Clinical Microbiology and Infection, 12(Suppl 8), 9–15. [Link]
-
Eiferman, R. A., et al. (2007). PostAntibiotic Effect (PAE) of Fluoroquinolones Against Ocular Bacterial Pathogens. Investigative Ophthalmology & Visual Science, 48(13), 764. [Link]
-
Athamna, A., et al. (2006). In vitro post-antibiotic effect of fluoroquinolones, macrolides, beta-lactams, tetracyclines, vancomycin, clindamycin, linezolid, chloramphenicol, quinupristin/dalfopristin and rifampicin on Bacillus anthracis. The Journal of Antimicrobial Chemotherapy, 58(2), 353–357. [Link]
-
FDA. (n.d.). Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]
-
Drlica, K., & Zhao, X. (2017). Revisiting the mutant prevention concentration to guide dosing in childhood tuberculosis. Journal of Antimicrobial Chemotherapy, 72(7), 1837–1840. [Link]
-
Kumar, N., & Singh, S. D. (n.d.). Fluoroquinolones: Pharmacokinetics and Resistance. Animals | Pharmacology. [Link]
-
Drusano, G. L., & Johnson, D. E. (1991). Human serum enhances the postantibiotic effect of fluoroquinolones against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 35(6), 1261–1263. [Link]
-
Vallois, J. M., et al. (1993). Pharmacokinetics of four fluoroquinolones in an animal model of infected lung. The Journal of Antimicrobial Chemotherapy, 32(6), 875–883. [Link]
-
Blondeau, J. M. (n.d.). The Mutant-Prevention Concentration (MPC): Ideas for restricting the development of fluoroquinolone resistance. University of Saskatchewan. [Link]
-
Sanfilippo, C. M., et al. (2011). The Mutant Prevention Concentration (MPC) and Mutation Frequency (MF) of Ocular Staphylococcus aureus Isolates Selected with Besifloxacin and Comparator Ophthalmic Fluoroquinolone Agents. Investigative Ophthalmology & Visual Science, 52(14), 4878. [Link]
-
MSD Veterinary Manual. (n.d.). Quinolones, Including Fluoroquinolones, for Use in Animals. MSD Veterinary Manual. [Link]
-
Haritova, A. M., & Lashev, L. D. (2009). Comparison of the Pharmacokinetics of Seven Fluoroquinolones in Mammalian and Bird Species Using Allometric Analysis. ResearchGate. [Link]
Sources
- 1. Clinical implications of pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparison of the Fluoroquinolones Based on Pharmacokinetic... [lebbyac.com]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. PK / PD parameters [rxkinetics.com]
- 16. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. In vitro post-antibiotic effect of fluoroquinolones, macrolides, beta-lactams, tetracyclines, vancomycin, clindamycin, linezolid, chloramphenicol, quinupristin/dalfopristin and rifampicin on Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. EUCAST: MIC Determination [eucast.org]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mutant Prevention Concentration-Based Pharmacokinetic/Pharmacodynamic Indices as Dosing Targets for Suppressing the Enrichment of Levofloxacin-Resistant Subpopulations of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Anticancer Activity of Quinoline Derivatives: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, has emerged as a cornerstone in medicinal chemistry.[1] Its structural rigidity, electron-deficient nature, and versatile substitution patterns allow it to interact with a multitude of biological targets, making it a "privileged structure" in drug discovery.[1][2] In oncology, this versatility is particularly significant. Several quinoline-based drugs have successfully navigated the complex path to clinical use, including tyrosine kinase inhibitors like bosutinib, lenvatinib, and cabozantinib, validating the therapeutic potential of this chemical class.[3][4]
This guide provides a comparative analysis of the anticancer activity of various quinoline derivatives, structured around their primary mechanisms of action. We will delve into the structure-activity relationships (SAR) that govern their potency, present comparative experimental data, and provide detailed protocols for their preclinical evaluation. The objective is to offer a field-proven perspective that explains not just what to do, but why specific experimental choices are made, empowering researchers to advance their own discovery programs.
Core Anticancer Mechanisms of Quinoline Derivatives
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting key pathways that are dysregulated in cancer cells.[3][5] This multi-faceted approach is a key reason for their sustained interest in drug development.[6] The primary mechanisms include inhibition of protein kinases, disruption of DNA replication and repair, and interference with microtubule dynamics.[7][8]
Inhibition of Protein Kinases
Protein kinases are critical nodes in the signaling pathways that control cell proliferation, survival, differentiation, and angiogenesis. Their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[4] Quinoline derivatives have been successfully developed as potent inhibitors of several key kinase families.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[9] Lenvatinib is a clinically approved multi-kinase inhibitor with a quinoline core that potently targets VEGFR1-3.
-
Epidermal Growth Factor Receptor (EGFR): EGFR signaling pathways are frequently overactive in non-small cell lung cancer and other epithelial tumors.[4] Many quinoline-chalcone hybrids have been designed as EGFR inhibitors, with some showing inhibitory activity at nanomolar concentrations.[4][10]
-
Src and Abl Kinases: Bosutinib, another quinoline-based drug, is a dual inhibitor of Src and Abl kinases, which are involved in cell growth and motility.[9] It is approved for the treatment of chronic myeloid leukemia (CML).
The core principle behind using quinolines as kinase inhibitors lies in their ability to mimic the adenine region of ATP and occupy the enzyme's ATP-binding pocket. Substitutions on the quinoline ring are strategically designed to form additional hydrogen bonds and hydrophobic interactions within the pocket, thereby enhancing binding affinity and selectivity.
Disruption of DNA Processes: Topoisomerase Inhibition
Topoisomerases are vital enzymes that resolve topological stress in DNA during replication and transcription.[5] Inhibiting these enzymes leads to DNA strand breaks and ultimately triggers apoptosis.[8] The natural product Camptothecin, which contains a quinoline motif, was a foundational discovery in this area, leading to the development of clinically used analogs like Topotecan and Irinotecan.[5][10] These agents specifically inhibit topoisomerase I. Other synthetic quinoline derivatives have been developed that target both topoisomerase I and II.[8][9]
Interference with Microtubule Dynamics
Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is required for cell division.[5] Compounds that disrupt tubulin polymerization or depolymerization are potent antimitotic agents. Certain 2,4-disubstituted quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] These compounds often display vascular-disrupting activity as well, cutting off the tumor's blood supply.[5]
The following diagram illustrates the primary molecular targets of various quinoline derivatives within a cancer cell.
Caption: Key molecular targets of anticancer quinoline derivatives.
Comparative Analysis of In Vitro Anticancer Activity
The potency of a potential anticancer agent is initially quantified by its half-maximal inhibitory concentration (IC50) against various cancer cell lines.[11] A lower IC50 value signifies greater potency. The following tables summarize reported IC50 values for representative quinoline derivatives, categorized by their primary mechanism.
Table 1: Quinoline-Based Kinase Inhibitors
| Compound/Derivative | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (33) | EGFR | HeLa (Cervical) | 0.037 | [4] |
| Quinoline-Chalcone Hybrid (34) | EGFR | DLD1 (Colon) | Not Specified | [4] |
| Quinolyl-thienyl Chalcone (31) | VEGFR-2 | HUVEC (Endothelial) | 0.0217 | [4] |
| 2-Quinolone-Benzimidazole (32) | Protein Kinase B (Akt) | Not Specified | 1.64 - 44.46 | [4] |
| Quinoline-3-carboxamide furan | EGFR | MCF-7 (Breast) | 3.35 | [4] |
| Bosutinib | Src/Abl | K562 (Leukemia) | Not Specified | [3] |
| Lenvatinib | VEGFR, FGFR, PDGFR | Multiple | Nanomolar range | [3] |
Table 2: Quinoline-Based Topoisomerase and Tubulin Inhibitors
| Compound/Derivative | Primary Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin-Chalcone-Quinoline (62) | Tubulin Polymerization | A-549 (Lung) | 2.2 - 15.4 | [4] |
| 2,4-Disubstituted Quinoline | Tubulin Polymerization | Multiple | Nanomolar range | [5] |
| Camptothecin Analog (Topotecan) | Topoisomerase I | Multiple | Varies | [10] |
| Aminated Quinolinequinone (AQQ6) | Apoptosis/Necrosis Induction | DU-145 (Prostate) | Cytotoxic at 2.5 | [12] |
| 6H-1-benzopyrano[4,3-b]quinolin-6-ones | Not Specified | Colo-205 (Colon) | Potent Activity | [13] |
Note: IC50 values can vary based on experimental conditions, such as cell density and incubation time. Direct comparison should be made with caution.
Key Experimental Protocols for Efficacy Evaluation
A robust and logical experimental workflow is crucial for validating the anticancer potential of novel quinoline compounds. The process begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic studies.
Caption: General experimental workflow for anticancer assessment.[6]
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay provides the foundational data (IC50) for a compound's potency. It measures the metabolic activity of cells, which correlates with cell viability.[11]
Causality: The core principle is that viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for at least two cell doubling times.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[11]
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This experiment determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), a common mechanism for anticancer agents.[14]
Causality: Propidium Iodide (PI) is a fluorescent molecule that intercalates with DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells, we can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). An accumulation of cells in one phase indicates cell cycle arrest.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline derivative at concentrations around its IC50 value for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cell membrane. Fixation can be done overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in each phase.[11]
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)
This dual-staining flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. PI is used as a viability dye; it can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining provides a clear picture of the cell death mechanism.
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples immediately by flow cytometry.
-
Data Analysis: Generate quadrant plots to differentiate cell populations:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
Challenges and Future Perspectives
Despite the significant promise of quinoline derivatives, challenges remain. Issues such as poor bioavailability, off-target effects, and the development of drug resistance can hinder clinical translation.[7] Future research will likely focus on:
-
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores (like chalcones) to create hybrid molecules with dual or synergistic mechanisms of action.[4]
-
Targeted Delivery: Developing nanoparticle or antibody-drug conjugate formulations to improve tumor-specific delivery and reduce systemic toxicity.
-
Overcoming Resistance: Designing next-generation quinoline derivatives that can overcome known resistance mechanisms, such as mutations in target kinases.
Conclusion
The quinoline scaffold is a remarkably versatile and clinically validated platform for the development of novel anticancer agents. Its derivatives have demonstrated efficacy against a wide range of cancers by targeting diverse and critical cellular pathways, including protein kinase signaling, DNA maintenance, and cell division.[1][3] A systematic and mechanistically informed approach to their evaluation, utilizing robust in vitro assays as outlined in this guide, is essential for identifying the most promising candidates for further preclinical and clinical development. By understanding the structure-activity relationships and the causality behind the experimental protocols, researchers can more effectively unlock the full therapeutic potential of this important class of compounds.
References
- Jain, A. K., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Kumar, A., et al. (2022). Anticancer Activity of Quinoline Derivatives; An Overview.
- Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal.
- Ahmad, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.
- Aziz, A. A., et al. (2024). an overview of quinoline derivatives as anti-cancer agents.
- Yadav, N. G. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
- BenchChem. (2025).
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. BenchChem.
- Aly, A. A., & Mohamed, Y. A. (2020).
- Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Ghorab, M. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
- ResearchGate. (n.d.). Structures of quinoline-containing anticancer drugs.
- BenchChem. (2025).
- Ghorab, M. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Jannuzzi, A. T., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Medical Sciences Forum.
- Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
- Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.
- Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Bentham Science Publishers.
- Kumar, A., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
- Wang, Y., et al. (2022).
- Ejaz, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy.
- Jain, A. K., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. neuroquantology.com [neuroquantology.com]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7,8-Difluoroquinolin-3-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 7,8-Difluoroquinolin-3-ol was not located in the available resources. The following guidance is therefore based on the chemical's structure as a halogenated quinoline derivative, general principles for handling hazardous laboratory chemicals, and regulations set forth by authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all local, state, and federal regulations.[1] This compound must be treated as hazardous waste.
Hazard Assessment and Inferred Waste Profile
-
Halogenated Organic Compound: The presence of two fluorine atoms on the quinoline ring places this compound in the category of halogenated organic compounds.[2][3] These substances are often persistent in the environment and can be toxic. The EPA regulates halogenated organic compounds in hazardous waste, and many are prohibited from land disposal without prior treatment.[4][5] Therefore, this compound must not be disposed of down the drain or in regular trash.[6][7]
-
Quinoline Moiety: Quinoline derivatives can exhibit biological activity and may be toxic. For instance, the related compound 8-Hydroxyquinoline is classified as toxic if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[8][9] It is prudent to assume similar or other significant hazards for this compound.
-
Regulatory Framework: The handling and disposal of such chemicals in a laboratory setting are governed by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[10][11] A core requirement of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP), which should include specific procedures for waste disposal.[12][13]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory. The causality is simple: create barriers between the researcher and the hazardous chemical.
-
Engineering Controls: All handling of this compound and its waste, including transfers and container sealing, must be conducted within a certified chemical fume hood.[13] This is the primary engineering control to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): The following PPE should be considered the minimum requirement.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects eyes from splashes of liquid waste or airborne solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from contamination. |
| Respiratory | Use is dictated by the CHP and exposure assessment. Generally not required if working in a fume hood. | In the event of a large spill or ventilation failure, a respirator may be necessary as per your institution's EHS guidelines.[11] |
Waste Segregation and Containment: A Critical Step
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[14]
-
Designate a Halogenated Waste Stream: this compound waste must be collected in a container specifically designated for halogenated organic waste .[2][3] This is because the disposal methods for halogenated and non-halogenated organic waste are different and mixing them can result in the entire volume being treated by the more expensive halogenated waste disposal process.[3]
-
Container Selection and Labeling:
-
Compatibility: Use a container made of a material compatible with the waste (e.g., glass or high-density polyethylene for liquids). The container must be in good condition with a secure, leak-proof screw cap.[6][7]
-
Labeling: The container must be labeled clearly before the first drop of waste is added.[2] The EPA requires that each waste label includes:
-
-
Waste Types:
-
Solid Waste: Collect pure compound, reaction residues, and contaminated solids (e.g., weigh paper) in a designated solid halogenated waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid halogenated waste container.
-
Contaminated Labware: Disposable items like pipette tips, gloves, and wipes that are contaminated with this compound must be placed in the designated solid hazardous waste container.[1]
-
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the disposal process, from the point of generation to final handoff.
-
Preparation: Before starting work, identify the correct hazardous waste containers (solid and liquid halogenated waste) and ensure they are properly labeled and located within your lab's Satellite Accumulation Area (SAA).[7] An SAA must be at or near the point of generation and under the control of the laboratory personnel.[16]
-
Waste Collection:
-
Container Management:
-
Requesting Disposal:
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
If safe to do so, contain the spill with an appropriate absorbent material (e.g., chemical spill pads or vermiculite). Do not use combustible materials like paper towels for large spills.
-
Wearing appropriate PPE, carefully clean up the spill.
-
Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.[3]
-
Notify your lab supervisor and EHS department of the incident.
-
-
Large Spills (beyond the lab's capacity to handle):
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . (n.d.). Occupational Safety and Health Administration. Retrieved January 5, 2026, from [Link]
-
Laboratories - Standards | Occupational Safety and Health Administration . (n.d.). Occupational Safety and Health Administration. Retrieved January 5, 2026, from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. Retrieved January 5, 2026, from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved January 5, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, University of Illinois. Retrieved January 5, 2026, from [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . (2023, September 18). Compliancy Group. Retrieved January 5, 2026, from [Link]
-
Hazardous Waste Disposal Guidelines . (n.d.). Purdue University. Retrieved January 5, 2026, from [Link]
-
Managing Hazardous Chemical Waste in the Lab . (n.d.). American Chemical Society. Retrieved January 5, 2026, from [Link]
-
This compound . (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved January 5, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved January 5, 2026, from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved January 5, 2026, from [Link]
-
Halogenated Solvents in Laboratories . (2021, October). Temple University Environmental Health and Radiation Safety. Retrieved January 5, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). U.S. Environmental Protection Agency. Retrieved January 5, 2026, from [Link]
-
Management of Hazardous Wastes containing Halogenated Organics . (n.d.). P2InfoHouse. Retrieved January 5, 2026, from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . (n.d.). eCFR. Retrieved January 5, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. p2infohouse.org [p2infohouse.org]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. osha.gov [osha.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. mastercontrol.com [mastercontrol.com]
- 13. compliancy-group.com [compliancy-group.com]
- 14. pfw.edu [pfw.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. epa.gov [epa.gov]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling 7,8-Difluoroquinolin-3-ol
Hazard Assessment: An Evidence-Based Approach
Given the absence of a dedicated SDS for 7,8-Difluoroquinolin-3-ol, a conservative approach to hazard assessment is crucial. Structurally related compounds, such as 8-Hydroxyquinoline and its halogenated derivatives, are known to be toxic if swallowed, may cause allergic skin reactions, and can lead to serious eye damage.[1] Some quinoline derivatives are also suspected of causing genetic defects and damage to fertility or the unborn child. The presence of fluorine atoms can also introduce additional toxicological considerations. Therefore, it is prudent to handle this compound as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity.
Key Potential Hazards:
-
Skin and Eye Irritation: Many quinolinol derivatives are known to cause skin and eye irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]
-
Dermal Absorption: The potential for absorption through the skin should be assumed.
-
Unknown Long-term Effects: As a research chemical, the full toxicological profile is likely not yet determined.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific experimental conditions, the quantity of the compound being handled, and the potential for exposure. The following decision-making framework, visualized in the DOT graph below, will guide you in selecting the necessary level of protection.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Protocols
Eye and Face Protection
-
Minimum Requirement: At all times when in the laboratory, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Elevated Risk: When there is a risk of splashes or handling larger quantities, chemical splash goggles are required. For significant splash risks, a full-face shield worn over chemical splash goggles provides the highest level of protection.[4]
Hand Protection
Due to the potential for dermal absorption and allergic reactions, robust hand protection is critical.
-
Glove Selection: Use powder-free nitrile gloves.[5][6] Check for any signs of degradation or punctures before use.
-
Double Gloving: For all procedures involving direct handling of the solid or its solutions, wearing two pairs of nitrile gloves is strongly recommended.[4][7] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove provides a secondary layer of protection.
-
Glove Change Frequency: Change gloves frequently, and always immediately after known contact with the compound. Do not wear gloves outside of the laboratory area.
Body Protection
-
Standard Use: A flame-resistant laboratory coat should be worn and fully buttoned.
-
Increased Hazard: For procedures with a higher risk of contamination, a disposable, low-permeability gown made of a material like polyethylene-coated polypropylene is recommended.[4] For large-scale operations, chemical-resistant coveralls may be necessary.[5]
Respiratory Protection
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Fume Hood Operation: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Respiratory Protection: If there is a potential for aerosol generation outside of a fume hood, or in the event of a spill, respiratory protection is necessary. A NIOSH-approved N95 or P100 respirator is the minimum recommendation.[5][6] All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program in accordance with OSHA standards.[6]
Step-by-Step Donning and Doffing of PPE
Donning (Putting On) Sequence:
-
Gown/Coveralls: Put on the gown or coveralls, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown-Glove Interface: The cuff of the inner glove should be tucked under the cuff of the gown sleeve.
-
Outer Gloves: Don the second pair of nitrile gloves, with the cuffs pulled over the sleeves of the gown.
-
Respiratory Protection: If required, put on your respirator. Perform a user seal check.
-
Eye and Face Protection: Put on your goggles and, if necessary, a face shield.
Doffing (Taking Off) Sequence (to minimize cross-contamination):
-
Outer Gloves: Remove the outer pair of gloves by grasping the outside of the cuff and peeling it off, turning it inside out. Dispose of it in the designated hazardous waste container.
-
Gown/Coveralls: Untie or unzip the gown. Peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Eye and Face Protection: Remove the face shield and/or goggles from the back of your head. Place them in a designated area for decontamination or disposal.
-
Respiratory Protection: Remove your respirator from the back of your head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of through an approved hazardous waste disposal program.[8] Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Conclusion
The responsible handling of this compound is a cornerstone of safe and effective research. By adhering to these evidence-based PPE protocols and operational plans, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your scientific endeavors. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
NI Infection Control Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024, September 20). PPE and Decontamination | Substance Use. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.nl [fishersci.nl]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
